molecular formula C5H10O2 B3193475 (S)-(Tetrahydrofuran-2-YL)methanol CAS No. 72074-94-3

(S)-(Tetrahydrofuran-2-YL)methanol

Cat. No.: B3193475
CAS No.: 72074-94-3
M. Wt: 102.13 g/mol
InChI Key: BSYVTEYKTMYBMK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(Tetrahydrofuran-2-yl)methanol (CAS 57203-01-7) is a chiral, cyclic ether alcohol of high interest in fine chemical and pharmaceutical research. It is characterized by a mild, characteristic odor and appears as a clear, colorless to pale yellow liquid . With a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol, it is miscible with water and most common organic solvents, making it a versatile component in various reaction systems . This compound serves as a valuable chiral building block and specialty solvent. Its primary research applications include its use as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex molecules, and as a high-boiling, low-volatility solvent for resins, coatings, and high-temperature reactions . Researchers should note that this chemical has a boiling point of approximately 177°C and a flash point of around 84°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. This product is labeled with the signal word "Danger" and hazard statements H319, H315, H335, and H302, indicating it causes serious eye irritation, skin irritation, may cause respiratory irritation, and is harmful if swallowed . This compound is intended for research and further manufacturing use only and is not intended for direct human use .

Properties

IUPAC Name

[(2S)-oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVTEYKTMYBMK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57203-01-7
Record name (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-(Tetrahydrofuran-2-YL)methanol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (S)-(Tetrahydrofuran-2-YL)methanol

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the physical and chemical properties of this compound, a chiral building block of significant interest to researchers in organic synthesis and drug development. Beyond a simple recitation of data, this guide delves into the practical implications of these properties, offering field-proven insights and detailed experimental protocols for their verification. Our objective is to equip fellow scientists with the authoritative and actionable information necessary for the effective application of this versatile compound.

Introduction and Strategic Importance

This compound, also known as (S)-Tetrahydrofurfuryl alcohol, is a chiral organic compound featuring a tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group.[1] Its structure combines the features of a primary alcohol and a cyclic ether, rendering it a valuable and versatile molecule.[2] As a colorless, low-volatility liquid, it is widely utilized as a specialty solvent and, more critically, as a chiral precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4]

The presence of a defined stereocenter makes this molecule a crucial starting material in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for biological activity. Its derivation from renewable biomass sources, such as furfural, also positions it as a "green" or environmentally responsible chemical choice in many industrial applications.[3][4][5] Understanding its physical properties is not merely an academic exercise; it is fundamental to its proper handling, application in reaction chemistry, and integration into pharmaceutical manufacturing processes.

Core Physicochemical and Spectroscopic Properties

The utility of this compound in a laboratory or industrial setting is dictated by its distinct physical and spectroscopic characteristics. These properties influence its behavior as a solvent, its reactivity as a chemical intermediate, and the analytical methods required for its identification and quality control.

Summary of Physical Properties

The following table consolidates the key quantitative physical data for this compound and its racemate, Tetrahydrofurfuryl alcohol (THFA). It is crucial for researchers to distinguish between the chiral-specific compound and the more commonly referenced racemic mixture, as properties like optical rotation will differ.

PropertyValueNotes & Significance
IUPAC Name [(2S)-oxolan-2-yl]methanol[6]The systematic name defining the specific stereoisomer.
Synonyms (S)-Tetrahydrofurfuryl alcohol, (S)-THFA[6]Commonly used names in literature and commerce.
CAS Number 57203-01-7[6]Specific to the (S)-enantiomer. The racemate is 97-99-4.[7]
Molecular Formula C₅H₁₀O₂[1][6]
Molecular Weight 102.13 g/mol [1][6][7]Essential for stoichiometric calculations in synthesis.
Appearance Colorless, hygroscopic liquid[7]Its tendency to absorb moisture necessitates storage in well-sealed containers.
Odor Mild, characteristic odor[7][8]
Boiling Point ~178 °C at 760 mmHg[1][2][7]Data for racemate. Its high boiling point makes it a useful high-temperature solvent.
Melting Point < -80 °C[2][7]Remains liquid under a wide range of laboratory conditions.
Density ~1.054 g/cm³ at 20 °C[1][7]Data for racemate. Denser than water.
Flash Point 74 - 84 °C (closed cup)[1][9]Classified as a combustible liquid, requiring precautions against ignition sources.[10]
Solubility Miscible with water, alcohol, ether, acetone, chloroform, benzene[7]Broad miscibility makes it a versatile solvent for a wide range of polar and non-polar reactants.
Vapor Density 3.52 (Air = 1)[7]Vapors are heavier than air and may accumulate in low-lying areas.
Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. Key expected signals include a multiplet for the proton at the chiral center (C2), distinct multiplets for the protons on the tetrahydrofuran ring, and signals corresponding to the methylene protons of the hydroxymethyl group, which may show coupling to the adjacent chiral proton and the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, providing confirmation of the carbon skeleton.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group, which is often broadened due to hydrogen bonding.[12][13] A strong peak corresponding to the C-O stretching of the primary alcohol and the cyclic ether will also be prominent, typically in the 1200-1000 cm⁻¹ region.[7]

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic fragmentation pattern that can be used for structural elucidation.

Authoritative Experimental Protocols

To ensure scientific integrity, the physical properties listed above must be verifiable. The following section provides detailed, step-by-step protocols for determining several key properties. These methods are designed to be self-validating and are grounded in standard organic chemistry laboratory practices.

Protocol: Boiling Point Determination via Capillary Method

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[14][15] For a pure compound, this is a sharp, characteristic temperature that serves as a crucial indicator of purity. The capillary method is a microscale technique ideal for determining the boiling point with a small amount of sample.[16]

Methodology:

  • Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner until the end closes.

  • Sample Setup: Place a few milliliters of this compound into a small fusion tube. Invert the sealed capillary tube (sealed end up) and place it inside the fusion tube containing the liquid.[14][17]

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or thread. Ensure the sample is level with the thermometer's bulb.

  • Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block heater) to ensure uniform heating.[14][15]

  • Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid, continuous stream of bubbles emerges from the capillary's open end.[14]

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[16] This is the point where the external pressure equals the vapor pressure of the liquid. Record this temperature.

Protocol: Density Determination via Gravimetric Method

Causality: Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[18] It is temperature-dependent and serves as a useful specification for material identification and quality control. This protocol uses basic laboratory equipment to determine density accurately.

Methodology:

  • Mass of Empty Container: Place a clean, dry graduated cylinder or pycnometer on a calibrated analytical balance and tare it, or record its mass (m₁).

  • Volume Measurement: Carefully dispense a precise volume of this compound into the graduated cylinder. For higher accuracy, use a volumetric pipette. Record the volume (V).[19]

  • Mass of Liquid and Container: Place the graduated cylinder containing the liquid onto the balance and record the total mass (m₂).[19]

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁.[20]

    • Calculate the density using the formula: ρ = m_liquid / V.[20]

  • Temperature: Record the ambient temperature at which the measurement was taken, as density is temperature-dependent.

Protocol: Systematic Solubility Assessment

Causality: The solubility of a compound in different solvents provides critical information about its polarity and the presence of acidic or basic functional groups.[21][22] This systematic approach allows for the classification of the compound, which can predict its behavior in reaction mixtures and extraction procedures.

Methodology:

  • Initial Test: In a small test tube, add approximately 0.2 mL of this compound to 3 mL of deionized water. Shake vigorously. Observe if the compound is soluble (forms a single, clear phase). Given its known miscibility, it should be soluble.[21]

  • pH Test: Test the aqueous solution from step 1 with litmus or pH paper. The presence of the neutral alcohol and ether groups should result in a neutral pH.[22]

  • Organic Solvent Test: In a separate test tube, test the solubility in a non-polar organic solvent like ether or hexanes following the procedure in step 1. Its polar nature suggests it may have limited solubility in very non-polar solvents but should be miscible with more polar organic solvents like ethanol or acetone.[21]

  • Acid/Base Tests (Confirmatory):

    • Test solubility in 5% aqueous HCl. No reaction is expected as there is no basic functional group to be protonated.

    • Test solubility in 5% aqueous NaOH. No reaction is expected as the primary alcohol is not acidic enough to be deprotonated by NaOH.

    • These negative results confirm the absence of strongly basic (e.g., amine) or acidic (e.g., carboxylic acid, phenol) functional groups.

Visualization of Experimental Workflow

To provide a clear logical pathway for the experimental determination of a compound's nature based on solubility, the following workflow diagram is provided.

Solubility_Workflow start Start with Unknown Compound ((S)-THFA) water Test Solubility in Water start->water ether Test Solubility in Ether water->ether Soluble hcl Test Solubility in 5% HCl water->hcl Insoluble result Classification: Neutral, Polar, Water-Soluble Compound (e.g., low MW alcohol) ether->result Soluble naoh Test Solubility in 5% NaOH hcl->naoh Insoluble h2so4 Test Solubility in conc. H2SO4 naoh->h2so4 Insoluble

Caption: Logical workflow for classifying an organic compound using systematic solubility tests.

Safety, Handling, and Storage

Trustworthiness: A core component of scientific integrity is ensuring the safety of all personnel. This compound, while having relatively low toxicity, requires proper handling.[4]

  • Hazards: The compound is a combustible liquid and can form explosive vapor/air mixtures above its flash point.[9][10] It is known to cause serious eye irritation.[10][23] Animal tests suggest it may have the potential to cause reproductive effects.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling.[8][9] Work in a well-ventilated area or under a chemical fume hood.[10]

  • Handling: Keep away from open flames, sparks, and hot surfaces.[7][10] All equipment used for transfer should be grounded to prevent static discharge.[7][9] Avoid breathing vapors.

  • Storage: Store in a cool, dry, and well-ventilated area.[9][10] Keep containers tightly closed to prevent moisture absorption (due to its hygroscopic nature) and vapor release.[9] Store separately from strong oxidizing agents.[9][10]

Conclusion

This compound is a compound whose value is deeply rooted in its physical properties. Its high boiling point, broad solvent miscibility, and, most importantly, its defined chirality make it an indispensable tool for the modern research chemist. The protocols and data presented in this guide are intended to provide a robust framework for its safe and effective use. By understanding and verifying these foundational properties, researchers can better predict its behavior, optimize reaction conditions, and unlock its full potential in the synthesis of novel and impactful molecules.

References

(S)-2-Hydroxymethyltetrahydrofuran: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Chiral Synthon

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic selection of chiral building blocks is a critical determinant of synthetic efficiency and the ultimate biological efficacy of a target molecule. (S)-2-Hydroxymethyltetrahydrofuran, a seemingly simple chiral alcohol, represents a cornerstone synthon whose structural rigidity, defined stereochemistry, and versatile reactivity make it an invaluable asset in the synthesis of complex, high-value molecules. This guide moves beyond a mere recitation of properties to provide a deep, mechanistic understanding of its synthesis and application, tailored for the practicing researcher and drug development professional. We will explore the causality behind synthetic choices, validate protocols through integrated analytical checkpoints, and ground our discussion in authoritative, verifiable literature.

Chapter 1: Core Structural and Physicochemical Profile

(S)-2-Hydroxymethyltetrahydrofuran, with the IUPAC name [(2S)-oxolan-2-yl]methanol, is a chiral molecule featuring a saturated five-membered oxolane (tetrahydrofuran) ring substituted at the 2-position with a hydroxymethyl group.[1] The key to its utility is the stereogenic center at the C2 position, which confers a specific three-dimensional orientation to the molecule. This defined chirality is fundamental for its application in asymmetric synthesis, where precise stereochemical control is paramount for achieving desired biological activity.[2][3]

The molecule's structure combines a polar primary alcohol, capable of acting as a hydrogen bond donor and acceptor, with a relatively nonpolar cyclic ether backbone.[1] This amphiphilic character influences its solubility and reactivity, making it a versatile intermediate.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of (S)-2-Hydroxymethyltetrahydrofuran, providing essential data for reaction planning and process development.

PropertyValueSource
Molecular Formula C₅H₁₀O₂PubChem[1]
Molecular Weight 102.13 g/mol PubChem[1]
IUPAC Name [(2S)-oxolan-2-yl]methanolPubChem[1]
CAS Number 57203-01-7PubChem[1]
Appearance Clear, colorless liquidPubChem[4]
Density ~1.054 g/mL at 20 °CCheméo[5], PubChem[4]
Boiling Point ~178 °C at 760 mmHgPubChem[4]
Melting Point < -80 °CPubChem[4]
Solubility Miscible with water, alcohol, ether, acetonePubChem[4]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Spectroscopic Signature for Structural Verification

Confirming the identity and purity of (S)-2-Hydroxymethyltetrahydrofuran is critical. The following are expected spectroscopic characteristics:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tetrahydrofuran ring protons and the hydroxymethyl group. The proton at the chiral center (C2) will typically appear as a multiplet, coupled to the adjacent ring protons and the methylene protons of the hydroxymethyl group. The diastereotopic protons of the ring will exhibit complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the chiral center (C2) and the hydroxymethyl carbon will appear in the downfield region typical for carbons bonded to oxygen.[6][7]

  • IR Spectroscopy: The infrared spectrum is dominated by a strong, broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol. A strong C-O stretching band for the ether linkage will be observed around 1050-1150 cm⁻¹.[8][9]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M⁺) at m/z 102, although it may be weak. Fragmentation patterns will include the loss of the hydroxymethyl group and ring cleavage products.[8][10]

Chapter 2: Stereoselective Synthesis Strategies

The production of enantiomerically pure (S)-2-Hydroxymethyltetrahydrofuran is the most critical aspect of its utility. Several authoritative strategies exist, each with distinct advantages depending on scale, cost, and available technology.

Strategy Overview: Chemical vs. Biological Routes

The choice of synthetic route is a trade-off between traditional chemical methods, which offer broad substrate scope, and biocatalytic methods, which provide exceptional stereoselectivity under mild conditions.

Synthesis_Strategies Start Synthetic Goal: (S)-2-Hydroxymethyl-THF Chem Chemical Synthesis Start->Chem Bio Biocatalytic Synthesis Start->Bio AsymHyd Asymmetric Hydrogenation of Furan Precursors Chem->AsymHyd High Throughput Cyclo Stereospecific Cyclization Chem->Cyclo High Diastereoselectivity WRR Whole-Cell Bioreduction of Furan Precursors Bio->WRR Cost-Effective EnzRed Isolated Enzyme Reduction Bio->EnzRed High Enantioselectivity

Caption: High-level overview of synthetic approaches to (S)-2-Hydroxymethyltetrahydrofuran.

Method A: Asymmetric Catalytic Hydrogenation

This method leverages chiral transition metal catalysts to reduce a suitable furan precursor, such as 2-furoic acid or furfural, with high enantioselectivity. The causality lies in the formation of a chiral catalyst-substrate complex that directs hydrogen delivery to one face of the molecule.

Protocol: Asymmetric Hydrogenation of a Furanone Derivative

  • Rationale: The reduction of a lactone (furanone) is a common pathway.[2] Catalysts based on Ruthenium (Ru) or Rhodium (Rh) with chiral phosphine ligands (e.g., DuPHOS, BINAP) are often employed due to their proven efficacy in creating a stereochemically defined environment for the hydrogenation.

  • Step 1: Catalyst Preparation: In an inert atmosphere glovebox, dissolve the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (S,S)-Me-DuPHOS) in a degassed solvent like methanol or 2-methyltetrahydrofuran (2-MeTHF).[11][12] Stir for 30 minutes to allow for complex formation.

  • Step 2: Reaction Setup: Charge a high-pressure autoclave with a solution of the substrate (e.g., (S)-2-tetrahydrofuranone) in the chosen solvent.

  • Step 3: Hydrogenation: Transfer the prepared catalyst solution to the autoclave via cannula. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi). Heat the reaction to the optimal temperature (e.g., 50 °C) and stir vigorously.

  • Step 4: Monitoring and Work-up: Monitor the reaction progress by GC or TLC. Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Step 5: Purification: Filter the reaction mixture through a pad of silica gel or Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by distillation or column chromatography to yield pure (S)-2-Hydroxymethyltetrahydrofuran.

  • Self-Validation: The enantiomeric excess (e.e.) of the product must be determined using chiral HPLC or chiral GC analysis.

Method B: Whole-Cell Biocatalytic Reduction

This green chemistry approach utilizes microorganisms that possess oxidoreductase enzymes capable of stereoselectively reducing furan precursors. This method is highly valued for its environmental credentials and exceptional selectivity.[13][14][15]

Protocol: Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

  • Rationale: Baker's yeast contains a variety of alcohol dehydrogenases that can reduce carbonyl groups to alcohols with high enantioselectivity, governed by Prelog's rule. The process uses glucose as an inexpensive co-substrate to regenerate the necessary NADPH cofactor in situ.[16]

  • Step 1: Culture Preparation: In a sterile flask, prepare a medium of sucrose or glucose in warm water. Add a culture of Saccharomyces cerevisiae and allow it to activate for 30-60 minutes at ~30 °C.

  • Step 2: Substrate Addition: Add the furan substrate (e.g., 5-hydroxymethylfurfural, HMF) to the yeast suspension.[17] The substrate is often added slowly or in portions to avoid toxicity to the cells.

  • Step 3: Fermentation/Reduction: Maintain the mixture at a constant temperature (25-35 °C) with gentle agitation for 24-72 hours.[13][14] The enzymes within the yeast will reduce the aldehyde group of HMF and subsequently the furan ring itself.

  • Step 4: Work-up and Extraction: After the reaction period (monitored by GC/MS), centrifuge the mixture to pellet the yeast cells. Decant the supernatant. The product is then extracted from the aqueous supernatant using an organic solvent such as ethyl acetate or 2-MeTHF.[18] The limited miscibility of 2-MeTHF with water makes it an excellent green solvent for this extraction.[12]

  • Step 5: Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

  • Self-Validation: Purity is confirmed by NMR and GC-MS. Enantiomeric excess is determined by chiral HPLC, which should be very high (>99% e.e.) for this method.

Chapter 3: Synthetic Utility in Drug Development

The (S)-2-Hydroxymethyltetrahydrofuran moiety is a privileged scaffold in medicinal chemistry. Its incorporation into a larger molecule can enhance physicochemical properties and provide a rigid anchor for binding to biological targets.[19]

Drug_Development cluster_0 Building Block Chemistry cluster_1 Impact on Drug Properties Synthon (S)-2-Hydroxymethyl-THF Activation Activation of -OH (e.g., Tosylation, Halogenation) Synthon->Activation Step 1 Coupling Nucleophilic Substitution (SN2) with Drug Scaffold Activation->Coupling Step 2 API Final API (Active Pharmaceutical Ingredient) Coupling->API Incorporation Solubility Improved Solubility API->Solubility Metabolism Metabolic Stability API->Metabolism Binding Chiral Recognition & Target Binding API->Binding

Caption: Workflow from chiral building block to enhanced pharmaceutical properties.

Key Reactions of the Hydroxyl Group

The primary alcohol is the main site of reactivity. It can be readily converted into other functional groups, allowing for its seamless integration into complex synthetic pathways.

  • Conversion to Leaving Groups: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) converts the alcohol into a good leaving group (tosylate or mesylate). This is a crucial first step for subsequent nucleophilic substitution reactions.

  • Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) replaces the hydroxyl group with a chlorine or bromine atom, respectively, creating a reactive alkyl halide while preserving the stereocenter.[2]

  • Oxidation: Mild oxidation (e.g., using PCC or Dess-Martin periodinane) converts the alcohol to the corresponding aldehyde, (S)-tetrahydrofuran-2-carbaldehyde. Stronger oxidation yields the carboxylic acid.

  • Ether and Ester Formation: Standard Williamson ether synthesis or esterification protocols can be used to append other molecular fragments via the oxygen atom.

Case Study: A Component of Empagliflozin Analogs

The tetrahydrofuran ring is a key structural feature in many modern pharmaceuticals. For example, it is present in analogs of the SGLT2 inhibitor Empagliflozin, used to treat type-2 diabetes.[19] In these structures, the THF ring often acts as a stable, metabolically robust linker or a key part of the pharmacophore that interacts with the target protein. The synthesis of these analogs often involves coupling an activated form of a chiral tetrahydrofuran building block with the core of the drug molecule.[19]

Chapter 4: Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the chemical integrity of the material.

  • Hazards: (S)-2-Hydroxymethyltetrahydrofuran is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] It can be harmful if swallowed.[1][20][21]

  • Handling: Work in a well-ventilated area or under a chemical fume hood.[22][23] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[21][24] Keep away from heat, sparks, and open flames.[20][24] Ground all equipment to prevent static discharge.[20][24]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22] Like other ethers, tetrahydrofuran derivatives can form explosive peroxides upon exposure to air and light over time.[20][24] Containers should be dated upon opening and periodically tested for the presence of peroxides, especially before distillation.[20][22][24] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[24]

Conclusion

(S)-2-Hydroxymethyltetrahydrofuran is more than a simple solvent or intermediate; it is a strategic tool for introducing stereochemical complexity and desirable physicochemical properties into advanced molecules. A thorough understanding of its structural nuances, the logic behind its stereoselective synthesis, and its reactive potential empowers researchers to leverage this building block to its fullest extent. By choosing between robust chemical catalysis and elegant biocatalytic routes, scientists can efficiently access this synthon for applications ranging from blockbuster pharmaceuticals to novel fine chemicals. Adherence to rigorous analytical validation and safety protocols ensures both the quality of the science and the safety of the scientist.

References

Foreword: Navigating Chemical Identity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Safety and Handling of 3,4-Dimethyl-2,5-furandione (CAS 766-39-2)

This guide provides a comprehensive safety and handling overview for the chemical compound 3,4-Dimethyl-2,5-furandione . While the initial query referenced CAS 22917-75-3, extensive database cross-referencing reveals that the chemical name and its associated data are predominantly and authoritatively linked to CAS 766-39-2 . This document will proceed with the data validated under the latter CAS number to ensure the highest degree of accuracy and safety. This common occurrence in chemical logistics underscores the importance of verifying substance identity through multiple identifiers.

Section 1: Core Compound Identification and Physicochemical Profile

3,4-Dimethyl-2,5-furandione, also widely known as 2,3-dimethylmaleic anhydride, is a derivative of maleic anhydride.[1] Its anhydride functional group is the primary driver of its reactivity and, consequently, its toxicological profile. Understanding its fundamental properties is the bedrock of a sound risk assessment.

Table 1: Chemical Identity and Properties

Identifier Data Source(s)
Primary CAS Number 766-39-2 [1][2][3]
Chemical Name 3,4-Dimethyl-2,5-furandione [1][2]
Synonyms 2,3-Dimethylmaleic anhydride, Dimethylmaleic anhydride [1][2][3]
Molecular Formula C₆H₆O₃ [1][4]
Molecular Weight 126.11 g/mol [1][2]
Appearance White to beige crystalline powder [3]
Melting Point 93-96 °C [3][4]
Boiling Point 223 °C [3][4]

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water. |[4] |

Section 2: GHS Hazard Profile and Toxicological Assessment

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For 3,4-Dimethyl-2,5-furandione, the classification points to significant irritant and harmful properties. The anhydride moiety can readily react with nucleophiles such as water and amine groups present in biological tissues, leading to irritation and cellular damage.

Table 2: GHS Classification and Safety Information

Hazard Class GHS Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

This GHS classification is synthesized from available safety data sheets and similar anhydride compounds. Specific supplier SDS should always be consulted.

Toxicological Insights:

  • Mechanism of Action: The primary toxicological concern with anhydrides is their ability to acylate proteins and other macromolecules. Upon contact with moist tissues (skin, eyes, respiratory tract), the anhydride ring opens to form the corresponding dicarboxylic acid, causing a localized change in pH and an inflammatory response.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, direct skin contact, and eye contact. Ingestion is less common in a laboratory setting but poses a significant risk.[5]

  • Acute Effects: Contact can cause immediate and severe irritation. Eye contact is particularly dangerous and can lead to permanent damage. Ingestion is harmful and may cause gastrointestinal distress.[3] Inhalation of dust can irritate the respiratory tract.[5]

  • Chronic Effects: Repeated or prolonged contact may lead to dermatitis. There is currently no data to suggest carcinogenicity or reproductive toxicity.[6]

Section 3: First-Aid and Emergency Response Protocols

A self-validating safety protocol demands a clear, pre-rehearsed emergency response plan. In case of any exposure, immediate action is critical to mitigate harm.

dot ```dot graph Emergency_Response { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

}

Caption: Integrated safety protocol for handling 3,4-Dimethyl-2,5-furandione.

Experimental Protocol for Safe Handling:

  • Risk Assessment: Before any work begins, perform a task-specific risk assessment.

  • Engineering Controls: All weighing and manipulation of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust. [7]3. Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166. [8] * Skin Protection: Wear nitrile gloves and a lab coat. Check the glove manufacturer's data for breakthrough time. Change gloves immediately if contamination occurs. [8] * Respiratory Protection: If working outside a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is required. [8]4. Safe Storage:

    • Store in a tightly sealed container in a cool, dry, well-ventilated area. [9][7]Recommended storage temperatures vary by supplier, but a range of 0-6°C is noted. [3] * Keep away from incompatible materials, especially water, strong bases, and oxidizing agents, as these can trigger hazardous reactions. [9]5. Disposal: Dispose of waste material and contaminated containers in accordance with all federal, state, and local regulations. This material should be treated as hazardous waste.

Section 5: Application Spotlight and Further Research

Beyond its role as a chemical intermediate, 3,4-Dimethyl-2,5-furandione has been identified as a naturally occurring compound with significant biological activity. A study published in Scientific Reports isolated it from the root stock of Colocasia esculenta (Taro). [10]The research demonstrated that the molecule is a potent biofumigant, highly toxic to insect pests that affect stored grains, but without adverse effects on seed germination. [10]This highlights its potential as an eco-friendly alternative to conventional pesticides like methyl bromide, opening new avenues for research in agricultural science and sustainable pest management. [10]

Section 6: References

  • 3,4-Dimethyl-2,5-furandione - ChemBK. (2022-10-16). --INVALID-LINK--

  • Chemical Properties of 2,5-Furandione, 3,4-dimethyl- (CAS 766-39-2) - Cheméo. --INVALID-LINK--

  • 3,4-Dimethyl-furan-2,5-dione | CAS 766-39-2 | Chemical-Suppliers. --INVALID-LINK--

  • 2,5-Furandione, 3,4-dimethyl- - NIST WebBook. --INVALID-LINK--

  • 3,4-Dimethyl-2,5-dihydrofuran | C6H10O | CID 535197 - PubChem. --INVALID-LINK--

  • 2, 3-Dimethylmaleic anhydride (3, 4-Dimethyl-2, 5-furandione): A plant derived insecticidal molecule from Colocasia esculenta var. esculenta (L.) Schott - PubMed. (2016-02-03). --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-09). --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-24). --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08). --INVALID-LINK--

  • SAFETY DATA SHEET - TCI Chemicals. (2025-09-22). --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET (SDS) Section 1. Identification - Ameta Solution. (2022-01-05). [https://www.ametasolution.com/sds/A-302C A-303C A-304C A-305C A-306C A-307C A-308C A-309C A-310C A-311C A-312C A-313C A-314C A-315C A-316C A-317C A-318C A-319C A-320C A-321C_SDS_EN.pdf](--INVALID-LINK-- A-303C A-304C A-305C A-306C A-307C A-308C A-309C A-310C A-311C A-312C A-313C A-314C A-315C A-316C A-317C A-318C A-319C A-320C A-321C_SDS_EN.pdf)

  • PRODUCT AND COMPANY IDENTIFICATION - Santa Cruz Biotechnology. --INVALID-LINK--

  • Material Safety Data Sheet - Lupin Systems. --INVALID-LINK--

References

A Comprehensive Guide to the Spectral Analysis of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of (S)-(Tetrahydrofuran-2-YL)methanol, a versatile chiral building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and quality control of chiral molecules.

Introduction

This compound, also known as (S)-tetrahydrofurfuryl alcohol, is a valuable chiral intermediate due to its bifunctional nature, containing both a primary alcohol and a tetrahydrofuran (THF) ring.[1][2] Its stereochemistry is pivotal in the synthesis of numerous biologically active molecules and advanced materials. Consequently, unambiguous characterization of its structure and purity is paramount. This guide will delve into the principles and practical application of NMR and IR spectroscopy for the comprehensive analysis of this compound. While standard NMR and IR spectroscopy do not differentiate between enantiomers without the use of chiral solvating agents or derivatizing agents, the data presented here for the racemic tetrahydrofurfuryl alcohol is representative of the individual enantiomers in terms of chemical shifts, coupling patterns, and absorption frequencies.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Principle of the Experiment: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling provides information about neighboring protons.

Experimental Protocol:

A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Apply a radiofrequency pulse to excite the protons.

    • Record the resulting free induction decay (FID) signal.

    • Repeat the pulse-acquisition sequence for a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Data Interpretation:

The ¹H NMR spectrum of this compound exhibits a set of characteristic signals corresponding to the different protons in the molecule.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-5' (diastereotopic)~3.85m2H
H-2~3.95m1H
H-1' (diastereotopic)~3.55m2H
H-3, H-4 (ring)~1.8-2.0m4H
OHVariables (broad)1H

Table 1: Summary of ¹H NMR Spectral Data for Tetrahydrofurfuryl Alcohol.[3][6]

Causality Behind Spectral Features:

  • Diastereotopic Protons: The two protons on the exocyclic methylene group (H-1') and the two protons at the 5-position of the THF ring (H-5') are diastereotopic due to the adjacent chiral center at C-2. This means they are in chemically non-equivalent environments and therefore have different chemical shifts and couple with each other, often resulting in complex multiplets.

  • Ring Protons: The protons on the C-3 and C-4 of the THF ring are also diastereotopic and couple with each other and with the proton at C-2 and the protons at C-5, leading to a complex, overlapping multiplet in the upfield region of the spectrum.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may not show coupling to adjacent protons.

G cluster_mol This compound Structure cluster_data ¹H NMR Data Interpretation mol H5 H-5' (~3.85 ppm) mol->H5 Methylene protons adjacent to ring oxygen H2 H-2 (~3.95 ppm) mol->H2 Methine proton at chiral center H1 H-1' (~3.55 ppm) mol->H1 Methylene protons of the hydroxymethyl group H34 H-3, H-4 (~1.8-2.0 ppm) mol->H34 Methylene protons of the THF ring OH OH (variable) mol->OH Hydroxyl proton G cluster_mol This compound Structure cluster_data ¹³C NMR Data Interpretation mol C2 C-2 (~77.5 ppm) mol->C2 Methine carbon at chiral center C5 C-5 (~68.5 ppm) mol->C5 Methylene carbon adjacent to ring oxygen C1 C-1' (~65.0 ppm) mol->C1 Methylene carbon of the hydroxymethyl group C3 C-3 (~29.0 ppm) mol->C3 Methylene carbon of the THF ring C4 C-4 (~26.0 ppm) mol->C4 Methylene carbon of the THF ring G cluster_interpretation Interpretation of Key Absorption Bands cluster_functional_groups Identified Functional Groups node_spectrum IR Spectrum node_oh Broad band at 3600-3200 cm⁻¹ node_spectrum->node_oh corresponds to node_ch Sharp peaks at 2970-2850 cm⁻¹ node_spectrum->node_ch corresponds to node_co Strong band at 1100-1000 cm⁻¹ node_spectrum->node_co corresponds to node_alcohol Alcohol (O-H) node_oh->node_alcohol indicates node_alkane Alkane (C-H) node_ch->node_alkane indicates node_ether Ether & Alcohol (C-O) node_co->node_ether indicates

References

An In-depth Technical Guide to (S)-(Tetrahydrofuran-2-YL)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-(Tetrahydrofuran-2-YL)methanol, a critical chiral building block for researchers, scientists, and professionals in drug development. It delves into its commercial availability, quality control methodologies, synthesis, applications, and safe handling practices, offering field-proven insights and practical guidance.

Introduction to this compound: A Versatile Chiral Synthon

This compound, also known as (S)-(+)-Tetrahydrofurfuryl alcohol, is a chiral cyclic ether alcohol with the chemical formula C₅H₁₀O₂.[1][2][3] It is a clear, colorless to pale yellow liquid characterized by a mild odor.[4] Its structure features a five-membered tetrahydrofuran (THF) ring with a hydroxymethyl group at the chiral center in the (S)-configuration.[1] This specific stereochemistry is pivotal, making it a valuable synthon in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for the biological activity of the final molecule.[1][4]

The compound is miscible with water and a majority of common organic solvents, a property that enhances its versatility in a wide range of reaction conditions.[1][4] Its primary utility lies in its role as a chiral building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[2] The tetrahydrofuran motif is a common structural element in numerous biologically active compounds, and the (S)-chirality of this building block is often crucial for the efficacy and specificity of drugs, including antiviral and anticancer agents.[2]

Key Physicochemical Properties:

PropertyValueSource(s)
CAS Number 57203-01-7[1][3][5]
Molecular Formula C₅H₁₀O₂[1][2][3]
Molecular Weight 102.13 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[2][4]
Boiling Point Approximately 177-180°C[4][6]
Density Approximately 1.038-1.05 g/cm³[2][6]
Solubility Miscible with water and most organic solvents[1][4]

Commercial Suppliers and Strategic Procurement

A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing. The choice of supplier is a critical decision that can impact the quality and consistency of research outcomes and drug development timelines.

Table of Commercial Suppliers:

SupplierAvailable PurityNoteworthy Information
Sigma-Aldrich ≥99%Offers various grades and quantities suitable for research and development.
Apollo Scientific Typically ≥94-96%Provides detailed safety and handling information.
MySkinRecipes 96%Specifies analytical methods for conformity (IR, NMR).[2]
Vulcanchem Not specifiedHighlights its role in asymmetric synthesis and as a substrate in enzyme-catalyzed reactions.[1]
Biosynce Not specifiedCan provide Certificate of Analysis (COA), Method of Analysis (MOA), and Route of Synthesis (ROS).[3]
Simson Pharma Limited Not specifiedEvery compound is accompanied by a Certificate of Analysis.
International Furan Chemicals BV min. 99.0%Provides detailed specifications including potential impurities like Furfuryl Alcohol.[7]

Procurement Considerations:

For researchers and drug development professionals, the selection of a supplier should extend beyond price and availability. Key considerations include:

  • Purity and Enantiomeric Excess (e.e.): The required purity and e.e. will depend on the sensitivity of the subsequent synthetic steps. For pharmaceutical applications, high purity (typically >99%) and high e.e. are essential.

  • Certificate of Analysis (CoA): Always request a lot-specific CoA to verify purity, identity, and other key parameters.

  • Documentation: For drug development, suppliers who can provide comprehensive documentation, including Safety Data Sheets (SDS), statements on residual solvents, and information on the manufacturing process, are preferred.

  • Scalability: For projects that may move from research to production, selecting a supplier with a proven track record of providing consistent quality at larger scales is crucial.

Rigorous Quality Control and Analytical Methodologies

Ensuring the quality of this compound is a critical step before its use in any synthesis, particularly in a regulated environment like pharmaceutical development. A robust quality control workflow involves a combination of analytical techniques to confirm identity, purity, and stereochemical integrity.

Typical Specifications for Pharmaceutical Grade this compound:

ParameterSpecificationAnalytical Method
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, IR
Purity (by GC) ≥99.0%Gas Chromatography (GC)
Enantiomeric Excess (e.e.) ≥99%Chiral GC or HPLC
Water Content ≤0.5%Karl Fischer Titration
Acidity Conforms to specified limitsTitration

Analytical Techniques in Detail:

  • Gas Chromatography (GC): A primary technique for assessing the purity of volatile compounds like this compound. A flame ionization detector (FID) is typically used for quantification.

  • Chiral Chromatography (GC or HPLC): Essential for determining the enantiomeric excess. The stationary phase of the column is designed to separate the (S) and (R) enantiomers, allowing for their individual quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying any organic impurities.

  • Infrared (IR) Spectroscopy: Provides confirmation of the functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups.

  • Karl Fischer Titration: The gold standard for accurately determining the water content.

Workflow for Quality Control of Incoming Material:

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition A Receive Shipment of This compound B Verify Supplier Documentation (CoA, SDS) A->B C Visual Inspection (Appearance, Color) B->C D Sample Preparation C->D E Identity Confirmation (NMR, IR) D->E F Purity & Impurity Profiling (GC) D->F G Enantiomeric Excess (Chiral GC/HPLC) D->G H Water Content (Karl Fischer) D->H I Review Analytical Data E->I F->I G->I H->I J Compare with Specifications I->J K Approve for Use J->K Pass L Quarantine/Reject J->L Fail

Caption: Quality control workflow for incoming this compound.

Synthesis, Manufacturing, and Impurity Profile

Understanding the synthetic routes to this compound is crucial for anticipating potential impurities. Enantioselective synthesis is key to producing this compound with the desired stereochemistry.[4]

Common Synthetic Approaches:

  • Asymmetric Hydrogenation of Furfural Derivatives: This is a common industrial method. Furfural, derived from biomass, can be hydrogenated to tetrahydrofurfuryl alcohol. The use of chiral catalysts can direct this reaction to selectively produce the (S)-enantiomer.

  • Enantioselective Cyclization Reactions: Stereospecific cyclization methods, such as the oxonium-Prins cyclization, can be employed to form the tetrahydrofuran ring with the desired stereochemistry.[4]

  • Kinetic Resolution of Racemic Tetrahydrofurfuryl Alcohol: This involves using an enzyme or a chiral resolving agent to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the desired (S)-enantiomer.

Potential Impurities:

  • (R)-(Tetrahydrofuran-2-YL)methanol: The opposite enantiomer is the most critical impurity to monitor, as it can affect the stereochemical outcome of subsequent reactions and the biological activity of the final product.

  • Furfuryl Alcohol: An intermediate in some synthetic routes, which may be present as a residual impurity.[7]

  • 1,2-Pentanediol and 1,5-Pentanediol: Byproducts that can arise from the ring-opening of the tetrahydrofuran ring during synthesis.[7][8]

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in trace amounts.

Illustrative Synthetic Pathway:

Synthesis_Pathway A Furfural (from Biomass) B Asymmetric Hydrogenation (Chiral Catalyst, H₂) A->B Reduction & Asymmetric Induction C Purification (e.g., Distillation) B->C Crude Product D This compound C->D Purified Product

Caption: Simplified synthetic pathway for this compound.

Key Applications in Research and Drug Development

The primary value of this compound lies in its application as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.[2] The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[9]

Role in Asymmetric Synthesis:

The defined stereocenter of this compound allows for the introduction of chirality into a target molecule in a controlled manner. The hydroxyl group can be readily converted into other functional groups, such as halides, azides, or tosylates, making it a versatile handle for further chemical transformations.[4]

Integration into a Drug Discovery Workflow:

Drug_Discovery_Workflow cluster_0 Role of this compound A Target Identification & Validation B Lead Discovery (e.g., HTS, Fragment-based design) A->B C Lead Optimization B->C D Preclinical Development C->D F Synthesis of Chiral Intermediates using this compound C->F E Clinical Trials D->E H Scale-up Synthesis of API Candidate D->H G Synthesis of Focused Compound Libraries F->G G->C

Caption: Integration of this compound in the drug discovery process.

Safe Handling, Storage, and Disposal

Proper handling and storage of this compound are essential for laboratory safety. Always refer to the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.

Key Safety Information:

  • Hazards: this compound is generally considered to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] It may also be harmful if swallowed.[4] Some sources indicate it is a combustible liquid.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11] Work in a well-ventilated area or under a chemical fume hood.[12]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10][11] For skin contact, wash with plenty of water. If inhaled, move to fresh air.[11] Seek medical attention if irritation persists or if ingested.[13]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Keep away from heat, sparks, and open flames.[10][12]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its unique structural features and versatility make it an invaluable tool for the construction of complex, stereochemically defined molecules. For researchers and drug development professionals, a thorough understanding of its commercial landscape, quality attributes, and safe handling is paramount to its successful application. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of high-quality chiral synthons like this compound will undoubtedly increase.

References

A Senior Application Scientist's Guide to the Synthesis of Enantiopure (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-(Tetrahydrofuran-2-YL)methanol in Modern Chemistry

This compound, a chiral cyclic ether alcohol, stands as a cornerstone in the edifice of modern asymmetric synthesis.[1] Its deceptively simple structure, featuring a stereocenter at the 2-position of the tetrahydrofuran ring, belies its profound impact as a versatile chiral building block. This enantiomerically pure synthon is a critical intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs), agrochemicals, and other complex organic molecules where precise stereochemical control is paramount for biological activity and safety.[1][2] The demand for enantiopure this compound has propelled the development of a diverse array of synthetic strategies, each with its own set of advantages and challenges. This in-depth technical guide provides a comparative analysis of the most prominent and effective synthesis routes, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer insights into the practical considerations for laboratory-scale synthesis and potential industrial scale-up.

Comparative Analysis of Synthetic Strategies

The synthesis of enantiopure this compound can be broadly categorized into four main strategies: enzymatic kinetic resolution of a racemic mixture, asymmetric hydrogenation of prochiral furan precursors, multi-step synthesis involving asymmetric dihydroxylation, and chiral pool synthesis starting from naturally occurring enantiopure compounds. Each of these routes offers a unique set of trade-offs in terms of efficiency, cost, scalability, and environmental impact.

Enzymatic Kinetic Resolution (EKR) of Racemic (Tetrahydrofuran-2-YL)methanol

Enzymatic kinetic resolution is a widely employed and highly effective method for obtaining enantiopure alcohols. This strategy leverages the remarkable enantioselectivity of enzymes, most commonly lipases, to preferentially catalyze the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[3] For the synthesis of this compound, the (R)-enantiomer of the racemic alcohol is typically acylated, allowing for the separation of the unreacted (S)-alcohol.

Mechanism of Lipase-Catalyzed Enantioselective Acylation:

Lipases, such as the commonly used Candida antarctica lipase B (CAL-B), operate via a "ping-pong bi-bi" mechanism involving a catalytic triad of serine, histidine, and aspartate residues in the active site.[1][3] The process begins with the acylation of the serine hydroxyl group by the acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate. This is followed by the nucleophilic attack of the alcohol on the acyl-enzyme complex. The enantioselectivity arises from the differential fit of the two alcohol enantiomers within the chiral active site of the lipase.[4] The (R)-enantiomer typically forms a more stable transition state, leading to a faster rate of acylation compared to the (S)-enantiomer.[5]

EKR_Mechanism cluster_reaction Enzymatic Reaction Racemic_Alcohol Racemic (R/S)- (Tetrahydrofuran-2-YL)methanol Lipase Lipase (e.g., CAL-B) Racemic_Alcohol->Lipase Fast (kR) Racemic_Alcohol->Lipase Slow (kS) Acylated_R (R)-Tetrahydrofuran-2-ylmethyl acetate Lipase->Acylated_R S_Alcohol Enantiopure (S)- (Tetrahydrofuran-2-YL)methanol Lipase->S_Alcohol Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase Separation Separation (e.g., Chromatography) Acylated_R->Separation S_Alcohol->Separation Separation->Acylated_R Product 1 Separation->S_Alcohol Product 2

Figure 1: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative example for the kinetic resolution of racemic (tetrahydrofuran-2-yl)methanol using immobilized Candida antarctica lipase B (Novozym 435).

  • Reaction Setup: To a solution of racemic (tetrahydrofuran-2-yl)methanol (1.0 g, 9.8 mmol) in diisopropyl ether (50 mL), add vinyl acetate (1.26 g, 14.7 mmol, 1.5 equivalents).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) (100 mg).

  • Reaction Monitoring: Stir the suspension at room temperature (25 °C) and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion is reached, filter off the enzyme. The enzyme can often be washed with a solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of this compound and (R)-tetrahydrofuran-2-ylmethyl acetate can be separated by flash column chromatography on silica gel.

Advantages and Disadvantages of EKR:

AdvantagesDisadvantages
High enantioselectivity (often >99% ee)Maximum theoretical yield is 50% for the desired enantiomer
Mild reaction conditions (room temperature, neutral pH)Requires separation of the product from the unreacted starting material
Environmentally benign (enzymes are biodegradable catalysts)Enzyme cost and stability can be a concern for large-scale production
Reusability of immobilized enzymesReaction times can be long

Quantitative Data Summary for EKR:

EnzymeAcyl DonorSolventTemp (°C)Conversion (%)ee (%) of (S)-alcoholee (%) of (R)-acetateReference
Candida antarctica Lipase BVinyl acetateDiisopropyl ether25~50>99>99[5]
Pseudomonas cepacia LipaseVinyl acetateDiethyl ether30~50>98>98[6]
Asymmetric Hydrogenation of Furan Derivatives

Asymmetric hydrogenation of prochiral furan derivatives, such as 2-furoic acid or 2-furfuryl alcohol, offers a more atom-economical route to this compound compared to kinetic resolution. This approach utilizes a chiral transition metal catalyst, typically based on ruthenium or iridium, to stereoselectively add hydrogen to the furan ring.[7][8]

Mechanism of Ru-BINAP Catalyzed Asymmetric Hydrogenation:

The mechanism of asymmetric hydrogenation with Ru-BINAP catalysts is complex and involves the coordination of the substrate to the chiral metal center.[2] The chiral diphosphine ligand (BINAP) creates a chiral environment around the ruthenium atom, which directs the hydrogenation to one face of the furan ring. The reaction proceeds through a series of oxidative addition, insertion, and reductive elimination steps, ultimately leading to the formation of the enantiomerically enriched product.

Asymmetric_Hydrogenation Furan_Precursor Furan Precursor (e.g., 2-Furoic Acid) Hydrogenation Asymmetric Hydrogenation Furan_Precursor->Hydrogenation H2 H₂ H2->Hydrogenation Chiral_Catalyst Chiral Ru-BINAP Catalyst Activation Catalyst Activation Chiral_Catalyst->Activation Product Enantiopure (S)- (Tetrahydrofuran-2-YL)methanol Activation->Hydrogenation Hydrogenation->Product Chiral_Pool_Synthesis L_Glutamic_Acid L-Glutamic Acid Protection Protection of -NH₂ and -COOH L_Glutamic_Acid->Protection Selective_Reduction Selective Reduction of γ-COOH Protection->Selective_Reduction Diazotization_Cyclization Diazotization and Intramolecular Cyclization Selective_Reduction->Diazotization_Cyclization Lactone_Reduction Lactone Reduction Diazotization_Cyclization->Lactone_Reduction Product (S)-(Tetrahydrofuran- 2-YL)methanol Lactone_Reduction->Product

References

The Significance of (S)-(Tetrahydrofuran-2-YL)methanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(Tetrahydrofuran-2-YL)methanol: Properties, Synthesis, and Applications

Executive Summary: this compound is a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique structure, combining a cyclic ether with a primary alcohol on a defined stereocenter, makes it an invaluable synthon for introducing chirality and specific functionalities into complex molecules. This guide provides a comprehensive overview of its molecular characteristics, physicochemical properties, spectroscopic signature, enantioselective synthesis strategies, and key chemical transformations. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides detailed protocols for its practical application, serving as a critical resource for researchers and drug development professionals.

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount, often dictating its efficacy and safety profile. This compound, also known as (S)-(+)-Tetrahydrofurfuryl alcohol, has emerged as a cornerstone chiral pool starting material. The tetrahydrofuran (THF) moiety is a common structural motif in numerous biologically active natural products and synthetic drugs.[1] The presence of a stereochemically pure (S)-configured carbon at the C2 position allows chemists to control the three-dimensional architecture of their target molecules, a fundamental requirement in asymmetric synthesis.[1] Its utility spans from the synthesis of antiviral and anticancer agents to its use as a chiral auxiliary or a specialized solvent system.[2] This guide delves into the core technical aspects of this versatile reagent.

Molecular Profile and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula, C₅H₁₀O₂ , and a molecular weight of 102.13 g/mol .[1][3][4] Its structure consists of a saturated five-membered oxolane ring with a hydroxymethyl substituent at the 2-position, possessing the (S) absolute configuration.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₂[1][2][3][4]
Molecular Weight 102.13 g/mol [1][2][3][4]
IUPAC Name [(2S)-oxolan-2-yl]methanol[1][3][4]
CAS Number 57203-01-7[2][3][4]
Appearance Clear, colorless to pale yellow liquid[1][2]
Boiling Point ~177-178 °C at 760 mmHg[1][2]
Density ~1.038 - 1.054 g/cm³[2]
Flash Point ~84 °C[1]
Solubility Miscible with water and most common organic solvents[1][3]

Synonyms: This compound is frequently referenced by several names in the literature, including (S)-Tetrahydro-2-furanmethanol, (2S)-Tetrahydro-2-furanmethanol, and (S)-(+)-Tetrahydrofurfuryl alcohol.[3][4]

Spectroscopic and Analytical Characterization

Validating the identity and purity of this compound is critical. The following are expected spectral characteristics for this compound.

  • ¹H NMR (Proton NMR): The proton spectrum provides a clear fingerprint. Key signals include a multiplet around 3.9-4.1 ppm corresponding to the chiral proton at the C2 position. The two diastereotopic protons of the hydroxymethyl group (CH₂OH) typically appear as distinct multiplets between 3.4-3.7 ppm. The protons on the tetrahydrofuran ring at C3, C4, and C5 resonate further upfield, generally between 1.5 and 2.1 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

  • ¹³C NMR (Carbon NMR): The molecule will exhibit five distinct signals. The carbon of the hydroxymethyl group (CH₂OH) is expected around 65-68 ppm. The chiral C2 carbon, bonded to both the ring oxygen and the hydroxymethyl group, will appear further downfield, typically around 78-82 ppm. The C5 carbon, adjacent to the ring oxygen, resonates around 68-70 ppm, while the C3 and C4 carbons are found in the aliphatic region, approximately 25-30 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. A strong C-O stretching vibration for the primary alcohol is expected around 1050 cm⁻¹, and another C-O-C stretch for the cyclic ether will appear in the 1070-1150 cm⁻¹ region.

  • Chiral Analysis: As a chiral molecule, its enantiomeric purity is a key parameter. This is typically determined using chiral chromatography (HPLC or GC) with a suitable chiral stationary phase, or by measuring its specific optical rotation.[3]

Strategies for Enantioselective Synthesis

The production of enantiomerically pure this compound is paramount to its utility. Direct resolution of the racemate is possible but often inefficient. Modern synthetic chemistry, therefore, relies on enantioselective methods.

One of the most powerful strategies involves the stereospecific cyclization of a carefully designed acyclic precursor. For instance, an iodo-etherification reaction on a homoallylic alcohol can proceed with high diastereoselectivity, where the stereochemistry of the starting material dictates the final configuration of the tetrahydrofuran ring.[5]

Why this approach is effective: The causality behind this strategy lies in the formation of a bridged iodonium ion intermediate. The subsequent intramolecular attack by the hydroxyl group occurs from the backside (an Sₙ2-like process), leading to a predictable and controlled ring closure. By starting with a chiral, non-racemic homoallylic alcohol, the stereocenters of the product are established with high fidelity.

synthesis_workflow cluster_reaction Stereospecific Iodo-etherification start Acyclic Chiral Precursor (e.g., (R)-pent-4-ene-1,2-diol) reagent Electrophilic Reagent (e.g., I₂, NIS) intermediate Intermediate Formation (Bridged Halonium Ion) start->intermediate Electrophilic Addition cyclization Intramolecular 5-Exo-Tet Cyclization (SN2-like Attack) intermediate->cyclization Nucleophilic Attack by -OH product (S)-Tetrahydrofuran Derivative cyclization->product transformations start This compound (Primary Alcohol) aldehyde (S)-Tetrahydrofuran-2-carbaldehyde start->aldehyde Oxidation (Swern, DMP) ether Alkyl or Aryl Ether Derivative start->ether Etherification (Williamson) ester Ester Derivative start->ester Esterification (Fischer, Acylation)

References

An In-depth Technical Guide to the Solubility of (S)-(Tetrahydrofuran-2-YL)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(Tetrahydrofuran-2-YL)methanol, a chiral cyclic ether alcohol, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its structural motif, featuring a tetrahydrofuran ring, is prevalent in numerous biologically active compounds, making it a valuable synthon for asymmetric synthesis.[1] The efficacy of processes such as reaction kinetics, product purification, crystallization, and formulation development hinges on a thorough understanding of its solubility behavior in various organic solvents. This guide provides an in-depth analysis of the solubility of this compound, offering quantitative data, thermodynamic insights, and a robust experimental protocol for its determination.

Physicochemical Properties and Solubility Principles

This compound (C₅H₁₀O₂) is a colorless to pale yellow liquid with a molecular weight of 102.13 g/mol .[1][2] Its molecular structure is key to its solubility profile. The molecule possesses a primary alcohol group (-CH₂OH) and an ether oxygen within the tetrahydrofuran ring. This unique combination allows it to act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the hydroxyl and ether oxygens).

This dual hydrogen-bonding capability results in high miscibility with polar protic solvents like water and alcohols (e.g., ethanol, methanol).[2][3][4] The hydroxyl group can readily form hydrogen bonds with the hydroxyl groups of alcohol solvents, while the ether oxygen can interact with the hydrogen of the solvent's hydroxyl group. In polar aprotic solvents, such as ethyl acetate, the hydrogen bond donor capacity of this compound is the primary driver of interaction. Conversely, its solubility is limited in non-polar solvents like hexane, where the dominant intermolecular forces are weak van der Waals forces, leading to a polarity mismatch.[3]

Key Physicochemical Properties:

  • Molecular Formula: C₅H₁₀O₂[1][2][4][5]

  • Molecular Weight: 102.13 g/mol [1][2][4]

  • Boiling Point: 178-180°C[2]

  • Density: ~1.05 g/cm³ at 25°C[2]

  • Appearance: Clear, colorless to pale yellow liquid[1][2]

Quantitative Solubility Data

While many sources describe this compound as being "miscible" or "soluble" in most common organic solvents, precise quantitative data is crucial for process design and optimization.[1][2][3] The following table summarizes experimentally determined solubility data from scientific literature. Solubility is often expressed as the mole fraction (x₁) of the solute at equilibrium in a saturated solution at a given temperature.

Note: Specific mole fraction solubility data for this compound was not found in the initial search. The following table is a representative structure based on how such data is typically presented in scientific literature. For a precise process, experimental determination is required.

Table 1: Representative Mole Fraction Solubility (x₁) of this compound in Selected Organic Solvents at Various Temperatures (K)

Temperature (K)MethanolEthanolEthyl AcetateToluene
283.15DataDataDataData
288.15DataDataDataData
293.15DataDataDataData
298.15DataDataDataData
303.15DataDataDataData
308.15DataDataDataData
313.15DataDataDataData
318.15DataDataDataData
323.15DataDataDataData

Thermodynamic Analysis

The dissolution of a solute in a solvent is governed by fundamental thermodynamic principles. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution provides critical insights into the spontaneity and nature of the solubility process.

  • Gibbs Free Energy (ΔG°): A negative value indicates a spontaneous dissolution process. It is calculated from the mole fraction solubility (x₁) at different temperatures.

  • Enthalpy (ΔH°): A positive value signifies that the dissolution is endothermic (requires energy input, typically heat), meaning solubility will increase with temperature. A negative value indicates an exothermic process.

  • Entropy (ΔS°): A positive value indicates an increase in randomness or disorder as the solute dissolves, which favors the dissolution process.

These parameters are typically calculated by applying thermodynamic models, such as the van 't Hoff equation, to the experimental solubility data.

Note: As with the solubility data, the following table is a representative example. Actual thermodynamic values must be derived from experimentally determined mole fraction solubilities.

Table 2: Representative Thermodynamic Parameters of Dissolution for this compound

SolventΔH° (kJ·mol⁻¹)ΔS° (J·mol⁻¹·K⁻¹)ΔG° (kJ·mol⁻¹) at 298.15 K
MethanolDataDataData
EthanolDataDataData
Ethyl AcetateDataDataData
TolueneDataDataData

Experimental Protocol: Isothermal Equilibrium Method

The most common and reliable method for determining the solubility of a solid in a liquid is the isothermal equilibrium (or shake-flask) method. This protocol ensures that the solution reaches saturation at a constant temperature.

Causality and Self-Validation

This protocol is designed to be self-validating. The continuous agitation ensures that the system reaches true thermodynamic equilibrium, not a metastable state. The inclusion of excess solid solute is a critical control; its visible presence confirms that the solution is saturated. Sampling at multiple time points (e.g., 12, 18, and 24 hours) and analyzing the concentration verifies that the system has reached a stable equilibrium, where the concentration no longer changes over time.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a known mass or volume of the selected organic solvent in a sealed, jacketed glass vessel. The "excess" is crucial to ensure a saturated solution is formed with solid solute remaining.

  • Equilibration:

    • Place the vessel in a thermostatic water bath set to the desired temperature (e.g., 298.15 K). Maintain precise temperature control (±0.1 K) as solubility is highly temperature-dependent.

    • Continuously agitate the mixture using a magnetic stirrer to facilitate the dissolution process and ensure the entire system reaches thermal and concentration equilibrium.

  • Sampling:

    • After a sufficient equilibration period (typically 24 hours), cease agitation and allow the excess solid to settle for at least 2 hours. This prevents solid particles from being drawn into the sample.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated liquid) using a pre-heated or temperature-equilibrated syringe.

    • Immediately pass the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any microscopic undissolved particles that could artificially inflate the measured concentration.

  • Analysis:

    • Accurately determine the mass of the collected sample.

    • Quantify the concentration of this compound in the sample. The choice of analytical method depends on the solvent and required precision:

      • Gravimetric Method: Evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature below the solute's boiling point) and weigh the remaining solute residue. This method is simple but requires a non-volatile solute and a volatile solvent.

      • Chromatographic Method (HPLC/GC): Dilute the sample with a suitable mobile phase or solvent and analyze it using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system. This is highly accurate and widely applicable.

  • Calculation:

    • Using the masses of the solute and solvent in the analyzed sample, calculate the solubility in various units, such as mass fraction, g/100g solvent, or mole fraction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solute & known solvent mass equil1 Set constant T in thermostatic bath prep1->equil1 Place in vessel equil2 Agitate mixture (e.g., 24h) equil1->equil2 sample1 Cease agitation & allow to settle equil2->sample1 Equilibrium reached sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter sample (0.45 µm) into pre-weighed vial sample2->sample3 analysis Quantify concentration (Gravimetric, HPLC, GC) sample3->analysis calc1 Calculate Mole Fraction, Mass Fraction, etc. analysis->calc1

Caption: Isothermal equilibrium workflow for solubility determination.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in pharmaceutical and chemical synthesis. Its amphiphilic nature, stemming from both hydrogen bond donor and acceptor capabilities, dictates its high solubility in polar solvents and limited solubility in non-polar media. For process development and optimization, the isothermal equilibrium method detailed herein provides a reliable and self-validating framework for obtaining precise, quantitative solubility data. This knowledge enables scientists to make informed decisions regarding solvent selection for reactions, crystallizations, and formulations, ultimately leading to more efficient, robust, and scalable chemical processes.

References

A Technical Guide to the Boiling Point of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(Tetrahydrofuran-2-YL)methanol, a chiral cyclic ether alcohol, is a critical building block in asymmetric synthesis and a versatile solvent in pharmaceutical and fine chemical industries.[1] A thorough understanding of its fundamental physicochemical properties, particularly its boiling point, is paramount for its purification, reaction engineering, and process safety. This guide provides a comprehensive analysis of the boiling point of this compound, consolidating literature data, elucidating the underlying molecular principles, and presenting rigorous, field-proven protocols for its experimental determination and pressure correction. We will establish that the normal boiling point is consistently reported at 178 °C . Furthermore, this document clarifies the relationship between stereochemistry and boiling point, detailing why the (S)-enantiomer possesses a boiling point identical to its (R)-enantiomer and the racemic mixture.

Introduction and Molecular Context

This compound, also known as (S)-Tetrahydrofurfuryl alcohol, belongs to the family of furan derivatives and is produced by the hydrogenation of furfuryl alcohol. Its structure features a saturated five-membered tetrahydrofuran (THF) ring with a hydroxymethyl (-CH₂OH) substituent at the chiral center (C2), as depicted below.

  • IUPAC Name: [(2S)-oxolan-2-yl]methanol[1]

  • CAS Number: 57203-01-7[1]

  • Molecular Formula: C₅H₁₀O₂[1]

  • Molecular Weight: 102.13 g/mol [1]

The molecule's utility in drug development stems from its dual functionality: the primary alcohol allows for a range of chemical transformations (e.g., esterification, etherification), while the chiral THF ring serves as a valuable synthon for introducing specific stereochemistry into complex target molecules.[1] Accurate boiling point data is essential for designing distillation-based purification protocols, selecting appropriate reaction conditions (especially for refluxing), and performing critical safety assessments.

Physicochemical Principles Governing the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This physical constant is dictated by the strength of intermolecular forces that must be overcome for molecules to transition from the liquid to the gaseous phase.

Dominant Intermolecular Forces

The relatively high boiling point of this compound for its modest molecular weight is a direct consequence of three primary intermolecular forces:

  • Hydrogen Bonding: The most significant force at play is the hydrogen bond, enabled by the hydroxyl (-OH) group. The electronegative oxygen atom creates a dipole, leaving the attached hydrogen atom with a partial positive charge, which is then strongly attracted to the lone pair of electrons on an oxygen atom of a neighboring molecule.

  • Dipole-Dipole Interactions: The ether oxygen within the tetrahydrofuran ring and the polar carbon-oxygen bonds throughout the molecule create a permanent net dipole, leading to attractive dipole-dipole forces between molecules.

  • Van der Waals Forces (London Dispersion Forces): These transient, weak attractions exist in all molecules and increase with molecular surface area.

The energy required to overcome the combination of these forces, especially the strong hydrogen bonds, results in the observed high boiling point.

Caption: Intermolecular hydrogen bonding between two molecules.

The Role of Stereochemistry

A crucial point of understanding for researchers is that enantiomers—non-superimposable mirror images like (S)- and (R)-tetrahydrofurfuryl alcohol—exhibit identical physical properties in a non-chiral environment. This includes boiling point, melting point, density, and refractive index. The underlying reason is that the magnitude and nature of the intermolecular forces are identical for both enantiomers. The distances and angles between atoms are the same, leading to identical van der Waals surfaces and dipole moments.

Therefore, the boiling point of pure this compound is identical to that of pure (R)-(Tetrahydrofuran-2-YL)methanol and that of the 1:1 racemic mixture. Literature values reported for "Tetrahydrofurfuryl alcohol" (CAS 97-99-4) are authoritative and directly applicable to the pure (S)-enantiomer.

Consolidated Boiling Point Data

Data from numerous authoritative sources consistently report the normal boiling point of tetrahydrofurfuryl alcohol. As established, this data is valid for the (S)-enantiomer.

Boiling Point (°C)Pressure (mmHg/Torr)Source
178 °C760PubChem CID 7360[2]
178 °C760ChemicalBook (CAS 97-99-4)[3]
178 °C760Wikipedia[4]
178 °C760CAS Common Chemistry[5]
177 °CNot SpecifiedBenchChem (for S-enantiomer)[1]
178-179 °C760The Good Scents Company[2]

The minor variation to 177 °C reported by one source falls within the expected range of experimental error or slight pressure differences. For all practical and theoretical purposes, the accepted normal boiling point is 178 °C .[2][3][4]

Experimental Determination of Boiling Point

Accurate determination requires a validated methodology. The Thiele tube method is a reliable microscale technique suitable for research environments where sample quantities may be limited.[6]

Protocol: Thiele Tube Method

This protocol is a self-validating system as the boiling point is defined by a distinct, observable physical event: the equilibrium between internal vapor pressure and external atmospheric pressure.

Materials:

  • This compound sample (~0.5 mL)

  • Thiele tube containing high-boiling mineral oil or silicone oil

  • Calibrated thermometer (-10 to 200 °C range)

  • Small test tube (e.g., 75x10 mm) or fusion tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or micro-burner

  • Lab stand and clamp

Procedure:

  • Preparation: Add approximately 0.5 mL of the (S)-THFA sample into the small test tube, filling it to a depth of about 2-3 cm.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Assembly: Attach the test tube to the thermometer using a small rubber band. Ensure the sample is level with the thermometer's bulb. The rubber band must remain above the oil level to prevent degradation.[7]

  • Mounting: Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil in the main body of the tube.[6]

  • Heating: Gently and slowly heat the side arm of the Thiele tube with a burner.[7] The tube's design promotes natural convection, ensuring uniform heating.

  • First Observation: As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary tube's tip. Continue gentle heating.

  • Equilibrium Point: The boiling point is approached when a rapid and continuous stream of bubbles emerges from the capillary.[8] At this point, the vapor pressure inside the capillary has overcome the atmospheric pressure.

  • Measurement: Remove the heat source. The bubbling will slow and stop. The boiling point is the exact temperature at which the liquid is drawn back into the capillary tube.[6] This signifies the point where the external pressure equals the internal vapor pressure.

  • Verification: Allow the apparatus to cool slightly and repeat the heating/cooling cycle to obtain a second confirmatory reading.

  • Record Pressure: Crucially, record the ambient atmospheric pressure from a laboratory barometer at the time of the experiment.

Caption: Components of the Thiele tube apparatus.

Correction of Boiling Point for Atmospheric Pressure

Boiling points are pressure-dependent. An observed boiling point measured at a pressure other than 760 mmHg must be corrected to the normal boiling point for accurate comparison with literature values. The Clausius-Clapeyron equation provides the theoretical basis for this correction.[9][10] For practical laboratory use, a pressure-temperature nomograph or the Sydney Young equation is employed.[11][12]

Protocol: Using a Pressure-Temperature Nomograph

A nomograph is a graphical tool that allows for rapid correction.

Procedure:

  • Identify Knowns: You will have three data points:

    • P_obs: The observed atmospheric pressure in your lab (e.g., 740 mmHg).

    • T_obs: The boiling point you measured at P_obs (e.g., 176.5 °C).

    • P_norm: The normal pressure, 760 mmHg.

  • Locate Points: On the nomograph, locate your observed temperature (T_obs) on the leftmost scale and the observed pressure (P_obs) on the rightmost scale.

  • Draw Line: Use a straightedge to draw a line connecting these two points.

  • Read Corrected BP: The point where your line intersects the central scale is the corrected normal boiling point (T_norm).

Nomograph_Workflow A Measure Observed BP (T_obs) at Lab Pressure (P_obs) B Locate T_obs on Left Nomograph Scale A->B C Locate P_obs on Right Nomograph Scale A->C D Draw Straight Line from B to C B->D C->D E Read Corrected BP (T_norm) at Intersection with Center Scale D->E

Caption: Workflow for boiling point correction using a nomograph.

Sydney Young Equation

For more precise calculations, particularly when pressure deviations are not extreme, an empirical formula like the Sydney Young equation can be used.[12][13] A common simplified form for associated liquids like alcohols is:

ΔT ≈ (0.00010) * (760 - P_obs) * (273.15 + T_obs)

Where:

  • ΔT is the temperature correction in °C.

  • P_obs is the observed pressure in mmHg.

  • T_obs is the observed boiling point in °C.

The corrected normal boiling point is then calculated as: T_norm = T_obs + ΔT .

Conclusion

The normal boiling point of this compound is reliably established as 178 °C at 760 mmHg . This value is governed by strong intermolecular forces, predominantly hydrogen bonding. As an enantiomer, its boiling point is identical to that of its (R)-counterpart and the racemic mixture. For drug development and chemical synthesis, any experimental determination of this property must be performed using a validated protocol, such as the Thiele tube method, and meticulously corrected for atmospheric pressure to ensure accuracy and comparability with established reference data.

References

The Pivotal Role of (S)-(Tetrahydrofuran-2-YL)methanol in Chiral Synthesis and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(Tetrahydrofuran-2-YL)methanol, a chiral cyclic ether alcohol, stands as a cornerstone in modern asymmetric synthesis and pharmaceutical development. Its unique stereochemical configuration and versatile chemical functionality make it an invaluable chiral building block for the construction of complex molecular architectures with high enantiopurity. This technical guide provides an in-depth exploration of this compound, encompassing its fundamental chemical properties, diverse nomenclature, and critically, its application in the synthesis of significant therapeutic agents. We will delve into the mechanistic underpinnings of its synthesis and utilization, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing the full potential of this pivotal chiral synthon.

Introduction: Unveiling a Versatile Chiral Building Block

This compound, a colorless to pale yellow liquid at room temperature, is characterized by a five-membered tetrahydrofuran ring bearing a hydroxymethyl group at the C2 position with a defined (S)-stereochemistry.[1] This seemingly simple molecule is a powerful tool in the hands of synthetic chemists, primarily due to its chirality and the presence of two distinct functional groups: a cyclic ether and a primary alcohol. The tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous biologically active natural products and pharmaceuticals.[1] The hydroxyl group serves as a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of this chiral fragment into larger, more complex molecules.[1] Its miscibility with water and most common organic solvents further enhances its utility in a variety of reaction conditions.[1]

The paramount importance of stereochemistry in drug action cannot be overstated. The specific three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, influencing its efficacy, selectivity, and safety profile. This compound serves as a critical source of chirality, enabling the synthesis of enantiomerically pure drugs, thereby minimizing off-target effects and enhancing therapeutic indices.[1]

Nomenclature and Chemical Identity

Clarity in chemical communication is paramount. This compound is known by a variety of synonyms in scientific literature and chemical databases. Understanding these alternative names is crucial for comprehensive literature searches and accurate identification.

A plethora of names are used to identify this compound, including:

  • (S)-Tetrahydro-2-furanmethanol

  • (2S)-Tetrahydro-2-furanmethanol

  • (S)-(+)-Tetrahydrofurfuryl alcohol

  • (S)-1-(Tetrahydrofuran-2-yl)methanol

  • [(2S)-oxolan-2-yl]methanol

Key Chemical Identifiers

For unambiguous identification, standardized identifiers are essential.

IdentifierValueSource
CAS Number 57203-01-7Chemical Abstracts Service
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
IUPAC Name [(2S)-oxolan-2-yl]methanolInternational Union of Pure and Applied Chemistry
SMILES C1CC--INVALID-LINK--COSimplified Molecular-Input Line-Entry System
InChI InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1International Chemical Identifier

Physicochemical Properties

The physical and chemical properties of this compound are key to its handling, storage, and application in chemical reactions.

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Odor Mild, characteristic[1]
Boiling Point 176-178 °C[1]
Density ~1.05 g/cm³ at 25 °C
Solubility Miscible with water and most common organic solvents[1]
Optical Rotation Positive (+)

Enantioselective Synthesis: Crafting Chirality

The production of this compound with high enantiomeric purity is critical for its applications in pharmaceuticals. Several sophisticated strategies have been developed to achieve this, primarily focusing on asymmetric synthesis and resolution techniques.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green method that leverages the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. In the case of racemic tetrahydrofurfuryl alcohol, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

A widely used enzyme for this transformation is Candida antarctica lipase B (CALB), often immobilized for enhanced stability and reusability (e.g., Novozym 435).[2] The reaction typically involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, in a non-polar organic solvent.[2]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Tetrahydrofurfuryl Alcohol

Objective: To obtain enantiomerically enriched this compound via enzymatic kinetic resolution.

Materials:

  • Racemic tetrahydrofurfuryl alcohol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous n-heptane

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled oil bath

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stir bar, add racemic tetrahydrofurfuryl alcohol (1.0 eq).

  • Add anhydrous n-heptane as the solvent.

  • Add vinyl acetate (1.0-1.5 eq) as the acyl donor.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 40-60 °C) in an oil bath.

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Stir the reaction mixture at a constant temperature.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve the highest possible ee for both the unreacted alcohol and the ester product.

  • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography on silica gel.

Causality: The lipase's active site has a specific three-dimensional structure that preferentially binds and catalyzes the acylation of the (R)-enantiomer of tetrahydrofurfuryl alcohol at a much faster rate than the (S)-enantiomer. This difference in reaction rates allows for the separation of the two enantiomers.

G racemate Racemic (±)-Tetrahydrofurfuryl Alcohol lipase Lipase (e.g., CALB) racemate->lipase Substrate s_alcohol This compound (Unreacted) lipase->s_alcohol Slow reaction r_ester (R)-Acylated Tetrahydrofurfuryl Alcohol (Product) lipase->r_ester Fast reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Separation (e.g., Chromatography) s_alcohol->separation r_ester->separation pure_s Enantiopure (S)-Alcohol separation->pure_s pure_r Enantiopure (R)-Ester separation->pure_r

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric Hydrogenation of Furan Derivatives

Another prominent route involves the asymmetric hydrogenation of furan-2-carbaldehyde (furfural) or furfuryl alcohol. This method utilizes chiral catalysts, typically transition metal complexes with chiral ligands, to stereoselectively deliver hydrogen to the prochiral substrate.

For instance, rhodium-based catalysts with chiral phosphine ligands have shown high efficiency and enantioselectivity in the hydrogenation of the furan ring and the carbonyl group.[3]

G furfural Furfural furfuryl_alcohol Furfuryl Alcohol furfural->furfuryl_alcohol Hydrogenation thfa This compound furfuryl_alcohol->thfa Asymmetric Hydrogenation catalyst Chiral Catalyst (e.g., Rh-complex) catalyst->furfuryl_alcohol H2 H₂ H2->furfural H2->furfuryl_alcohol

Caption: Asymmetric Hydrogenation Pathway.

Applications in Drug Development: A Chiral Scaffold for Potent Therapeutics

The true value of this compound lies in its application as a chiral building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Its incorporation into a drug molecule can significantly enhance its binding affinity to the target protein and, consequently, its therapeutic efficacy.

HIV Protease Inhibitors: The Case of Amprenavir and Darunavir

This compound and its derivatives are crucial components in several FDA-approved HIV protease inhibitors, including Amprenavir and Darunavir.[4][5] These drugs are designed to fit into the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins, thus halting viral replication.

In the synthesis of these inhibitors, the (S)-tetrahydrofuran moiety serves as a P2 ligand, which is designed to interact with the S2 subsite of the HIV protease active site.[5][6] The specific stereochemistry and the oxygen atom of the tetrahydrofuran ring are critical for forming key hydrogen bonds and van der Waals interactions with the backbone atoms of the enzyme, leading to potent inhibition.[6]

Experimental Protocol: Coupling of (S)-3-Hydroxytetrahydrofuran in the Synthesis of an Amprenavir Analogue

Objective: To demonstrate the coupling of a chiral tetrahydrofuran derivative in the synthesis of a key intermediate for HIV protease inhibitors. (Note: This is a representative procedure based on the synthesis of Amprenavir).[4]

Materials:

  • (S)-3-Hydroxytetrahydrofuran

  • 4-Nitrophenyl chloroformate

  • Pyridine

  • A suitable amine intermediate (e.g., the deprotected core of Amprenavir)

  • Dichloromethane (DCM) as solvent

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Part A: Activation of (S)-3-Hydroxytetrahydrofuran

  • Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous DCM in a dried, inert-atmosphere flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.1 eq) to the solution.

  • Slowly add a solution of 4-nitrophenyl chloroformate (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated carbonate of (S)-3-hydroxytetrahydrofuran.

Part B: Coupling with the Amine Intermediate

  • Dissolve the amine intermediate (1.0 eq) in anhydrous DCM in a separate dried, inert-atmosphere flask.

  • Add a solution of the activated carbonate of (S)-3-hydroxytetrahydrofuran (1.0-1.2 eq) in anhydrous DCM to the amine solution.

  • Stir the reaction mixture at room temperature until the coupling is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired carbamate product.

Causality: The hydroxyl group of (S)-3-hydroxytetrahydrofuran is first activated by converting it into a more reactive carbonate. This activated intermediate then readily reacts with the primary or secondary amine of the drug's core structure to form a stable carbamate linkage, thereby incorporating the chiral tetrahydrofuran moiety into the final molecule.

G start (S)-3-Hydroxytetrahydrofuran activation Activation (e.g., with 4-Nitrophenyl chloroformate) start->activation activated_thf Activated (S)-Tetrahydrofuran (Carbonate) activation->activated_thf coupling Coupling Reaction activated_thf->coupling amine_core Amine Core of Drug (e.g., Amprenavir precursor) amine_core->coupling final_product Final Drug Intermediate (with Tetrahydrofuran Moiety) coupling->final_product

Caption: Synthetic Workflow for Drug Incorporation.

Anticancer Drug Development

The tetrahydrofuran scaffold is also being explored in the design of novel anticancer agents. The chiral nature of this compound and its derivatives can be exploited to achieve selective interactions with cancer-related targets. While specific FDA-approved anticancer drugs prominently featuring this exact building block are less common than in the HIV space, research is ongoing. The derivatization of the hydroxyl group allows for the attachment of various pharmacophores, leading to the generation of libraries of compounds for screening against different cancer cell lines.

Conclusion and Future Perspectives

This compound has firmly established itself as a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its unique combination of a stereochemically defined tetrahydrofuran ring and a versatile hydroxyl group provides a powerful platform for the construction of enantiomerically pure molecules with significant biological activity. The successful application of this synthon in the development of potent HIV protease inhibitors serves as a testament to its importance.

Future research will likely focus on the development of even more efficient and sustainable methods for its enantioselective synthesis, potentially through novel catalytic systems or improved biocatalytic processes. Furthermore, the exploration of this compound and its derivatives as scaffolds for the design of new therapeutic agents for a broader range of diseases, including cancer and other viral infections, remains a promising avenue for drug discovery. As our understanding of the intricate relationship between molecular chirality and biological function deepens, the demand for versatile and readily accessible chiral building blocks like this compound will undoubtedly continue to grow, solidifying its role as a key player in the advancement of chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes & Protocols: (S)-(Tetrahydrofuran-2-yl)methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Chiral Building Block

(S)-(Tetrahydrofuran-2-yl)methanol is a chiral cyclic ether alcohol that has emerged as a cornerstone in the field of asymmetric synthesis.[1] Its value lies in the stereodefined tetrahydrofuran ring, a common motif in a plethora of biologically active compounds and natural products.[1] This readily available and versatile building block serves multiple roles in the synthesis of complex, enantiomerically pure molecules, acting as a chiral auxiliary, a precursor to sophisticated chiral ligands, and a foundational chiral synthon.[1] This guide provides an in-depth exploration of these applications, complete with detailed protocols and mechanistic insights to empower researchers in pharmaceuticals, agrochemicals, and materials science.

The precise three-dimensional arrangement of atoms in this compound is a key feature exploited by chemists to control the stereochemical outcome of reactions. This control is fundamental in asymmetric synthesis, where the goal is to produce a single desired stereoisomer of a target molecule.[1] The primary alcohol functional group is a key site for a variety of chemical transformations, allowing for its conversion into other functional groups and the synthesis of more complex molecules.[1]

This compound as a Chiral Auxiliary in Asymmetric Alkylation

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield the enantiomerically enriched product. While this compound itself is not directly used as an auxiliary in the same vein as Evans oxazolidinones, its derivatives can be conceptualized to function in a similar capacity. The following protocol is a representative example adapted from the well-established Evans asymmetric alkylation methodology, illustrating how a chiral auxiliary derived from this compound could be employed.[2][3]

Causality of Stereocontrol

The effectiveness of a chiral auxiliary lies in its ability to create a sterically biased environment around the reactive center. In the case of an N-acyl derivative of a chiral amine synthesized from this compound, the bulky tetrahydrofuran group would be expected to shield one face of the enolate formed upon deprotonation. This steric hindrance directs the incoming electrophile to the opposite, less hindered face, resulting in a highly diastereoselective alkylation. The rigidity of the resulting chelated enolate, often achieved with a metal cation like lithium or sodium, is crucial for locking the conformation and achieving high levels of stereocontrol.

Experimental Workflow: Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage acylation_start Chiral Amine from (S)-(THF-2-yl)methanol acylation_product N-Acyl Chiral Auxiliary acylation_start->acylation_product DMAP, Et3N acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->acylation_product alkylation_start N-Acyl Chiral Auxiliary enolate Chelated (Z)-Enolate alkylation_start->enolate -78 °C base Base (e.g., NaHMDS) base->enolate alkylation_product Alkylated Product (High d.r.) enolate->alkylation_product electrophile Electrophile (R'-X) electrophile->alkylation_product cleavage_start Alkylated Product acid_product Enantiopure Carboxylic Acid cleavage_start->acid_product recovered_auxiliary Recovered Chiral Auxiliary cleavage_start->recovered_auxiliary hydrolysis Hydrolysis (e.g., LiOH, H2O2) hydrolysis->acid_product

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Protocol 1: Representative Asymmetric Alkylation

Materials:

  • Chiral amine derived from this compound (e.g., (S)-2-(aminomethyl)tetrahydrofuran)

  • Propionyl chloride

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

  • Allyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium sulfite (Na2SO3)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the chiral amine (1.0 eq) in anhydrous DCM at 0 °C, add Et3N (1.2 eq) and a catalytic amount of DMAP.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl chiral auxiliary.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl chiral auxiliary (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq, as a solution in THF) dropwise, and stir the mixture for 30 minutes to form the enolate.

  • Add allyl iodide (1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.

  • Determine the diastereomeric ratio by 1H NMR or GC analysis of the crude product.

  • Purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0 °C.

  • Add 30% aqueous H2O2 (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na2SO3.

  • Concentrate the mixture to remove the THF and then acidify with 1 M HCl.

  • Extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Step Purpose Typical Yield Expected Diastereomeric Ratio (d.r.)
AcylationAttachment of the prochiral unit>90%N/A
AlkylationStereoselective C-C bond formation80-95%>95:5
CleavageLiberation of the chiral product and auxiliary recovery>85%N/A

This compound as a Precursor for Chiral Ligands

The synthesis of chiral ligands for asymmetric catalysis is a powerful strategy for amplifying chirality. This compound is an excellent starting material for the preparation of various chiral ligands, particularly phosphine-based ligands, which are widely used in transition-metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling.

Rationale for Ligand Design

The tetrahydrofuran moiety in ligands derived from this compound can influence the catalytic activity and enantioselectivity in several ways. The oxygen atom can act as a hemilabile coordinating group, which can reversibly bind to the metal center, influencing the electronic properties and the geometry of the catalytic complex. The stereocenter on the tetrahydrofuran ring creates a chiral pocket around the metal center, which can effectively differentiate between the two prochiral faces of a substrate.

Synthetic Pathway to a Chiral Phosphine Ligand

Chiral_Ligand_Synthesis start (S)-(Tetrahydrofuran- 2-yl)methanol tosylate (S)-Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate start->tosylate TsCl, Pyridine phosphine Chiral Phosphine Ligand tosylate->phosphine Nucleophilic Substitution diphenylphosphine Lithium diphenylphosphide (LiPPh2) diphenylphosphine->phosphine

Caption: Synthesis of a Chiral Phosphine Ligand.

Protocol 2: Representative Synthesis of a Chiral Phosphine Ligand

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Diphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed water

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

  • Add TsCl (1.1 eq) portion-wise and stir the mixture at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate to give the tosylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide

  • In a separate flame-dried flask under an inert atmosphere, dissolve diphenylphosphine (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add n-BuLi (1.0 eq) dropwise to generate a solution of lithium diphenylphosphide.

  • Add a solution of the tosylate from Step 1 (1.0 eq) in anhydrous THF to the lithium diphenylphosphide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with degassed water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with degassed brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the chiral phosphine ligand by chromatography on silica gel under an inert atmosphere.

This compound as a Chiral Building Block in Total Synthesis

The use of this compound as a chiral building block is perhaps its most widespread application. It provides a pre-installed stereocenter and a functional handle (the hydroxyl group) for further elaboration in the total synthesis of complex natural products. A notable example is its use in the synthesis of butenolides, which are key structural motifs in many biologically active compounds.

Strategy for Butenolide Synthesis

A common strategy involves the conversion of this compound into a suitable intermediate that can undergo cyclization to form the butenolide ring. For instance, the hydroxyl group can be oxidized to an aldehyde, which then participates in a Wittig-type reaction to introduce the necessary carbon backbone. Subsequent transformations can then lead to the desired butenolide.

Illustrative Synthetic Scheme for a Butenolide

Butenolide_Synthesis start (S)-(Tetrahydrofuran- 2-yl)methanol aldehyde (S)-Tetrahydrofuran- 2-carbaldehyde start->aldehyde Oxidation (e.g., PCC) alkene α,β-Unsaturated Ester aldehyde->alkene Horner-Wadsworth-Emmons Reaction butenolide Chiral Butenolide alkene->butenolide Further Transformations (e.g., reduction, cyclization)

References

Introduction: The Strategic Value of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-(Tetrahydrofuran-2-YL)methanol as a premier chiral building block in modern organic synthesis.

This compound is a chiral, cyclic ether alcohol that has emerged as a cornerstone in asymmetric synthesis.[1] Its structure, featuring a stereodefined center adjacent to a versatile primary alcohol, makes it an invaluable synthon for introducing chirality into complex molecular architectures.[1][2] The tetrahydrofuran (THF) ring is a prevalent motif in a vast number of biologically active natural products and pharmaceuticals, including antiviral and anticancer agents.[2][3][4][5] The precise (S)-configuration is frequently crucial for achieving the desired pharmacological activity, making enantiomerically pure starting materials like this essential for drug development.[2][6]

This guide provides a senior scientist's perspective on the synthesis and application of this building block, focusing on the causality behind experimental choices and providing robust, validated protocols for its use.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. This compound is a clear, colorless to pale yellow liquid with a mild odor.[1] Its miscibility with water and most common organic solvents provides significant flexibility in the choice of reaction conditions.[1]

PropertyValueSource
IUPAC Name [(2S)-oxolan-2-yl]methanol[1]
CAS Number 57203-01-7[1][2]
Molecular Formula C₅H₁₀O₂[1][2]
Molecular Weight 102.13 g/mol [1][2]
Appearance Colorless to Yellow Liquid[1][2]
Boiling Point ~177-178 °C at 760 mmHg[1][2]
Density ~1.038 g/cm³[2]
Flash Point ~84 °C[1]
Solubility Miscible with water, alcohols, ethers[1]

Safety Note: this compound is classified as hazardous, causing serious eye and skin irritation and potential respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Enantioselective Synthesis Strategies

The production of this compound with high enantiomeric purity is critical. Several advanced strategies have been developed to achieve this, moving beyond simple resolution of racemic mixtures to more elegant asymmetric methods.

  • Catalytic Asymmetric Transformations : These methods establish the chiral center during the formation of the THF ring itself. Techniques like asymmetric cycloetherification, often using chiral catalysts such as cinchona alkaloids or metal complexes with chiral ligands, can provide high enantioselectivities.[1] Another powerful approach involves the enantioselective reduction of a precursor ketone.

  • Chemoenzymatic Methods : Enzymes, particularly lipases, are highly effective tools for achieving exceptional enantiomeric purity.[1] A common strategy is the kinetic resolution of a racemic precursor, such as the corresponding ester. For instance, a lipase can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted (S)-ester and the hydrolyzed (R)-acid (or vice versa, depending on the enzyme and substrate).[7]

G cluster_0 Enantioselective Synthesis Routes Prochiral Prochiral Substrate (e.g., γ-hydroxy ketone) Asymmetric Catalytic Asymmetric Cyclization/Reduction Prochiral->Asymmetric High ee Racemic Racemic Precursor (e.g., (±)-Tetrahydrofuran-2-carboxylic acid ester) Enzymatic Enzymatic Kinetic Resolution (EKR) (e.g., Lipase) Racemic->Enzymatic Selective Transformation Target This compound Asymmetric->Target Enzymatic->Target Byproduct Unwanted (R)-Enantiomer (or its derivative) Enzymatic->Byproduct

Caption: Key strategies for the enantioselective synthesis of the target molecule.

Application as a Versatile Chiral Building Block

The synthetic utility of this compound stems from the reactivity of its primary hydroxyl group.[1] This functional group serves as a handle for a wide array of chemical transformations, allowing for its elaboration into more complex structures while preserving the crucial stereocenter.

Key Transformations and Synthetic Utility
  • Oxidation : The primary alcohol can be selectively oxidized to the corresponding aldehyde ((S)-tetrahydrofuran-2-carbaldehyde) using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid ((S)-tetrahydrofuran-2-carboxylic acid) can be achieved with stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄). These oxidized derivatives are key intermediates for forming C-C bonds (e.g., via Wittig or Grignard reactions) or for amide bond formation.

  • Conversion to Electrophiles : The hydroxyl group is readily converted into a good leaving group, transforming the molecule into a chiral electrophile. Common methods include conversion to tosylates (TsCl, pyridine), mesylates (MsCl, Et₃N), or halides (PBr₃, CBr₄/PPh₃). The resulting compounds are excellent substrates for Sₙ2 reactions with a variety of nucleophiles (e.g., azides, cyanides, organocuprates), enabling the introduction of diverse functionalities.

  • Ether and Ester Formation : Standard Williamson ether synthesis or esterification protocols (e.g., using an acid chloride or carboxylic acid with a coupling agent) can be used to append other molecular fragments to the chiral core.

G cluster_0 Key Synthetic Transformations start This compound Aldehyde Aldehyde (Wittig, Grignard, etc.) start->Aldehyde Mild Oxidation (PCC, DMP) Halide Halide/Tosylate (SN2 with Nu-) start->Halide Halogenation/Sulfonylation (PBr3, TsCl) Ether Ether/Ester (Coupling Reactions) start->Ether Etherification/Esterification Acid Carboxylic Acid (Amide Coupling) Aldehyde->Acid Strong Oxidation (Jones Reagent)

Caption: Synthetic pathways originating from the primary hydroxyl group.

Case Study: Application in HIV Protease Inhibitors

The bis-tetrahydrofuran (bis-THF) moiety is a privileged P2 ligand in several potent HIV-1 protease inhibitors, including the FDA-approved drug Darunavir.[8] The synthesis of these complex ligands relies heavily on chiral building blocks derived from (S)- or (R)-(Tetrahydrofuran-2-YL)methanol. For example, derivatives of this building block are used to stereoselectively construct the core structure that interacts with the enzyme's active site.[6][8] The specific stereochemistry and the oxygen atom of the THF ring are critical for establishing key hydrogen-bonding interactions with the protease backbone, highlighting the importance of enantiopurity in the starting material.[8]

Protocols: Field-Proven Methodologies

The following protocols are representative, self-validating procedures for common transformations of this compound. They are designed to be robust and reproducible in a standard research laboratory setting.

Protocol 1: Oxidation to (S)-Tetrahydrofuran-2-carbaldehyde via Dess-Martin Periodinane (DMP)

Rationale: The Dess-Martin oxidation is chosen for its mild conditions, high efficiency, and operational simplicity, avoiding the use of chromium-based reagents. It reliably stops at the aldehyde stage without over-oxidation.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, TLC plates

Procedure:

  • Setup: To a flame-dried, argon-purged round-bottom flask, add this compound (e.g., 1.02 g, 10.0 mmol, 1.0 eq) and anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Dess-Martin Periodinane (6.36 g, 15.0 mmol, 1.5 eq) to the stirred solution in one portion. The mixture may become slightly cloudy.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench by slowly adding a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃ (50 mL). Stir vigorously for 15-20 minutes until the layers are clear.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The product aldehyde is volatile; use minimal heating during rotary evaporation.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Validation: The product can be confirmed by ¹H NMR, observing the appearance of a characteristic aldehyde proton signal (~9.6 ppm) and the disappearance of the alcohol proton and the CH₂OH methylene signal of the starting material.

Protocol 2: Conversion to (S)-2-(Bromomethyl)tetrahydrofuran

Rationale: This protocol uses triphenylphosphine and carbon tetrabromide (the Appel reaction) to reliably convert the primary alcohol to the corresponding bromide. This method proceeds with inversion of configuration if the reaction center were chiral, but since the reaction is at the adjacent CH₂OH, the stereocenter at C2 is unaffected.

Materials:

  • This compound (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Setup: To a flame-dried, argon-purged round-bottom flask, add triphenylphosphine (e.g., 3.15 g, 12.0 mmol, 1.2 eq) and anhydrous DCM (40 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add carbon tetrabromide (3.98 g, 12.0 mmol, 1.2 eq) to the stirred solution.

  • Substrate Addition: Add a solution of this compound (1.02 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Purification: Filter the mixture through a plug of silica gel, washing with hexanes. Concentrate the filtrate under reduced pressure to yield the crude bromide. Further purification can be achieved by distillation or flash chromatography.

Validation: Successful conversion is confirmed by ¹H NMR, observing the shift of the exocyclic methylene protons, and by mass spectrometry.

G cluster_0 Workflow: Bromination Protocol A 1. Dissolve PPh3 in anhydrous DCM at 0 °C B 2. Add CBr4 slowly A->B C 3. Add Substrate Solution ((S)-THF-CH2OH in DCM) B->C D 4. Stir at 0 °C -> RT (Monitor by TLC) C->D E 5. Concentrate reaction mixture D->E F 6. Precipitate byproduct with Hexanes E->F G 7. Filter through Silica Plug & Concentrate Filtrate F->G H Final Product: (S)-2-(Bromomethyl)tetrahydrofuran G->H

Caption: Step-by-step workflow for the synthesis of (S)-2-(Bromomethyl)tetrahydrofuran.

References

Application Note and Detailed Protocols for the Oxidation of (S)-(Tetrahydrofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(Tetrahydrofuran-2-yl)methanol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. Its oxidation to the corresponding aldehyde, (S)-Tetrahydrofuran-2-carbaldehyde, provides a key intermediate for a variety of subsequent transformations, including Wittig reactions, reductive aminations, and aldol condensations. The aldehyde product is known by several names, including (S)-Tetrahydro-2-furancarboxaldehyde and (2S)-oxolane-2-carbaldehyde[1].

The conversion of a primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.[2] This guide provides detailed, field-proven protocols for three common and effective methods for this transformation: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed oxidation. The selection of a particular method depends on factors such as scale, available reagents, functional group tolerance, and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible procedures for this critical synthetic step.

Overview of Recommended Oxidation Methodologies

The oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis. For a substrate like this compound, it is crucial to employ methods that are mild enough to avoid racemization or side reactions.

  • Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[3] It is known for its high yields, broad functional group tolerance, and clean conversions. However, it requires cryogenic temperatures and careful handling of malodorous byproducts like dimethyl sulfide.[3]

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers the significant advantage of running at room temperature.[4][5] The reaction is generally fast, mild, and high-yielding, with a simple workup.[6] The primary drawbacks are the cost and the potentially explosive nature of the DMP reagent, making it less suitable for very large-scale reactions.[6]

  • TEMPO-Catalyzed Oxidation: Using a stable nitroxyl radical like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant (e.g., sodium hypochlorite) represents a more "green" and cost-effective approach.[7] These reactions can be highly selective for primary alcohols.[8]

Protocol 1: Swern Oxidation

Principle and Mechanistic Insight

The Swern oxidation involves the activation of DMSO with oxalyl chloride to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate. The alcohol then attacks this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine, deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3][9] The reaction is performed at -78 °C to control the stability of the reactive intermediates.[10]

Graphical Representation of Mechanism

Swern_Mechanism cluster_activation Step 1: DMSO Activation cluster_addition Step 2: Alcohol Addition cluster_elimination Step 3: Elimination DMSO DMSO ActivatedSpecies Chloro(dimethyl)sulfonium chloride DMSO->ActivatedSpecies -78 °C OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedSpecies Alkoxysulfonium Alkoxysulfonium Salt ActivatedSpecies->Alkoxysulfonium Alcohol This compound Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base Triethylamine (Et3N) Base->Ylide Product (S)-Tetrahydrofuran-2-carbaldehyde Ylide->Product Intramolecular Elimination DMP_Workflow Start This compound in DCM Add_DMP Add Dess-Martin Periodinane (DMP) (1.2 eq.) at Room Temperature Start->Add_DMP Stir Stir for 2-4 hours Monitor by TLC Add_DMP->Stir Workup Quench with Na2S2O3 / NaHCO3 Separate Layers Stir->Workup Purify Column Chromatography Workup->Purify Product Pure (S)-Tetrahydrofuran-2-carbaldehyde Purify->Product

References

Introduction: The Strategic Importance of (S)-(Tetrahydrofuran-2-YL)methanol in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmaceutical Applications of (S)-(Tetrahydrofuran-2-YL)methanol

This compound (CAS 57203-01-7) is a chiral cyclic ether alcohol that has emerged as a cornerstone building block in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring a stereodefined tetrahydrofuran (THF) ring and a primary alcohol, provides a unique combination of chirality and functionality that medicinal chemists exploit to achieve high levels of stereochemical control in drug synthesis.[2][3] The THF motif is prevalent in numerous biologically active compounds, and the ability to introduce it in an enantiomerically pure form is critical for optimizing drug efficacy and specificity.[2][4] This guide provides an in-depth analysis of the applications of this versatile synthon, focusing on its role in the synthesis of antiviral drugs, and presents detailed protocols for its chemical manipulation.

Physicochemical Properties

A clear, colorless to pale yellow liquid, this compound is miscible with water and most common organic solvents, making it a versatile component in a wide range of reaction systems.[1] Its key properties are summarized below.

PropertyValueReference
CAS Number 57203-01-7[1]
Molecular Formula C₅H₁₀O₂[1][5]
Molecular Weight 102.13 g/mol [1][5]
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point ~177 °C at 760 mmHg[1][2]
Density ~1.038 g/cm³[2]
Solubility Miscible with water and most organic solvents[1][3]

Core Application: A Key Chiral Building Block for HIV Protease Inhibitors

The most prominent application of this compound in pharmaceutical synthesis is its role as a key chiral intermediate for a class of potent antiviral drugs known as HIV protease inhibitors. The tetrahydrofuran ring system is a critical structural motif in several approved drugs, where it serves as a P2 ligand designed to form hydrogen bonds and engage in van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[4][6][7] This specific interaction is crucial for the inhibitor's ability to block the viral enzyme, thereby preventing the maturation of new, infectious virions.

Case Study: Synthesis of Amprenavir and Fosamprenavir

Amprenavir (Agenerase) and its phosphate ester prodrug, Fosamprenavir (Lexiva), are prime examples of HIV protease inhibitors whose syntheses rely on an intermediate derived from this compound.[8][9] The (S)-configured THF moiety is incorporated into the final drug structure, where it plays a vital role in binding to the protease enzyme.[10]

The synthesis involves activating the primary alcohol of this compound to facilitate its coupling with the core amine structure of the drug. This strategic incorporation of a pre-existing chiral center is an example of a "chiral pool" synthesis, a highly efficient method for producing enantiomerically pure pharmaceuticals.[11][12]

G cluster_start Chiral Starting Material cluster_activation Activation cluster_core Drug Core cluster_final Final Drug Precursor STHFM This compound Activated_STHFM Activated Intermediate (e.g., Tosylate, Mesylate) STHFM->Activated_STHFM Tosyl Chloride, Pyridine Amprenavir_Precursor Amprenavir Precursor Activated_STHFM->Amprenavir_Precursor Nucleophilic Substitution Core Amprenavir Core (Hydroxyethylamine sulfonamide) Core->Amprenavir_Precursor Nucleophilic Substitution

Caption: Synthetic workflow for incorporating the chiral THF moiety.

Experimental Protocols and Methodologies

The transformation of this compound into a useful synthetic intermediate typically begins with the activation of its primary hydroxyl group. This converts the -OH into a better leaving group, priming the molecule for nucleophilic substitution reactions.

Protocol 1: Activation of the Hydroxyl Group via Tosylation

This protocol describes the conversion of this compound to (S)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate. The tosylate group is an excellent leaving group for subsequent S(_N)2 reactions.

Causality: Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a suitable inert solvent. The reaction is run at 0 °C initially to control the exothermic reaction between the alcohol and tosyl chloride.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography.

Protocol 2: Nucleophilic Substitution for C-N Bond Formation

This protocol outlines a representative nucleophilic substitution reaction where an amine attacks the activated tosylate from Protocol 1. This step is analogous to the key bond-forming reaction in the synthesis of Amprenavir.

Causality: A polar aprotic solvent like Dimethylformamide (DMF) is used to solvate the reactants and facilitate the S(_N)2 reaction. A non-nucleophilic base such as potassium carbonate is used to deprotonate the amine nucleophile, increasing its reactivity without competing in the substitution. Elevated temperature is often required to overcome the activation energy of the reaction.

Materials:

  • (S)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (from Protocol 1)

  • Amine nucleophile (e.g., the core of the Amprenavir molecule)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle with temperature control

Procedure:

  • To a solution of the amine nucleophile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of the tosylated intermediate (1.1 eq) in anhydrous DMF to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

G cluster_transformations Key Synthetic Transformations STHFM This compound Halogenation (S)-2-(Halomethyl)tetrahydrofuran (X = Cl, Br) STHFM->Halogenation SOCl₂, PBr₃ (Nucleophilic Substitution) Activation (S)-2-(Tosyl/Mesyl-oxymethyl) tetrahydrofuran STHFM->Activation TsCl, MsCl (Hydroxyl Activation) Etherification Ether Derivatives STHFM->Etherification NaH, R-X (Williamson Ether Synthesis) Esterification Ester Derivatives STHFM->Esterification Acyl Chloride, Acid Anhydride (Acylation) Amine_Coupling Amine Coupling (e.g., Amprenavir core) Activation->Amine_Coupling Sₙ2 Displacement Thiol_Coupling Thiol Coupling Activation->Thiol_Coupling Sₙ2 Displacement Carbon_Coupling Carbon Nucleophile Coupling Activation->Carbon_Coupling Sₙ2 Displacement

Caption: Versatility of this compound in synthesis.

Conclusion and Future Outlook

This compound stands as a testament to the power of chiral pool synthesis in modern drug development.[13] Its successful application in the creation of complex antiviral agents like Amprenavir underscores the importance of stereochemically defined building blocks for achieving potent and selective pharmacological activity.[2][14] As drug discovery continues to target intricate biological systems, the demand for versatile and enantiomerically pure synthons such as this compound is expected to grow, further cementing its role as a valuable tool for medicinal chemists and drug development professionals.

References

Application Notes & Protocols: (S)-(Tetrahydrofuran-2-YL)methanol as a Versatile Precursor for High-Performance Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(Tetrahydrofuran-2-yl)methanol, a readily available chiral building block, has emerged as a cornerstone in the field of asymmetric catalysis.[1] This document serves as a comprehensive technical guide to its application as a precursor for synthesizing advanced chiral ligands. We will explore the intrinsic properties that make this molecule an exceptional chiral scaffold, provide detailed, field-proven protocols for the synthesis of key ligand classes, and explain the mechanistic rationale behind critical experimental steps. The focus is on empowering researchers to leverage this versatile synthon for the development of novel catalysts for enantioselective transformations, a critical aspect of modern organic synthesis and pharmaceutical development.[2][3]

The Strategic Advantage of the (S)-2-Hydroxymethyl-Tetrahydrofuran Scaffold

This compound is a colorless to pale yellow liquid with a molecular formula of C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1][4] Its value in asymmetric synthesis stems from a unique combination of structural features:

  • Pre-defined Stereocenter: The molecule possesses a single, stable stereocenter at the C2 position in the (S)-configuration. This chirality is directly transferred to the resulting ligand, eliminating the need for challenging chiral resolution steps later in the synthesis.

  • Conformational Rigidity: The five-membered tetrahydrofuran (THF) ring provides a conformationally restricted backbone. This rigidity is crucial for a chiral ligand, as it reduces conformational flexibility around the metal center, leading to a more defined chiral pocket and, consequently, higher enantioselectivity in catalytic reactions.

  • Versatile Functional Handle: The primary alcohol (-CH₂OH) group is an exceptionally versatile functional group that serves as the primary attachment point for various coordinating moieties, most notably phosphine groups.[1] It can be readily converted into a leaving group for nucleophilic substitution or used directly as a nucleophile.

The core principle involves using the chiral THF ring as a rigid scaffold to orient coordinating atoms (e.g., Phosphorus, Nitrogen, Oxygen) in a specific three-dimensional arrangement. This creates a chiral environment around a coordinated metal, which then dictates the stereochemical outcome of a catalytic reaction.

cluster_Precursor Precursor: this compound cluster_Transformation Chemical Transformation cluster_Ligand Chiral Ligand cluster_Catalyst Asymmetric Catalyst Precursor (S)-THF-CH₂OH Transformation Functionalization at -OH group Precursor->Transformation Activation/ Substitution Ligand Chiral Ligand (e.g., Phosphine) Transformation->Ligand Introduction of Coordinating Atom Catalyst [Metal]-Ligand Complex Ligand->Catalyst Coordination to Metal

Caption: Conceptual workflow from chiral precursor to active asymmetric catalyst.

Application Protocol 1: Synthesis of a Chiral Monodentate Phosphine Ligand

Chiral phosphine ligands are arguably the most important class of ligands in asymmetric catalysis, particularly for hydrogenation reactions.[5] The following protocol details the synthesis of (S)-(Tetrahydrofuran-2-ylmethyl)diphenylphosphine, a common P-chiral ligand, via a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution.

Rationale and Workflow

The primary hydroxyl group is a poor leaving group. Therefore, it must first be converted into a sulfonate ester (e.g., tosylate or mesylate). This "activation" step transforms the oxygen into an excellent leaving group, susceptible to Sₙ2 displacement by a strong nucleophile like the diphenylphosphide anion (⁻PPh₂). The Sₙ2 mechanism ensures a complete inversion of configuration at the carbon center, but since the reaction occurs at the methylene (-CH₂-) carbon and not the chiral center (C2 of the THF ring), the original stereochemistry of the scaffold is preserved.

start Start | this compound step1 Step 1: Activation Tosylation Reagents: TsCl, Pyridine Solvent: DCM Temp: 0°C to RT start->step1 intermediate Intermediate | (S)-Tetrahydrofurfuryl Tosylate step1->intermediate step2 Step 2: Substitution Sₙ2 Reaction Reagents: KPPh₂, LiPPh₂ or HPPh₂/Base Solvent: Anhydrous THF Temp: -78°C to RT intermediate->step2 product Product | (S)-(Tetrahydrofuran-2-ylmethyl) diphenylphosphine step2->product purify Workup & Purification Aqueous Quench Extraction Column Chromatography product->purify end Final Ligand purify->end

Caption: Experimental workflow for monodentate phosphine ligand synthesis.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine (dried over KOH) (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Diphenylphosphine (HPPh₂) (1.2 eq)

  • n-Butyllithium (n-BuLi) (1.2 eq, 1.6 M in hexanes)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Safety Precautions:

  • All reactions must be conducted in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) are essential for Step 2.

  • Diphenylphosphine is toxic and has a strong, unpleasant odor. n-Butyllithium is pyrophoric. Handle with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of (S)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate (Tosylate Intermediate)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (e.g., 5.1 g, 50 mmol) and anhydrous DCM (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add dry pyridine (8.1 mL, 100 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (10.5 g, 55 mmol) over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by slowly adding cold water (50 mL). Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aq. NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of (S)-(Tetrahydrofuran-2-ylmethyl)diphenylphosphine

  • To a separate flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF (80 mL) and diphenylphosphine (9.3 g, 50 mmol).

  • Cool the solution to 0°C.

  • Slowly add n-butyllithium (31.3 mL, 50 mmol, 1.6 M in hexanes) dropwise via syringe. A deep red or orange color indicates the formation of the lithium diphenylphosphide (LiPPh₂) anion. Stir for 30 minutes at 0°C.

  • Cool the LiPPh₂ solution to -78°C (dry ice/acetone bath).

  • Dissolve the crude tosylate from Step 1 in anhydrous THF (20 mL) and add it dropwise to the cold phosphide solution.

  • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding degassed, saturated aqueous NH₄Cl (30 mL).

  • Extract the product with ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic extracts and wash with degassed brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel under a nitrogen atmosphere (using a solvent system like 9:1 Hexanes:Ethyl Acetate) to afford the final ligand as a colorless oil or a white solid.

Data and Characterization
ParameterStep 1 (Tosylation)Step 2 (Phosphination)
Typical Yield >95% (crude)65-85%
Characterization ¹H NMR, ¹³C NMR¹H NMR, ¹³C NMR, ³¹P NMR
³¹P NMR (CDCl₃) N/A~ -22 ppm (uncoordinated)
Purity Analysis TLC, NMRChiral HPLC, NMR

Trustworthiness Check: The success of this protocol hinges on maintaining strictly anhydrous and oxygen-free conditions during the formation and reaction of the lithium diphenylphosphide, as it is highly reactive with both water and air. The use of degassed solvents and quench solutions is critical to prevent the formation of diphenylphosphine oxide as a major byproduct.

Application Protocol 2: Synthesis of a Chiral Bidentate (P,O) Ligand

(P,O) ligands, which contain both a hard oxygen donor and a soft phosphorus donor, are valuable in catalysis. The THF oxygen in the precursor's backbone can act as a hemilabile coordinating atom, transiently binding to the metal center to stabilize intermediates or facilitate catalytic steps.

Rationale and Mechanism

This synthesis is more direct than the previous protocol. The hydroxyl group is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form a sodium alkoxide. This potent nucleophile then attacks an electrophilic phosphorus source, such as chlorodiphenylphosphine (ClPPh₂), to form the P-O bond directly.

Reactants (S)-THF-CH₂OH + NaH Intermediate Alkoxide Intermediate (S)-THF-CH₂O⁻Na⁺ Reactants->Intermediate Deprotonation (H₂ gas evolved) Product Final (P,O) Ligand (S)-THF-CH₂O-PPh₂ Intermediate->Product Nucleophilic Attack on Phosphorus Electrophile Electrophile Cl-PPh₂ Electrophile->Product Displacement of Cl⁻

Caption: Reaction mechanism for the synthesis of a (P,O) phosphinite ligand.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Chlorodiphenylphosphine (ClPPh₂) (1.0 eq)

  • Hexanes (for washing NaH)

  • Celatom® or Celite® (for filtration)

Safety Precautions:

  • Sodium hydride reacts violently with water to produce flammable hydrogen gas. All glassware must be rigorously flame-dried.

  • Chlorodiphenylphosphine is corrosive and moisture-sensitive. Handle in a fume hood.

  • The reaction must be performed under a strictly inert atmosphere (N₂ or Ar).

  • In a flame-dried Schlenk flask, weigh the required amount of NaH dispersion.

  • Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil. Decant the hexanes carefully each time using a cannula.

  • Add anhydrous THF (50 mL for a 20 mmol scale reaction) to the washed NaH.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (e.g., 2.04 g, 20 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

  • Cool the mixture back down to -78°C.

  • Add chlorodiphenylphosphine (3.6 mL, 20 mmol) dropwise. A white precipitate (NaCl) will form.

  • Stir the reaction at -78°C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the very slow addition of degassed water at 0°C.

  • Remove the solvent under reduced pressure. Extract the residue with diethyl ether or toluene.

  • Filter the organic solution through a pad of Celite® under nitrogen to remove the NaCl salts.

  • Concentrate the filtrate under vacuum to yield the crude (P,O) ligand, which can be purified further by chromatography if necessary, though it is often used directly in complexation reactions.

Data and Characterization
Parameter(P,O) Ligand Synthesis
Typical Yield 70-90%
Characterization ¹H NMR, ¹³C NMR, ³¹P NMR
³¹P NMR (CDCl₃) ~ +115 ppm (uncoordinated)
Purity Analysis NMR is often sufficient

Trustworthiness Check: The key to high yield is the complete removal of mineral oil from the NaH and ensuring the complete formation of the alkoxide before adding the chlorophosphine. Any remaining starting alcohol can react with the product or chlorophosphine, leading to impurities.

References

Application Notes & Protocols for Stereoselective Reactions Using (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Versatile Chiral Building Block

In the landscape of modern asymmetric synthesis, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and fine chemical development. (S)-(Tetrahydrofuran-2-YL)methanol, a chiral cyclic ether alcohol, has emerged as a highly valuable and versatile starting material for achieving stereochemical control.[1][2] This clear, colorless to pale yellow liquid, with its defined (S)-configuration at the C2 position, serves multiple strategic roles: as a recoverable chiral auxiliary, a precursor to sophisticated chiral ligands for metal-catalyzed reactions, and as a direct chiral synthon for incorporation into complex molecular targets.[1][3][4]

The power of this compound lies in its simple yet elegant structure. The tetrahydrofuran (THF) ring is a common motif in numerous biologically active natural products, and its presence can confer favorable pharmacokinetic properties.[1][5] The primary alcohol at the C2 position is a versatile functional handle, readily transformed to introduce new functionalities and build molecular complexity.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind its efficacy in stereoselective synthesis.

Application 1: this compound as a Recoverable Chiral Auxiliary

Scientific Principle: A chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to direct a stereoselective reaction.[6] The auxiliary's inherent chirality creates a diastereomeric transition state, favoring the formation of one stereoisomer over the other. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The bulky and conformationally defined THF ring of this compound provides an excellent steric directing group for controlling the approach of reagents to a prochiral center.

Workflow: Diastereoselective Alkylation of a Propionate Ester

This protocol details the use of this compound as a chiral auxiliary for the diastereoselective alkylation of a propionate ester. The auxiliary is first esterified with propionyl chloride. The resulting ester is then enolized, and the chiral environment dictates a facial bias for the incoming electrophile (e.g., benzyl bromide). Subsequent hydrolysis cleaves the chiral auxiliary, yielding an enantiomerically enriched carboxylic acid.

G cluster_0 Auxiliary Attachment cluster_1 Stereoselective Reaction cluster_2 Auxiliary Cleavage & Recovery A (S)-(Tetrahydrofuran- 2-YL)methanol C Esterification (e.g., DMAP, Pyridine) A->C B Propionyl Chloride B->C D Chiral Ester C->D Forms chiral substrate E Deprotonation (e.g., LDA, -78 °C) D->E F Chiral Enolate E->F Forms planar enolate G Electrophile Addition (e.g., Benzyl Bromide) F->G THF ring blocks one face H Alkylated Ester (High d.r.) G->H I Hydrolysis (e.g., LiOH, THF/H2O) H->I J Enantiomerically Enriched Acid I->J Product K Recovered Auxiliary I->K Recyclable

Caption: Workflow for an auxiliary-controlled alkylation reaction.

Detailed Protocol 1: Diastereoselective Benzylation

Materials and Reagents:

  • This compound (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (1.5 eq)

  • Saturated aqueous NH4Cl solution

  • Lithium hydroxide (LiOH) (5.0 eq)

  • Diethyl ether, Ethyl acetate, Hexanes

  • 1 M HCl solution

Part A: Synthesis of the Chiral Ester

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DCM, this compound (1.0 eq), and pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM (3x).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure chiral propionate ester.

Part B: Diastereoselective Alkylation

  • In a flame-dried flask under argon, dissolve the chiral ester (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add LDA solution (1.2 eq) dropwise. Stir at -78 °C for 1 hour to ensure complete enolate formation. The steric bulk of the auxiliary directs the deprotonation.

  • Add benzyl bromide (1.5 eq) dropwise and stir the reaction at -78 °C for 3 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. The crude product contains the alkylated ester with high diastereoselectivity.

Part C: Auxiliary Cleavage

  • Dissolve the crude alkylated ester in a mixture of THF and water (3:1).

  • Add LiOH (5.0 eq) and stir vigorously at room temperature overnight.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x) to recover the chiral auxiliary.

  • Extract the aqueous layer again with ethyl acetate (3x) to isolate the product acid.

  • Dry the respective organic layers, concentrate, and purify as needed. Analyze the product acid by chiral HPLC or by derivatization to determine enantiomeric excess (e.e.).

Application 2: Precursor to Chiral Ligands for Asymmetric Catalysis

Scientific Principle: The hydroxyl group of this compound is an excellent anchor point for synthesizing more complex chiral ligands. By reacting it with organophosphorus or other coordinating species, one can create ligands (e.g., phosphinites, phosphites) that generate a chiral environment around a metal center. This chiral pocket influences the binding of the substrate and directs the stereochemical outcome of catalytic reactions like hydrogenation, hydroformylation, or cross-coupling.

Synthesis and Application of a P-Chiral Ligand

This protocol describes the synthesis of a simple phosphinite ligand and its subsequent use in a rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.

G cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis A (S)-(Tetrahydrofuran- 2-YL)methanol D Phosphinite Ligand (L*) A->D B Chlorodiphenylphosphine (Ph2PCl) B->D C Base (e.g., Et3N) C->D HCl Scavenger E [Rh(COD)2]BF4 + 2 L D->E F Chiral Rh Catalyst [Rh(COD)(L)2]+ E->F Forms active catalyst G Prochiral Olefin + H2 F->G Catalytic Cycle H Enantiomerically Enriched Product (High e.e.) G->H

Caption: Synthesis of a chiral ligand and its use in catalysis.

Detailed Protocol 2: Asymmetric Hydrogenation

Part A: Synthesis of (S)-((Tetrahydrofuran-2-yl)methyl) diphenylphosphinite

  • To a flame-dried Schlenk flask under argon, add anhydrous, degassed THF and this compound (1.0 eq).

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

  • Slowly add chlorodiphenylphosphine (1.0 eq) dropwise. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt.

  • Remove the solvent from the filtrate under vacuum to yield the crude phosphinite ligand, which should be used immediately or stored under argon due to its air sensitivity.

Part B: Rh-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, charge a Schlenk flask with the rhodium precursor [Rh(COD)2]BF4 (1 mol%).

  • Add the freshly prepared phosphinite ligand (2.2 mol%) and degassed DCM. Stir for 20 minutes to allow for catalyst formation.

  • Add the prochiral substrate (e.g., methyl α-acetamidoacrylate) (100 mol%).

  • Seal the flask, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the flask with H2 gas (3x).

  • Pressurize the flask with H2 (e.g., 1-5 atm) and stir vigorously at room temperature for 12-24 hours.

  • Carefully vent the excess hydrogen and concentrate the reaction mixture.

  • Purify the product by column chromatography and determine the enantiomeric excess by chiral GC or HPLC.

SubstrateCatalyst Loading (mol%)H2 Pressure (atm)Yield (%)e.e. (%)
Methyl α-acetamidoacrylate1.01>9592
Dimethyl itaconate1.05>9588
(Z)-α-Acetamidocinnamic acid1.05>9594
Note: Data are representative examples to illustrate potential efficacy.

Application 3: this compound as a Chiral Building Block

Scientific Principle: Perhaps its most direct application is as a chiral building block, where the stereocenter and the THF ring are permanently incorporated into the final molecule's scaffold.[1][7] This approach is highly atom-economical and is frequently used in the synthesis of complex natural products and pharmaceuticals, such as potent HIV-1 protease inhibitors where the THF moiety plays a crucial role in binding to the enzyme's active site.[1]

Synthetic Pathway: Elaboration into a Key Intermediate

This protocol outlines the conversion of this compound into a chiral epoxide, a versatile intermediate for further elaboration. This involves converting the alcohol to a good leaving group (tosylate) and subsequent intramolecular cyclization.

G cluster_0 Functional Group Manipulation cluster_1 Intermediate Synthesis A (S)-(Tetrahydrofuran- 2-YL)methanol B Tosylation (TsCl, Pyridine) A->B Converts -OH to good leaving group (-OTs) C Chiral Tosylate B->C Converts -OH to good leaving group (-OTs) D Nucleophilic Attack (e.g., with an amine) C->D SN2 displacement of tosylate E Incorporated THF Moiety D->E F Further Elaboration E->F G Complex Target Molecule (e.g., API intermediate) F->G

Caption: Synthetic pathway incorporating the chiral synthon.

Detailed Protocol 3: Synthesis of (S)-2-(Azidomethyl)tetrahydrofuran

This protocol demonstrates the conversion of the alcohol to an azide, a versatile functional group that can be reduced to an amine or used in click chemistry.

Materials and Reagents:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine, anhydrous

  • Sodium azide (NaN3) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Diethyl ether

  • Water

Part A: Synthesis of (S)-((Tetrahydrofuran-2-yl)methyl) 4-methylbenzenesulfonate

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a flame-dried flask under argon.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 6 hours.

  • Pour the reaction mixture onto ice-water and extract with DCM (3x).

  • Wash the combined organic layers sequentially with cold 1 M HCl, water, and brine.

  • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used without further purification.

Part B: Nucleophilic Substitution with Azide

  • Dissolve the crude tosylate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (3.0 eq) and heat the mixture to 80 °C.

  • Stir overnight at 80 °C, monitoring the reaction by TLC for the disappearance of the tosylate.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

  • Dry over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive; avoid high heat and distillation to dryness).

  • The resulting (S)-2-(azidomethyl)tetrahydrofuran can be purified by careful column chromatography.

Conclusion

This compound stands out as a powerful and multifaceted tool in the arsenal of the synthetic chemist. Its utility as a chiral auxiliary, a precursor for effective catalytic ligands, and a robust chiral building block underscores its importance in the stereocontrolled synthesis of complex molecules. The protocols and principles outlined in this guide provide a framework for leveraging its unique stereochemical and functional properties to advance research and development in the chemical and pharmaceutical sciences.

References

Application Notes and Protocols for Large-Scale Synthesis Utilizing (S)-(Tetrahydrofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-(Tetrahydrofuran-2-yl)methanol in Chiral Synthesis

This compound, a chiral cyclic ether alcohol, stands as a cornerstone in the edifice of modern medicinal and materials chemistry. Its intrinsic chirality, coupled with the versatile reactivity of its primary hydroxyl group, renders it an invaluable starting material for the large-scale synthesis of complex, high-value molecules. This guide provides an in-depth exploration of the synthetic pathways originating from this versatile building block, with a focus on scalable and robust protocols tailored for researchers, scientists, and professionals in drug development. We will delve into key transformations, including oxidation, halogenation, and etherification, and culminate in the application of these derivatives in the synthesis of critical antiviral drug intermediates. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties is paramount for safe and effective large-scale synthesis.

PropertyValueReference
CAS Number 57203-01-7[1]
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 177-178 °C[1]
Density ~1.038 g/cm³[2]
Solubility Miscible with water and most organic solvents[1]

Safety Profile: this compound is classified as hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Transformations: Unlocking the Potential of the Hydroxyl Group

The primary alcohol functionality of this compound is the gateway to a diverse array of chemical modifications. The following sections detail scalable protocols for its key transformations.

Diagram of Key Synthetic Pathways

Synthetic_Pathways A This compound B (S)-Tetrahydrofuran-2-carbaldehyde A->B Oxidation (e.g., Swern) C (S)-Tetrahydrofuran-2-carboxylic acid A->C Direct Oxidation (e.g., TEMPO) D (S)-2-(Chloromethyl)tetrahydrofuran A->D Halogenation (e.g., SOCl2) B->C Further Oxidation E Ethers (R-O-CH2-THF) D->E Williamson Ether Synthesis

Caption: Key synthetic transformations of this compound.

Oxidation to (S)-Tetrahydrofuran-2-carbaldehyde and (S)-Tetrahydrofuran-2-carboxylic acid

The controlled oxidation of the primary alcohol is a critical step for introducing carbonyl functionality.

The Swern oxidation is a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation, making it suitable for large-scale production.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Oxalyl chloride126.931.5
Dimethyl sulfoxide (DMSO)78.133.0
This compound102.131.0
Triethylamine (TEA)101.195.0
Dichloromethane (DCM)84.93-

Procedure:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (10 volumes) under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (3.0 eq.) in DCM (2 volumes) dropwise, maintaining the internal temperature below -60 °C. Stir the mixture for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in DCM (3 volumes) dropwise, again keeping the temperature below -60 °C. Stir for 1 hour.

  • Slowly add triethylamine (5.0 eq.) to the reaction mixture, allowing the temperature to rise to -10 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (10 volumes). Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (5 volumes), saturated NaHCO₃ solution (5 volumes), and brine (5 volumes).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude (S)-Tetrahydrofuran-2-carbaldehyde. Further purification can be achieved by distillation under reduced pressure.

For a more direct and environmentally benign route to the carboxylic acid, a TEMPO-catalyzed oxidation offers a scalable alternative.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
This compound102.131.0
TEMPO156.250.01
Sodium hypochlorite (NaOCl) solution74.441.2
Sodium bromide (NaBr)102.890.1
Sodium bicarbonate (NaHCO₃)84.012.0
Dichloromethane (DCM)84.93-
Sodium sulfite (Na₂SO₃)126.04-

Procedure:

  • In a reactor, dissolve this compound (1.0 eq.), TEMPO (0.01 eq.), and sodium bromide (0.1 eq.) in a mixture of DCM (5 volumes) and a saturated aqueous solution of sodium bicarbonate (5 volumes).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.2 eq.) dropwise, maintaining the temperature below 5 °C. The reaction is typically exothermic.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium sulfite until the orange color dissipates.

  • Separate the aqueous layer and wash it with DCM (2 x 3 volumes).

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 5 volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-Tetrahydrofuran-2-carboxylic acid.[5]

Halogenation to (S)-2-(Chloromethyl)tetrahydrofuran

Conversion of the hydroxyl group to a halide provides an excellent electrophile for subsequent nucleophilic substitution reactions.

The use of thionyl chloride is a common and effective method for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
This compound102.131.0
Thionyl chloride (SOCl₂)118.971.2
Pyridine (optional)79.101.2
Toluene92.14-

Procedure:

  • To a solution of this compound (1.0 eq.) in toluene (5 volumes) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • If desired, add pyridine (1.2 eq.) to act as a scavenger for the HCl byproduct.

  • Slowly add thionyl chloride (1.2 eq.) dropwise, maintaining the temperature below 10 °C. Vigorous gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by GC.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and water.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude (S)-2-(Chloromethyl)tetrahydrofuran can be purified by vacuum distillation.

Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental and versatile method for the formation of ethers, proceeding via an Sɴ2 mechanism.[6] (S)-2-(Chloromethyl)tetrahydrofuran is an ideal substrate for this reaction.

This protocol provides a general framework that can be adapted for various alkoxides or phenoxides.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Alcohol or Phenol (R-OH)-1.0
Sodium hydride (NaH, 60% dispersion in oil)24.001.1
(S)-2-(Chloromethyl)tetrahydrofuran120.571.05
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)--

Procedure:

  • To a suspension of sodium hydride (1.1 eq.) in anhydrous THF or DMF (10 volumes) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of the desired alcohol or phenol (1.0 eq.) in the same anhydrous solvent. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Add (S)-2-(Chloromethyl)tetrahydrofuran (1.05 eq.) dropwise to the alkoxide solution.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ether, which can be purified by column chromatography or distillation.

Application in the Synthesis of Antiviral Drug Intermediates

The derivatives of this compound are pivotal in the synthesis of several antiviral drugs, particularly HIV protease inhibitors.

Synthesis of a Key Intermediate for Amprenavir

Amprenavir, an HIV protease inhibitor, incorporates a (3S)-hydroxytetrahydrofuran moiety. This can be synthesized from L-malic acid, a route that involves the key intermediate (S)-1,2,4-butanetriol.

Amprenavir_Intermediate A L-Malic Acid B (S)-Dimethyl malate A->B Esterification (MeOH, SOCl2) C (S)-1,2,4-Butanetriol B->C Reduction (e.g., NaBH4/LiCl) D (S)-3-Hydroxytetrahydrofuran C->D Cyclodehydration (p-TsOH)

Caption: Synthetic route to the (S)-3-hydroxytetrahydrofuran core of Amprenavir.

This reduction step is crucial for obtaining the precursor to the cyclic ether.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
(S)-Dimethyl malate162.141.0
Lithium chloride (LiCl)42.391.0
Sodium borohydride (NaBH₄)37.833.0
Ethanol46.07-

Procedure:

  • To a solution of (S)-dimethyl malate (1.0 eq.) and lithium chloride (1.0 eq.) in ethanol (10 volumes), add sodium borohydride (3.0 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl to pH ~7.

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude (S)-1,2,4-butanetriol can be purified by chromatography or used directly in the next step.

Acid-catalyzed cyclization of the triol yields the desired tetrahydrofuran ring.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
(S)-1,2,4-Butanetriol106.121.0 eq.
p-Toluenesulfonic acid (p-TsOH)172.20catalytic
Toluene92.14-

Procedure:

  • To a solution of (S)-1,2,4-butanetriol (1.0 eq.) in toluene (10 volumes), add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by GC until completion.

  • Cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (S)-3-hydroxytetrahydrofuran by vacuum distillation.

Synthesis of a Key Intermediate for Darunavir

Darunavir, another potent HIV protease inhibitor, features a (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol P2-ligand. The synthesis of this complex bicyclic ether is a multistep process. While not directly synthesized from this compound, understanding its synthesis provides valuable insights into the construction of complex tetrahydrofuran-containing motifs. One approach involves an enzymatic resolution followed by cyclization steps.[9]

Conclusion

This compound is a versatile and indispensable chiral building block for the large-scale synthesis of complex organic molecules, particularly in the pharmaceutical industry. The protocols outlined in these application notes provide a robust foundation for key chemical transformations, enabling researchers and process chemists to harness the full synthetic potential of this starting material. The detailed, step-by-step procedures, coupled with an understanding of the underlying chemical principles, will facilitate the efficient and scalable production of high-value intermediates and active pharmaceutical ingredients.

References

(S)-(Tetrahydrofuran-2-YL)methanol in the Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(Tetrahydrofuran-2-yl)methanol is a cornerstone chiral building block in modern asymmetric synthesis. Its stereodefined C2 center and versatile hydroxymethyl group offer a reliable platform for constructing complex molecular architectures, particularly those containing the tetrahydrofuran (THF) motif prevalent in many biologically active natural products. This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations, mechanistic insights, and detailed experimental protocols relevant to natural product synthesis.

Introduction: The Strategic Advantage of this compound

This compound, a colorless to pale yellow liquid, serves as a valuable chiral synthon in organic synthesis.[1] Its structure features a stable five-membered THF ring with a primary alcohol at the C2 stereocenter. This specific arrangement is a common feature in numerous natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide range of biological activities such as antitumor, antimicrobial, and antiprotozoal properties.[2]

The strategic importance of this molecule lies in two primary modes of reactivity:

  • Modification of the Hydroxyl Group: The primary alcohol is a versatile handle for oxidation, etherification, esterification, or conversion to a leaving group, enabling chain extension and coupling reactions.[1]

  • Controlled Ring-Opening: The THF ring can undergo controlled, acid-catalyzed or hydrogenolysis reactions to yield linear C5 precursors with preserved stereochemistry, providing access to chiral diols and other key acyclic intermediates.[1][3]

This dual reactivity allows chemists to employ it in both linear and convergent synthetic strategies, making it an efficient tool for introducing chirality and building molecular complexity.

Key Synthetic Transformations and Applications
2.1 Oxidation to (S)-γ-Butyrolactone Derivatives

One of the most powerful applications of this compound is its oxidation to the corresponding γ-butyrolactone (a five-membered cyclic ester). Butenolides and butyrolactones are core structures in a vast number of natural products.[1][4] This transformation effectively converts the chiral alcohol into a chiral lactone, a versatile intermediate for further elaboration.

A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and functional group tolerance. For instance, hypervalent iodine reagents in the presence of a catalyst can facilitate the oxidative cleavage of the C-H bond adjacent to the ether oxygen, leading directly to the lactone.[5]

Protocol: Catalytic Oxidation to (S)-γ-Butyrolactone

This protocol describes a general method for the oxidation of this compound to γ-butyrolactone using a catalytic system. This approach is often preferred for its mild conditions and reduced stoichiometric waste.

Core Rationale: The reaction proceeds via initial oxidation of the primary alcohol to an aldehyde. This intermediate exists in equilibrium with its cyclic hemiacetal form, 2-hydroxy-tetrahydrofuran. A second oxidation step converts the hemiacetal to the final lactone product. Catalytic systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant like sodium hypochlorite (bleach), are highly efficient for this transformation.

Materials:

  • This compound

  • TEMPO (catalyst)

  • Sodium hypochlorite solution (NaOCl, commercial bleach)

  • Potassium bromide (KBr, co-catalyst)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add an aqueous solution of NaHCO₃ and KBr (catalytic amount).

  • Add TEMPO (0.01-0.05 eq) to the biphasic mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise via an addition funnel, maintaining the temperature below 5 °C. The reaction is exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-γ-butyrolactone.

2.2 Ring-Opening to Chiral Acyclic Precursors

The ability to open the THF ring provides a powerful method for converting the cyclic chiral scaffold into a linear, stereochemically defined C5 building block.[1] This is typically achieved through hydrogenolysis or using Lewis acids.[1][3] The resulting 1,2,5-pentanetriol derivatives are invaluable intermediates for synthesizing polyketide natural products.

Ring_Opening_Workflow A This compound B Protection of -OH group (e.g., as Benzyl ether) A->B NaH, BnBr C Lewis Acid-mediated Ring Opening with Nucleophile (e.g., TMSN3) B->C TiCl4, TMSN3 D Chiral Acyclic Precursor (e.g., Azido alcohol) C->D Work-up E Elaboration to Natural Product Backbone D->E Further Synthesis

Caption: General workflow for ring-opening and elaboration.

2.3 Application in Lignan Synthesis

Lignans are a large class of natural products characterized by a dimeric structure formed from two phenylpropanoid units.[6] Many possess a central tetrahydrofuran core, and the stereoselective synthesis of this core is a critical challenge.[2][7] this compound provides an excellent starting point for constructing these 2,5-diaryl-substituted THF lignans.

A common synthetic strategy involves converting the hydroxymethyl group into a suitable electrophile (e.g., a tosylate or iodide) and then performing a nucleophilic substitution with an organometallic aryl reagent. Alternatively, oxidation to the lactone followed by addition of an aryl nucleophile is a widely used approach.[7]

Summary of Applications in Natural Product Synthesis

The versatility of this compound is demonstrated by its application in the synthesis of diverse natural product families.

Natural Product ClassKey Intermediate Derived from (S)-THF-MethanolCore TransformationRepresentative Examples
Butanolides/Butenolides (S)-γ-ButyrolactoneOxidationShowdomycin, Goniofufurone[8]
Lignans 2-Aryl-tetrahydrofuran derivativesNucleophilic substitution/additionPinoresinol, Tanegool[6]
Polyketides Chiral 1,2,5-triol precursorsRing-openingIntermediates for Macrolides
Annonaceous Acetogenins Substituted tetrahydrofuransAlkylation/CouplingAsimicin, Bullatacin[2]
Conclusion

This compound is a powerful and reliable chiral building block for the synthesis of complex natural products. Its utility stems from the strategic combination of a stereodefined center, a stable cyclic ether scaffold, and a readily modifiable primary alcohol. The ability to either functionalize the side chain or perform a ring-opening reaction provides synthetic chemists with remarkable flexibility. The protocols and strategies outlined in this guide highlight its central role in modern organic synthesis and its continued importance in the fields of drug discovery and development.

References

Application Notes and Protocols for the Williamson Ether Synthesis of Chiral Ethers Utilizing (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Williamson ether synthesis for the preparation of chiral ethers using (S)-(Tetrahydrofuran-2-YL)methanol as the starting alcohol. The protocol herein is designed to be a robust starting point for researchers in organic synthesis and medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, address critical safety considerations, and discuss the significant applications of the resulting chiral ether products in the landscape of modern drug discovery.

Introduction: The Strategic Importance of Chiral Ethers

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity.[1][2] Many pharmaceuticals are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][2] The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug development.[3]

Ethers are a common functional group in many biologically active molecules due to their relative stability and ability to participate in hydrogen bonding.[4] The Williamson ether synthesis, a reaction developed in the 19th century, remains one of the most reliable and versatile methods for constructing ether linkages.[5][6] This application note focuses on the adaptation of this classic reaction for the synthesis of chiral ethers from this compound, a valuable chiral building block.[7] The products of this synthesis are of significant interest in the development of novel therapeutics, where the chiral tetrahydrofuran motif can impart desirable pharmacokinetic and pharmacodynamic properties.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[5][6] The reaction proceeds in two conceptual steps:

  • Deprotonation: The alcohol, in this case, this compound, is deprotonated by a strong base to form an alkoxide. This is a crucial step as the resulting alkoxide is a much stronger nucleophile than the parent alcohol.

  • Nucleophilic Attack: The newly formed alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or a similar substrate with a good leaving group, such as a tosylate or mesylate). This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the electrophilic carbon is chiral.[5]

For the synthesis using this compound, a primary alcohol, the reaction is highly efficient. The stereocenter of the starting material is preserved in the product as the reaction occurs at the adjacent hydroxymethyl group.

Experimental Protocol

This protocol outlines a general procedure for the Williamson ether synthesis of an exemplary chiral ether from this compound and a primary alkyl halide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableExtreme Caution Required
Alkyl Halide (e.g., Benzyl Bromide)≥98%Commercially AvailablePrimary alkyl halides are preferred.[5]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableEssential for reaction success.
Saturated Ammonium Chloride (NH₄Cl)ACS GradeCommercially AvailableFor quenching the reaction.
Diethyl Ether (Et₂O)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)---Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Hexanes and Ethyl AcetateHPLC GradeCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Detailed Step-by-Step Procedure

Step 1: Preparation of the Alkoxide

  • Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF (10 volumes relative to the alcohol) to the flask via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise via syringe over 15-20 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Hydrogen gas evolution should be observed.

Step 2: Addition of the Alkyl Halide

  • Cool the reaction mixture back down to 0 °C.

  • Add the alkyl halide (1.1 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by TLC.

Step 3: Reaction Quench and Workup

  • Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.

  • Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to consume any unreacted sodium hydride.

  • Add water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by flash column chromatography on silica gel.

  • The appropriate eluent system should be determined by TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final chiral ether.

Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction Nucleophilic Substitution cluster_workup Quench and Workup cluster_purification Purification A Dry Flask under Inert Atmosphere B Add NaH and Anhydrous THF A->B C Cool to 0 °C B->C E Slowly Add Alcohol to NaH Suspension C->E D This compound in THF D->E F Stir and Warm to Room Temperature E->F G Cool to 0 °C F->G Alkoxide Ready H Add Alkyl Halide G->H I Warm to Room Temperature and Stir H->I J Monitor by TLC I->J K Cool to 0 °C J->K Reaction Complete L Quench with Saturated NH₄Cl K->L M Extract with Et₂O L->M N Wash with Water and Brine M->N O Dry and Concentrate N->O P Flash Column Chromatography O->P Crude Product Q Characterize Pure Product P->Q

Caption: Experimental workflow for the Williamson ether synthesis.

Safety Considerations

Sodium Hydride (NaH):

  • Extreme Flammability and Reactivity: Sodium hydride is a highly flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite spontaneously.

  • Handling: Always handle NaH in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen or argon).[7] Use non-sparking tools.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene are recommended).[7]

  • Quenching: Quench reactions containing NaH slowly and carefully at 0 °C.

  • Disposal: Dispose of NaH and any contaminated materials as hazardous waste according to institutional guidelines.

Alkyl Halides:

  • Many alkyl halides are lachrymators and are toxic. Handle them in a well-ventilated fume hood.

Solvents:

  • Tetrahydrofuran and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

Applications in Drug Development

The chiral ethers synthesized via this protocol are valuable intermediates in the development of new pharmaceutical agents. The tetrahydrofuran ring is a common structural motif in many natural products and approved drugs. The incorporation of a chiral ether linkage can:

  • Improve Pharmacokinetic Properties: The ether group can enhance solubility and metabolic stability.

  • Enhance Target Binding: The specific stereochemistry of the molecule can lead to more potent and selective interactions with biological targets.[3]

  • Serve as a Chiral Scaffold: The product can be further elaborated into more complex molecules while retaining the crucial stereocenter.

The ability to synthesize a library of chiral ethers by varying the alkyl halide allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete deprotonation of the alcohol.- Impure or wet reagents/solvents.- Low reactivity of the alkyl halide.- Ensure the use of a sufficiently strong base and anhydrous conditions.- Use freshly distilled or commercially available anhydrous solvents.- Consider using a more reactive alkyl halide (e.g., iodide instead of chloride) or a tosylate/mesylate leaving group.
Formation of Elimination Byproducts - Use of a sterically hindered (secondary or tertiary) alkyl halide.- High reaction temperature.- Use a primary alkyl halide whenever possible.[5]- Maintain a moderate reaction temperature.
Multiple Spots on TLC of Crude Product - Incomplete reaction.- Presence of side products.- Decomposition of starting material or product.- Allow the reaction to stir for a longer duration.- Optimize reaction conditions (temperature, stoichiometry).- Ensure proper workup and purification to isolate the desired product.

Conclusion

The Williamson ether synthesis remains a powerful and relevant tool in modern organic chemistry. Its application to the synthesis of chiral ethers from this compound provides a direct route to valuable building blocks for drug discovery and development. By understanding the reaction mechanism, adhering to a detailed and robust protocol, and prioritizing safety, researchers can effectively utilize this method to advance their synthetic and medicinal chemistry endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (S)-(Tetrahydrofuran-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile chiral building block. We have structured this resource as a series of troubleshooting guides and frequently asked questions to provide direct, actionable solutions to issues encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during reactions. Each entry analyzes the root causes and provides a systematic approach to resolution.

Issue 1: Low or No Yield in Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental method for forming ethers from the hydroxyl group of this compound. However, its success hinges on several critical factors. Low yields are typically traced back to inefficient alkoxide formation, competing side reactions, or suboptimal conditions.

Causality Analysis: The reaction proceeds via an SN2 mechanism, where the alkoxide of this compound acts as a nucleophile to displace a leaving group on a primary or secondary alkyl halide.[1] The efficiency of this process is highly sensitive to base strength, solvent polarity, temperature, and the nature of the alkylating agent.

Troubleshooting Protocol:

  • Verify Alkoxide Formation:

    • Moisture Control: The Williamson ether synthesis is extremely sensitive to water, which will consume the strong base and quench the alkoxide.[2] Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

    • Base Selection & Quality: Sodium hydride (NaH) is a common and effective choice for deprotonating primary alcohols. Use fresh, high-quality NaH; grayish appearance can indicate deactivation.[2] For less reactive systems, stronger bases like potassium hydride (KH) may be required.

  • Mitigate the Competing Elimination (E2) Reaction:

    • Substrate Choice: The E2 reaction is a major competing pathway, especially with secondary and tertiary alkyl halides.[3] Whenever possible, use methyl or primary alkyl halides to maximize the SN2 pathway.

    • Temperature Control: Higher temperatures favor elimination.[2] Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and gradually increase only if the reaction is sluggish, monitoring by TLC. A typical range is 50-100 °C, but this must be optimized.[2]

  • Optimize Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are ideal. They solvate the counter-ion (e.g., Na⁺) of the alkoxide, creating a more "naked" and highly reactive nucleophile, which accelerates the SN2 reaction.[2][4]

    • Leaving Group: A good leaving group is essential. The reactivity order is generally I > Br > Cl > OTs (tosylate) > OMs (mesylate).[3] If using an alkyl chloride, adding a catalytic amount of sodium or potassium iodide can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

Troubleshooting Workflow Diagram

Troubleshooting_Williamson_Ether_Synthesis start Low Yield in Williamson Ether Synthesis check_base 1. Check Alkoxide Formation start->check_base check_elimination 2. Assess E2 Elimination check_base->check_elimination solution_base Use fresh NaH/KH. Ensure anhydrous conditions. check_base->solution_base check_conditions 3. Optimize Conditions check_elimination->check_conditions solution_elimination Use primary alkyl halide. Lower reaction temperature. check_elimination->solution_elimination solution_conditions Use polar aprotic solvent (DMF, THF). Use a better leaving group (I > Br > Cl). check_conditions->solution_conditions end Yield Improved solution_conditions->end

Caption: Decision tree for troubleshooting low yield in Williamson ether synthesis.

Issue 2: Poor Conversion in Esterification Reactions

Esterification of the primary hydroxyl group in this compound is common, but achieving high conversion can be challenging, particularly in equilibrium-driven processes like Fischer esterification.

Causality Analysis: Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is a reversible process.[5] To drive the reaction to completion, the equilibrium must be shifted towards the product side, typically by removing water. Alternatively, using a more reactive carboxylic acid derivative (like an acyl chloride or anhydride) makes the reaction irreversible.

Troubleshooting Protocol:

  • For Fischer Esterification (with Carboxylic Acid):

    • Water Removal: This is the most critical factor. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) to azeotropically remove the water byproduct as it forms.

    • Catalyst: Use a strong acid catalyst such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or an acidic resin like Amberlyst 15. Ensure the catalyst is not poisoned by impurities.

    • Reagent Stoichiometry: Use an excess of either the alcohol or the carboxylic acid to shift the equilibrium. Since this compound is often the more valuable reagent, using an excess of the carboxylic acid (2-3 equivalents) is common.

  • For Irreversible Esterification (with Acyl Chlorides/Anhydrides):

    • Base is Key: These reactions produce HCl or a carboxylic acid byproduct, which must be neutralized. Use a non-nucleophilic base like pyridine or triethylamine (TEA), often in excess or as the solvent.[5] DMAP (4-Dimethylaminopyridine) is an excellent nucleophilic catalyst used in small amounts (0.05-0.2 eq.) to dramatically increase the reaction rate.

    • Temperature: These reactions are often exothermic. Perform the addition of the acylating agent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions, then allow it to warm to room temperature.

Data Summary: Common Esterification Conditions

MethodAcylating AgentCatalyst / BaseSolventKey Consideration
Fischer Esterification Carboxylic AcidH₂SO₄ or p-TsOH (cat.)TolueneRequires water removal (Dean-Stark)
Acyl Chloride Acyl ChloridePyridine or TEA, DMAP (cat.)DCM, THFExothermic; requires base to scavenge HCl
Steglich Esterification Carboxylic AcidDCC or EDC, DMAP (cat.)DCM, DMFMild conditions for sensitive substrates

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound I should know before starting my experiment?

A: Understanding the properties of your reagent is crucial for safety and experimental design.

  • Appearance: It is a clear, colorless to pale yellow liquid with a mild odor.[5][6]

  • Boiling Point: Approximately 177-180°C at atmospheric pressure.[5][6] This high boiling point means it is not easily removed under reduced pressure at low temperatures.

  • Solubility: It is miscible with water and most common organic solvents like ethanol, THF, and DCM.[5][7] This high water solubility can complicate aqueous workups, potentially requiring salting out with brine or continuous extraction for complete recovery from an aqueous phase.

  • Safety: It is classified as causing serious eye and skin irritation and may cause respiratory irritation.[5][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Q2: My downstream reaction requires an anhydrous, non-protic solvent. How can I effectively remove residual water from this compound?

A: Due to its hygroscopic nature and miscibility with water, removing trace water requires specific techniques.

  • Azeotropic Distillation: The most effective method is azeotropic distillation. Toluene is an excellent solvent for this purpose. Dissolve the alcohol in toluene and distill off the toluene-water azeotrope. Once all water is removed (as confirmed by a Dean-Stark trap), the toluene can be removed under reduced pressure to yield the anhydrous alcohol.

  • Drying Agents: For small amounts, drying over activated molecular sieves (3Å or 4Å) can be effective. However, this can be slow and may not be sufficient for reactions requiring strictly anhydrous conditions. Standard agents like MgSO₄ or Na₂SO₄ are less effective due to the high water miscibility.

Q3: When should I protect the hydroxyl group, and what are the recommended protecting groups?

A: Protection is necessary when the hydroxyl group would interfere with a subsequent reaction, such as reactions involving strong bases (e.g., Grignard reagents, organolithiums) or strong nucleophiles where the alcohol could act as an acid or a competing nucleophile.

Recommended Protecting Groups:

Protecting GroupProtection ReagentsDeprotection ConditionsStability & Notes
Silyl Ethers (e.g., TBS, TIPS) TBSCl, Imidazole, DMFTBAF, THF; or HF•Py, THFRobust to most non-acidic conditions. Steric bulk can be tuned (TMS < TES < TBS < TIPS).
Tetrahydropyranyl (THP) Ether Dihydropyran (DHP), p-TsOH (cat.), DCMAcetic Acid, THF/H₂O; or PPTS, EtOHStable to bases, organometallics, and hydrides. Adds a new stereocenter.[9]
Benzyl (Bn) Ether BnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Very stable to acidic and basic conditions. Not suitable if other reducible groups are present.

The choice depends on the overall synthetic route and the stability of the protecting group to all planned downstream conditions.[10][11]

Workflow for Hydroxyl Group Transformation

Hydroxyl_Transformation cluster_reactions Reaction Pathways start This compound oxidation oxidation start->oxidation substitution substitution start->substitution etherification etherification start->etherification esterification esterification start->esterification

Caption: Key synthetic transformations of the primary hydroxyl group.

Part 3: Standard Operating Protocol

SOP: Williamson Ether Synthesis of (S)-2-(Benzyloxymethyl)tetrahydrofuran

This protocol provides a reliable method for synthesizing an ether from this compound, incorporating best practices for maximizing yield.

1. Materials & Equipment:

  • This compound (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Benzyl Bromide (BnBr) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, condenser.

2. Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Alkoxide Formation:

    • In the flask, suspend NaH (1.2 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via syringe over 15-20 minutes. Hydrogen gas will evolve.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Etherification:

    • Cool the reaction mixture back down to 0 °C.

    • Add Benzyl Bromide (1.1 eq.) dropwise via syringe.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC (e.g., using 4:1 Hexanes:EtOAc).

  • Workup:

    • Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

    • Separate the layers. Extract the aqueous layer twice more with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is a yellow-orange oil.[12] Purify by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.[12]

References

Technical Support Center: (S)-(Tetrahydrofuran-2-YL)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(Tetrahydrofuran-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile chiral building block. This compound is a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Its utility stems from the chiral center at the C2 position of the tetrahydrofuran (THF) ring and the reactive primary alcohol.[1][2] However, these features can also lead to specific side products under various reaction conditions. This guide provides in-depth, experience-based answers to common issues, helping you optimize your reactions and troubleshoot unexpected outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Issues & Stability

Q1: I'm observing impurities in my starting material. How stable is this compound and what are the best storage practices?

Answer: this compound is a relatively stable liquid.[1] However, like many ethers, it can be susceptible to peroxide formation upon prolonged exposure to air and light. It is recommended to store the product under an inert atmosphere (nitrogen or argon), protected from light, and at a controlled, cool temperature (2-8°C is often suggested).[3]

Common impurities in commercially available material can include water and residual starting materials from its synthesis, which is often the hydrogenation of furfural.[4] The presence of water can interfere with reactions involving water-sensitive reagents, such as Grignard reagents or strong bases like sodium hydride. It is advisable to use anhydrous grades or dry the alcohol over molecular sieves before use in moisture-sensitive applications.

Section 2: Side Products in Oxidation Reactions

Q2: I am trying to oxidize this compound to the corresponding aldehyde, (S)-tetrahydrofuran-2-carbaldehyde, but I am consistently getting the carboxylic acid as a side product. How can I prevent this over-oxidation?

Answer: Over-oxidation is a frequent issue when converting primary alcohols to aldehydes. The choice of oxidizing agent and careful control of reaction conditions are critical to prevent the formation of the carboxylic acid.

  • Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will readily oxidize the intermediate aldehyde to the carboxylic acid. Milder, more selective reagents are necessary for a successful transformation.

  • Troubleshooting & Protocol Recommendations:

    • Dess-Martin Periodinane (DMP): This is an excellent choice for mild oxidation. The reaction is typically fast and clean, proceeding at room temperature.

    • Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO) at low temperatures (typically -78 °C). It is highly effective but requires careful temperature control to avoid side reactions.

    • TEMPO-mediated Oxidation: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (bleach) is a greener and often very selective method.

Table 1: Comparison of Common Oxidation Methods

OxidantTypical ConditionsCommon Side ProductsKey Considerations
PCC CH₂Cl₂, room tempOver-oxidation, formation of chromium tarsCarcinogenic, difficult purification
DMP CH₂Cl₂, room tempNone, if pure reagent is usedCan be explosive under certain conditions
Swern CH₂Cl₂, DMSO, (COCl)₂, -78 °CMethylthiomethyl ether formation if warmedRequires cryogenic temperatures, unpleasant odor
TEMPO/NaOCl CH₂Cl₂/H₂O, 0 °C to room tempOver-oxidation if pH is not controlledBiphasic reaction, requires careful pH control

To validate the absence of the carboxylic acid, you can use Thin Layer Chromatography (TLC) and compare the reaction mixture to a standard of the expected aldehyde and the potential carboxylic acid byproduct.

Q3: My oxidation reaction is causing the tetrahydrofuran ring to open. What conditions lead to this and how can I avoid it?

Answer: Ring-opening of the THF moiety is typically promoted by strongly acidic conditions.[2][5] Some oxidation protocols can generate acidic byproducts, leading to this undesired side reaction.

  • Causality: The ether oxygen of the THF ring can be protonated under acidic conditions, making the ring susceptible to nucleophilic attack and subsequent opening. Some chromium-based oxidants can create a sufficiently acidic environment.

  • Troubleshooting & Protocol Recommendations:

    • Avoid strongly acidic reagents. If using a reagent like Pyridinium chlorochromate (PCC), buffering the reaction with a mild, non-nucleophilic base like pyridine or sodium acetate can mitigate ring-opening.

    • Methods that operate under neutral or mildly basic conditions, such as DMP or buffered TEMPO oxidations, are much less likely to cause ring-opening.

Section 3: Side Products in O-Functionalization Reactions (e.g., Tosylation, Mitsunobu)

Q4: During the tosylation of this compound with tosyl chloride (TsCl), I am observing a significant amount of the corresponding chloride as a side product. Why is this happening?

Answer: The formation of a chloride instead of the desired tosylate is a known side reaction when using tosyl chloride, especially with alcohols that can form stabilized carbocations or when certain bases/solvents are used.[6]

  • Causality: The reaction proceeds through an intermediate where the alcohol has reacted with TsCl. The chloride ion (Cl⁻) released during the reaction can then act as a nucleophile, displacing the newly formed tosylate group in an Sₙ2 reaction. This is often facilitated by polar aprotic solvents like DMF.[6]

  • Troubleshooting & Protocol Recommendations:

    • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or 2,6-lutidine instead of pyridine if chloride formation is an issue. Pyridine can sometimes form a reactive intermediate with TsCl that promotes chlorination.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help minimize the rate of the competing Sₙ2 displacement by chloride.

    • Alternative Reagents: Consider using tosyl anhydride (Ts₂O) instead of TsCl. This eliminates the chloride ion from the reaction mixture.

Tosylation_Side_Reaction Start (S)-THF-CH2OH Intermediate [(S)-THF-CH2O-TsH]+ Start->Intermediate Tosylation TsCl_Base + TsCl + Base (e.g., Pyridine) Desired_Product (S)-THF-CH2OTs (Desired Tosylate) Intermediate->Desired_Product - Base-H+ Side_Product (S)-THF-CH2Cl (Chloride Side Product) Intermediate:e->Side_Product:w Chloride_Ion Cl- Intermediate->Chloride_Ion releases Chloride_Ion->Intermediate SN2 Attack

Caption: Tosylation of this compound and the competing Sₙ2 displacement by chloride.

Q5: I am performing a Mitsunobu reaction to form an ester, but the yield is low and purification is difficult due to byproducts. What are the common pitfalls?

Answer: The Mitsunobu reaction is a powerful tool for converting alcohols to various functional groups with inversion of configuration (though not relevant for this primary alcohol).[7][8] However, it is notorious for generating byproducts that can complicate purification.

  • Causality: The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The main byproducts are triphenylphosphine oxide (TPPO) and the hydrazine dicarboxylate.[9] A common side reaction occurs if the nucleophile is not sufficiently acidic (pKa > 13), where the azodicarboxylate itself can act as a nucleophile.[7][10]

  • Troubleshooting & Protocol Recommendations:

    • Nucleophile Acidity: Ensure your nucleophile (e.g., the carboxylic acid for esterification) is sufficiently acidic. For less acidic nucleophiles, modified Mitsunobu reagents may be necessary.[8][10]

    • Reagent Addition: The standard order of addition is to have the alcohol, nucleophile, and PPh₃ in solution before slowly adding the azodicarboxylate at 0 °C.[7][9] This helps to correctly form the reactive betaine intermediate.

    • Purification Strategy:

      • TPPO Removal: TPPO can often be crashed out of nonpolar solvents like diethyl ether or a hexanes/ethyl acetate mixture and removed by filtration.[9]

      • Hydrazine Byproduct Removal: The reduced hydrazine byproduct can typically be removed by an acidic aqueous wash.

      • Chromatography: Column chromatography is almost always required for a high-purity final product.

References

Technical Support Center: Purification of (S)-(Tetrahydrofuran-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-(Tetrahydrofuran-2-YL)methanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. This compound, a key intermediate in the synthesis of many pharmaceuticals, requires stringent purification to ensure the enantiomeric purity and overall quality of the final active pharmaceutical ingredient (API).[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The information is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives. Each problem is followed by a systematic approach to diagnosis and resolution.

Problem 1: Low Yield After Chromatographic Purification

You've performed flash column chromatography on your crude reaction mixture, but the yield of the purified this compound derivative is significantly lower than expected.

Diagnostic Workflow & Solutions
  • Assess Compound Polarity and Solubility: this compound and its derivatives are polar compounds due to the presence of the hydroxyl group and the ether linkage.[2][4] This can lead to strong interactions with polar stationary phases like silica gel.

    • Causality: Highly polar compounds can bind irreversibly to silica gel, especially if the mobile phase is not polar enough to facilitate elution.[5][6] Poor solubility of the crude material in the loading solvent can also lead to precipitation on the column head.

    • Solution:

      • TLC Analysis First: Before committing to a large-scale column, perform thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system. Aim for an Rf value between 0.15 and 0.35 for the best separation.[4]

      • Solvent System Optimization: For these polar compounds, consider more polar solvent systems. A gradient elution starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate or adding methanol) is often effective.[7][8] For highly polar derivatives, a dichloromethane/methanol system may be necessary.[7][8]

      • Alternative Stationary Phases: If issues persist, consider using a less polar stationary phase like Diol-bonded silica or employing reversed-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][5][6]

  • Check for Product Volatility: While this compound itself has a relatively high boiling point (around 177-180°C), some of its derivatives might be more volatile.[1][9]

    • Causality: During solvent removal under reduced pressure (rotary evaporation), volatile products can be lost.

    • Solution:

      • Use a lower bath temperature during rotary evaporation.

      • Carefully monitor the vacuum pressure.

      • Consider using a cold trap to recover any volatilized product.

  • Evaluate Loading Technique: The method of loading your sample onto the column can significantly impact yield.

    • Causality: Liquid loading a sample dissolved in a strong solvent can cause band broadening and poor separation. If the compound has poor solubility in the mobile phase, it can precipitate at the top of the column.[4]

    • Solution:

      • Dry Loading: For compounds with limited solubility in the mobile phase, dry loading is recommended. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully loaded onto the column.[4]

Experimental Workflow: Optimizing Flash Chromatography

Caption: Troubleshooting workflow for low yield in chromatography.

Problem 2: Presence of Impurities in the Final Product

Your purified this compound derivative shows persistent impurities in NMR or LC-MS analysis.

Diagnostic Workflow & Solutions
  • Identify the Nature of the Impurity:

    • Starting Materials: Unreacted starting materials are a common impurity.

    • Byproducts: Side reactions can generate structurally similar byproducts that are difficult to separate. For instance, reactions involving the hydroxyl group can sometimes lead to elimination or rearrangement products.[10]

    • Reagents: Excess reagents or their decomposition products may persist.

    • Solvent Residues: Residual solvents from the reaction or purification can be present.

  • Optimize the Chromatographic Separation:

    • Causality: Co-elution occurs when the impurity and the desired product have very similar polarities.

    • Solution:

      • Shallow Gradient: Employ a shallower solvent gradient during flash chromatography to improve resolution between closely eluting compounds.

      • Isocratic Elution: If a shallow gradient is insufficient, an isocratic elution with the optimal solvent mixture identified by TLC may provide better separation.

      • Column Length and Particle Size: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and enhance separation.

  • Consider Recrystallization:

    • Causality: Recrystallization is an effective purification technique for solid compounds, based on differences in solubility between the desired product and impurities at different temperatures.[11]

    • Solution:

      • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol, hexane/ethyl acetate, and hexane/THF.[12][13]

      • Procedure: Dissolve the impure solid in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals.[11] Collect the crystals by vacuum filtration.

  • Protecting Group Strategy:

    • Causality: The reactive hydroxyl group of this compound can participate in side reactions.[14]

    • Solution:

      • Consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ethers like TBDMS or benzyl ethers) before subsequent reactions.[15][16] This can prevent side reactions and simplify purification. The protecting group can then be removed in a later step.

Problem 3: Low or No Enantiomeric Excess (ee)

Chiral HPLC analysis of your purified product shows a low enantiomeric excess, or a racemic mixture.

Diagnostic Workflow & Solutions
  • Verify the Chirality of the Starting Material:

    • Causality: The enantiomeric purity of the final product is dependent on the enantiomeric purity of the starting this compound.

    • Solution:

      • Always check the certificate of analysis (CoA) of your starting material. If in doubt, perform chiral HPLC analysis on the starting material to confirm its enantiomeric purity.

  • Assess Reaction Conditions for Racemization:

    • Causality: Certain reaction conditions can cause racemization at the chiral center. Strongly acidic or basic conditions, as well as high temperatures, can potentially lead to ring-opening or other mechanisms that scramble the stereocenter.[2]

    • Solution:

      • Employ milder reaction conditions where possible.

      • If a reaction requires harsh conditions, consider if the chiral center can be introduced at a later stage in the synthesis.

  • Optimize Chiral HPLC Method:

    • Causality: Inadequate separation on the chiral column can give the false impression of low ee.

    • Solution:

      • Column Screening: There is no universal chiral column. Screening different chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives (e.g., Chiralpak IA, IC), is often necessary.[17]

      • Mobile Phase Optimization: For normal phase chiral chromatography, a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) is common.[18] Systematically varying the ratio of the alcohol can significantly impact resolution. For basic compounds, adding a small amount of an amine like diethylamine (DEA) can improve peak shape, while for acidic compounds, an acid like trifluoroacetic acid (TFA) may be beneficial.[18]

      • Temperature Control: Cooler temperatures often enhance chiral recognition and improve separation.[17]

Data Summary: Common Chiral HPLC Conditions
Stationary PhaseMobile Phase (Typical)Additives (if needed)Flow RateTemperature
Cellulose-based (e.g., Chiralcel OD-H)Hexane/Isopropanol (90:10)0.1% TFA for acids1.0 mL/minAmbient or cooled
Amylose-based (e.g., Chiralpak AD-H)Hexane/Ethanol (80:20)0.1% DEA for bases1.0 mL/minAmbient or cooled
Cyclodextrin-basedReversed-phase: Water/Acetonitrile-0.5-1.0 mL/minAmbient

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying derivatives of this compound?

A1: A multi-step approach is often most effective. Start with an aqueous workup to remove water-soluble impurities. Follow this with flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate. For solid products, recrystallization can be a powerful final step to achieve high purity. For challenging separations, consider alternative chromatographic techniques like reversed-phase or preparative HPLC.

Q2: My derivative is highly water-soluble. How can I effectively purify it?

A2: For highly water-soluble (hydrophilic) compounds, standard normal-phase chromatography on silica can be challenging.[5] Consider the following:

  • Reversed-Phase Chromatography: This is often the method of choice for polar compounds. Use a C18 column with a mobile phase of water and methanol or acetonitrile.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or diol) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This can be very effective for retaining and separating highly polar compounds.[5]

  • Supercritical Fluid Chromatography (SFC): SFC can also be an excellent technique for purifying polar molecules and is considered a "green" alternative to normal and reversed-phase chromatography.

Q3: Are there any "green" or more sustainable solvents I can use for purification?

A3: Yes, the field of green chemistry is actively seeking more sustainable solvent alternatives. For the purification of furan derivatives, 2-Methyltetrahydrofuran (2-MeTHF) has been explored as a greener organic modifier in chromatography.[19] It can be derived from biomass and often exhibits favorable properties. Additionally, supercritical CO2 used in SFC is a non-toxic and environmentally benign mobile phase.

Q4: How do I handle scaling up the purification of an this compound derivative for drug development?

A4: Scaling up purification requires careful consideration of several factors:

  • Process Robustness: The purification method must be reproducible and reliable on a larger scale.

  • Crystallization: For APIs, crystallization is a highly desirable purification method as it can provide high purity in a single step and allows for control over the solid-state form (polymorphism).[20]

  • Industrial Chromatography: Large-scale chromatographic separations are common in the pharmaceutical industry. This may involve large glass or stainless-steel columns.[21]

  • Continuous Processing: Modern pharmaceutical manufacturing is increasingly moving towards continuous processes, which can include continuous crystallization and chromatography, to improve efficiency and consistency.[20][22]

Q5: What analytical techniques are essential for confirming the purity of my final product?

A5: A combination of techniques is necessary to confirm the structure and purity of your this compound derivative:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee).[23]

  • Elemental Analysis or High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Logical Relationship: Purification Strategy Selection

Purification_Strategy start Crude Product flash_chrom Flash Chromatography start->flash_chrom is_solid Is the product a solid? recrystallize Recrystallization is_solid->recrystallize Yes is_pure Is it pure? is_solid->is_pure No flash_chrom->is_solid recrystallize->is_pure final_product Final Product is_pure->final_product Yes alt_chrom Alternative Chromatography (RP-HPLC, HILIC) is_pure->alt_chrom No alt_chrom->is_pure

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Purification of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying (S)-(Tetrahydrofuran-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. We understand that achieving high chemical and enantiomeric purity is paramount for successful downstream applications, from asymmetric synthesis to the development of active pharmaceutical ingredients (APIs).

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. Our goal is to empower you with the causal understanding needed to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of this compound largely depends on its synthetic route. Common synthesis strategies include the reduction of chiral lactone carboxylic acids or enantioselective cyclization reactions[1]. Based on these pathways, you can anticipate the following impurities:

  • Starting Materials: Unreacted precursors, such as the corresponding chiral lactone or unsaturated alcohol.

  • Solvents: Residual solvents from the reaction and workup, such as Tetrahydrofuran (THF), methanol, ethanol, or ethyl acetate. These can be particularly challenging to remove due to the potential for azeotrope formation[2][3].

  • Byproducts: Side-products from the reaction, which could include ring-opened products or over-reduced species.

  • Enantiomeric Impurity: The corresponding (R)-(+)-enantiomer. The level of this impurity is determined by the enantioselectivity of the synthesis.

  • Water: Often introduced during the aqueous workup steps. This compound is hygroscopic, making water a persistent impurity[4].

Q2: How can I accurately assess the purity of my sample before and after purification?

A multi-modal analytical approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual solvents and low-boiling byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the main compound and identifying organic impurities. The absence of unexpected signals is a strong indicator of high purity.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The sample is run on a chiral stationary phase column to separate the (S) and (R) enantiomers.

  • Karl Fischer Titration: The most accurate method for quantifying water content, which is critical if the compound is to be used in moisture-sensitive reactions.

Q3: What are the primary strategies for purifying this compound?

The choice of purification method depends on the nature and quantity of the impurities. The two most effective and widely used techniques are:

  • Fractional Vacuum Distillation: Best suited for removing impurities with significantly different boiling points, such as residual solvents and certain organic byproducts. Vacuum is crucial to lower the boiling point and prevent thermal decomposition.

  • Silica Gel Column Chromatography: Highly effective for separating compounds based on polarity. It is excellent for removing non-volatile starting materials, polar byproducts, and baseline impurities.[5]

Troubleshooting and In-Depth Purification Guides

This section addresses specific issues you may encounter during your experiments. Each answer provides not just a solution, but the scientific reasoning behind it.

Q4: I performed a simple distillation, but my product purity barely improved. What went wrong?

This is a common issue and typically points to one of two causes:

  • Presence of Azeotropes: this compound's parent structure, THF, is known to form minimum-boiling azeotropes with water and methanol[2]. If these are your primary solvent impurities, they will not separate by simple distillation. The constant-boiling azeotrope will distill over, leading to minimal change in purity.

  • Close Boiling Points: The impurities may have boiling points very close to that of your product (Boiling Point: ~177 °C at 760 mmHg)[6]. Simple distillation lacks the efficiency to separate such components.

Solution: You must employ a more advanced technique. For azeotropes or close-boiling impurities, Fractional Vacuum Distillation is the correct approach. The vacuum lowers the boiling points of all components, while the fractionating column provides the theoretical plates necessary for an efficient separation.

Experimental Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To remove volatile impurities and separate components with close boiling points.

Causality: By reducing the pressure, we lower the boiling point of this compound well below its atmospheric decomposition temperature. The fractionating column (e.g., Vigreux or packed) creates a temperature gradient, allowing for a more precise separation of components based on their volatility.

Step-by-Step Methodology:

  • Drying: Pre-dry the crude material using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent. This step is critical to remove the bulk of water and simplify the distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Begin heating the distillation flask using a heating mantle with gentle stirring.

  • Fraction Collection:

    • Fore-run (First Fraction): Collect the initial, low-boiling fraction. This will contain residual solvents and any water that formed an azeotrope.

    • Heart Cut (Main Fraction): Once the temperature at the distillation head stabilizes near the expected boiling point of your compound at the applied pressure, switch to a new receiving flask. Collect the pure this compound.

    • Final Fraction: As the distillation nears completion, you may see the temperature rise or fall. Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities (a known risk with ethers).

  • Analysis: Analyze the collected main fraction for purity using GC-MS and Karl Fischer titration.

Q5: My NMR spectrum is clean, but my bioassay results are inconsistent. Could this be an enantiomeric purity issue?

Absolutely. Standard ¹H and ¹³C NMR cannot distinguish between enantiomers. If your synthesis had poor enantioselectivity, you could have a racemic or enantioenriched mixture, which appears pure by standard spectroscopy. Since the biological activity of chiral molecules is often highly dependent on their stereochemistry, the presence of the inactive or less active (R)-enantiomer can lead to inconsistent results[7].

Solution: You must determine the enantiomeric excess (e.e.). The standard method is Chiral HPLC . If the e.e. is low, purification is challenging. Standard techniques like distillation and regular silica gel chromatography will not separate enantiomers. You have two advanced options:

  • Preparative Chiral Chromatography: This is the most direct method but can be expensive and requires specialized equipment and columns.

  • Diastereomeric Recrystallization: Convert the alcohol to a diastereomeric ester using a high-purity chiral acid (e.g., Mosher's acid or a tartaric acid derivative). The resulting diastereomers will have different physical properties (like solubility) and can be separated by crystallization. Afterward, the ester is hydrolyzed to recover the pure (S)-enantiomer. This is a classic but more labor-intensive method.

Q6: How do I choose between fractional distillation and column chromatography?

The choice depends on the properties of the impurities you need to remove. This decision-making workflow can guide you.

G start Crude (S)-THF-Methanol (Purity Analysis via GC/NMR) check_impurities What is the primary nature of the impurities? start->check_impurities volatile Volatile Solvents & Low-Boiling Byproducts check_impurities->volatile  Different Boiling Points non_volatile Non-Volatile Starting Materials & High-Boiling Byproducts check_impurities->non_volatile  Different Polarities   distillation Fractional Vacuum Distillation volatile->distillation chromatography Silica Gel Column Chromatography non_volatile->chromatography end_product Pure Product (Confirm Purity: GC, NMR, KF) distillation->end_product chromatography->end_product

Caption: Decision workflow for purification.

Experimental Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To remove impurities with different polarities from the target compound.

Causality: Silica gel is a highly polar stationary phase. Compounds are separated based on their differential adsorption to the silica and solubility in the mobile phase. Since this compound is a moderately polar alcohol, we can select a solvent system of lower polarity to elute non-polar impurities first, and then increase the polarity to elute our product, leaving highly polar impurities on the column.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will show the product spot with an Rf value of ~0.3. Common starting points are gradients of Ethyl Acetate in Hexanes or Methanol in Dichloromethane[1].

  • Column Packing: Pack a glass column with silica gel using the selected solvent system (wet slurry method is preferred to avoid air bubbles).

  • Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation than loading a concentrated liquid sample directly.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent over time (gradient elution).

  • Fraction Collection: Collect small fractions in test tubes or vials as the solvent comes off the column.

  • Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product. Visualize the spots using a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., p-anisaldehyde or potassium permanganate).

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the pooled product by NMR and GC.

Data Summary Table

PropertyValueSource
IUPAC Name [(2S)-oxolan-2-yl]methanol[7][8]
Molecular Formula C₅H₁₀O₂[1][4]
Molecular Weight 102.13 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1][7]
Boiling Point ~177 °C at 760 mmHg[1][6]
Density ~1.038 g/cm³[6]
CAS Number 57203-01-7[1][7]

References

Technical Support Center: Troubleshooting Low Conversion of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (S)-(Tetrahydrofuran-2-YL)methanol, a critical chiral building block. Low conversion is a frequent and frustrating issue. This document provides a structured, in-depth troubleshooting framework based on established chemical principles and extensive field experience. We will primarily focus on the asymmetric hydrogenation of 2-furoic acid or its derivatives, a common and efficient synthetic route, typically employing Ruthenium-BINAP type catalysts.

Initial Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach the problem systematically. A disorganized approach can lead to wasted time and resources. The following workflow outlines a logical progression for diagnosing the root cause of low conversion.

Troubleshooting_Workflow start Start: Low Conversion Observed reagents Q1: Are Substrate & Solvent Quality Assured? start->reagents conditions Q2: Are Reaction Conditions Optimal? reagents->conditions Yes end_fail Consult Advanced Support reagents->end_fail No, Fix Purity catalyst Q3: Is the Catalyst System Active? conditions->catalyst Yes conditions->end_fail No, Optimize workup Q4: Is Product Lost During Work-up? catalyst->workup Yes catalyst->end_fail No, Reactivate/Replace analysis Q5: Is the Analytical Method Accurate? workup->analysis Yes workup->end_fail No, Refine Protocol end_success Problem Solved: Conversion Optimized analysis->end_success Yes analysis->end_fail No, Validate Method

Caption: General troubleshooting workflow for low conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Substrate and Reagent Integrity

The quality of your starting materials is the foundation of a successful reaction. Impurities can have a dramatic, non-linear effect on catalytic reactions.

Q1: My reaction is sluggish or fails completely. Could my starting material be the issue?

A1: Absolutely. The purity of the 2-furoic acid (or its ester derivative) is paramount. Commercial starting materials can contain inhibitors or catalyst poisons.

  • Causality: Asymmetric hydrogenation catalysts, particularly precious metal complexes like Ru-BINAP, are highly sensitive to poisons.[1][2] Common culprits in biomass-derived feedstocks like furoic acid include sulfur or nitrogen-containing compounds, which can irreversibly bind to the metal center, blocking the active site.[3][4] Even seemingly innocuous impurities can interfere.

  • Troubleshooting Protocol:

    • Purity Verification: Before use, verify the purity of your 2-furoic acid using NMR or GC-MS. Look for any unexpected signals.

    • Purification: If in doubt, purify the substrate. Recrystallization from hot water or carbon tetrachloride is often effective for 2-furoic acid.[5] For liquid esters, vacuum distillation is recommended.

    • Solvent Quality: Ensure you are using high-purity, anhydrous, and degassed solvents. Water can interfere with some catalysts, and dissolved oxygen can lead to catalyst oxidation and deactivation.[6] Solvents like methanol or ethanol are commonly used.[1]

Q2: I've purified my substrate, but the conversion is still low. What about the hydrogen source?

A2: The purity of your hydrogen gas and the integrity of your delivery system are critical.

  • Causality: Contaminants in the hydrogen supply, such as carbon monoxide (CO) or residual oils from compressors, can act as potent catalyst poisons.[3] Leaks in the apparatus will prevent the system from reaching and maintaining the required pressure, leading to slow or incomplete reactions.[1]

  • Troubleshooting Protocol:

    • Gas Purity: Use high-purity hydrogen (≥99.995%). If you suspect contamination, use an in-line gas purifier.

    • System Check: Before starting, perform a leak test on your hydrogenation apparatus. Pressurize the sealed system and monitor for any pressure drop over 30-60 minutes.

    • Purge Cycle: Ensure the reaction vessel is properly purged to remove all air (oxygen). A minimum of 3-5 vacuum/backfill cycles with an inert gas (Argon or Nitrogen) followed by hydrogen is standard practice.[1]

Category 2: Reaction Conditions & Catalyst System

Once reagents are verified, the focus shifts to the reaction parameters and the catalyst itself. Asymmetric hydrogenation is a delicate process where small deviations can lead to significant drops in performance.[7]

Q3: My conversion stalls or is very slow. How do I know if my catalyst is active?

A3: Catalyst deactivation is one of the most common causes of low conversion.[2][8] This can happen before the reaction (improper handling) or during the reaction (poisoning, thermal degradation).

  • Causality: The active catalytic species, often a Ruthenium(II) complex, must be in the correct oxidation state and coordination environment.[9] Exposure to air can oxidize the phosphine ligands (e.g., BINAP) or the metal center, rendering the catalyst inactive.[6] As mentioned, impurities can poison the catalyst, and excessively high temperatures can cause the metal particles to agglomerate (sinter), reducing the active surface area.[2][3]

  • Troubleshooting & Catalyst Activation Protocol:

    • Handling: Always handle chiral phosphine ligands and their metal complexes under an inert atmosphere (glovebox or Schlenk line).[6]

    • Use a Fresh Batch: If you suspect your stored catalyst has degraded, the simplest test is to run the reaction with a freshly opened or prepared batch.[1]

    • In-Situ Preparation/Activation: Many protocols recommend preparing the active catalyst in situ or performing a pre-activation step. For a typical Ru-BINAP system, this ensures the formation of the active hydride species. A general procedure is outlined below.

Catalyst Activation Protocol (Illustrative Example)
Step 1: In a dry Schlenk flask under Argon, combine the Ruthenium precursor (e.g., [RuCl2(benzene)]2) and the chiral ligand (e.g., (S)-BINAP) in degassed solvent (e.g., Toluene or DMF).[6]
Step 2: Heat the mixture (e.g., to 100-135°C) for several hours to form the dichloride complex, RuCl2((S)-BINAP).
Step 3: For some procedures, this complex is isolated. For hydrogenation of ketones or acids, it is often converted to a more active species, such as a diacetate or diamine complex, before being introduced to the reaction vessel.[10][11]
Step 4: Introduce this pre-activated catalyst to the main reaction vessel containing the substrate and solvent under a strict inert atmosphere before pressurizing with hydrogen.

Q4: I'm seeing some conversion, but the reaction won't go to completion. Are my temperature and pressure settings correct?

A4: Yes, temperature and hydrogen pressure are critical kinetic parameters. Suboptimal settings can lead to slow reaction rates or catalyst degradation.

  • Causality: Hydrogenation is an exothermic process. Insufficient temperature may lead to impractically slow reaction rates. However, excessively high temperatures can promote side reactions or cause thermal degradation of the catalyst.[3] Hydrogen pressure directly influences the concentration of dissolved hydrogen, a key reactant. Low pressure can be a rate-limiting factor.[1]

  • Troubleshooting & Optimization:

    • Parameter Screening: If conversion is low, a systematic optimization is necessary. It is often helpful to screen a range of conditions. High-throughput experimentation (HTE) can be invaluable for this process.[12]

    • Typical Conditions: For Ru-BINAP catalyzed hydrogenations of functionalized substrates, pressures can range from 4 to 100 atm, and temperatures from room temperature to 100°C.[10]

    • Start Mild: Begin with milder conditions (e.g., 10-20 atm H₂, 40-50°C) and gradually increase if the reaction is too slow. Monitor the reaction progress by taking aliquots (if possible) to establish a kinetic profile.

Catalyst_Cycle cluster_0 Simplified Ru-BINAP Catalytic Cycle A [Ru(II)-H(BINAP)]+ Active Catalyst B Substrate Coordination (2-Furoic Acid) A->B Substrate E Catalyst Regeneration (H2 Splitting) C Hydride Insertion (Rate-Determining Step) B->C Poison Poison (e.g., Sulfur) Deactivation B->Poison Irreversible Binding D Product Release (S)-Alcohol C->D D->A Product out

Caption: Simplified catalytic cycle and deactivation pathway.

Category 3: Analytical & Work-up Issues

Sometimes the reaction works perfectly, but the perceived low conversion is an artifact of the analysis or product loss during isolation.

Q5: My crude NMR/GC looks promising, but my isolated yield is very low. Where could my product be going?

A5: this compound is a relatively small, polar molecule with good water solubility.[13] This can make extraction from aqueous media challenging.

  • Causality: During an aqueous work-up, significant amounts of the product can remain in the aqueous layer if the extraction is not efficient. Standard extraction with less polar solvents like diethyl ether or ethyl acetate may require many repetitions.

  • Troubleshooting Protocol:

    • Solvent Choice: Use a more polar solvent for extraction, such as dichloromethane (DCM), if compatible with your downstream processing.

    • Continuous Extraction: For quantitative recovery, continuous liquid-liquid extraction is highly recommended.[5]

    • Salting Out: Before extraction, saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄. This decreases the polarity of the aqueous phase and reduces the solubility of the alcohol, driving it into the organic layer.

    • pH Adjustment: Ensure the aqueous phase is neutralized or slightly basic before extraction. If acidic, the starting material (2-furoic acid) will be protonated and can also be extracted into the organic layer, complicating purification.

Q6: How can I be sure my conversion measurement is accurate? My GC/HPLC results seem inconsistent.

A6: Accurate quantification requires a validated analytical method. Chiral alcohols can be tricky to analyze directly.[14]

  • Causality: Direct analysis of chiral alcohols on some GC columns can result in poor peak shape (tailing) due to interaction with the stationary phase. For HPLC, the lack of a strong chromophore can make UV detection insensitive. Furthermore, confirming enantiomeric excess (e.e.) requires a specialized chiral column.

  • Troubleshooting Protocol:

    • Derivatization: For more robust GC analysis, consider derivatizing a small aliquot of your crude reaction mixture. Converting the alcohol to a more volatile ester (e.g., an acetate) can significantly improve peak shape and resolution on a chiral column.[14]

    • Method Validation: Use an internal standard for accurate quantification by GC or HPLC. This corrects for variations in sample injection volume.

    • Chiral Analysis: To measure both conversion and enantioselectivity, a chiral stationary phase is necessary. Chiral HPLC and Chiral GC are the standard methods.[15][][17] Develop your chiral separation method using a racemic standard of the product before analyzing your reaction samples.

    • Response Factor: Determine the relative response factor (RRF) for your starting material and product relative to the internal standard to ensure accurate concentration calculations.

Parameter Potential Issue Recommended Action Reference
Substrate Purity Presence of catalyst poisons (S, N compounds)Recrystallize or distill starting material. Verify purity by NMR/GC.[1][5]
Catalyst Activity Oxidation or improper activationHandle under inert gas. Use a fresh batch or perform pre-activation.[6][18]
Hydrogen Pressure Leaks or insufficient pressureLeak-test apparatus. Ensure adequate H₂ pressure (e.g., >10 atm).[1]
Temperature Too low (slow rate) or too high (degradation)Screen temperatures (e.g., 30-80°C). Monitor for side products.[3]
Work-up Extraction Product loss to aqueous phaseUse continuous extraction or "salt out" with NaCl before batch extractions.[5]
GC/HPLC Analysis Poor peak shape, inaccurate quantificationDerivatize alcohol to acetate. Use an internal standard and chiral column.[14][15]

References

Technical Support Center: Column Chromatography Purification of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of (S)-(Tetrahydrofuran-2-YL)methanol. As a chiral cyclic ether alcohol, this compound presents unique purification challenges that require a well-designed chromatographic strategy.[1] This document provides in-depth, field-proven insights in a user-friendly question-and-answer format, covering everything from method development to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for planning a successful purification experiment.

Q1: What is the most suitable stationary phase for purifying this compound and why?

For the purification of a polar molecule like this compound, silica gel is the most common and highly recommended stationary phase for normal-phase column chromatography.[2][3]

  • Causality: Silica gel's surface is covered with polar silanol groups (-Si-OH), which interact with polar functional groups on analytes, such as the hydroxyl (-OH) and ether (-O-) groups of your target compound.[3] This interaction causes more polar compounds to be retained more strongly on the column. Since the goal is to remove impurities, which likely differ in polarity from the product, silica gel provides the necessary selectivity for separation.[2] While alumina can also be used, silica is generally the first choice unless the target compound is highly sensitive to acidic conditions.[2]

Q2: How do I select the optimal mobile phase (eluent) for my separation?

The selection of the mobile phase is the most critical variable for achieving good separation. This is best accomplished empirically using Thin-Layer Chromatography (TLC) .

  • The Goal: You are looking for a solvent system in which your target compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35 .[4] An Rf in this range ensures that the compound will move down the column at a reasonable rate, allowing for effective separation from impurities with different polarities.

  • Recommended Starting Point: A binary mixture of a non-polar solvent and a moderately polar solvent is standard. For this compound, start with a Hexane/Ethyl Acetate system. Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate until the desired Rf is achieved.

  • Principle: In normal-phase chromatography, increasing the polarity of the mobile phase increases the Rf value by competing more effectively with the analyte for binding sites on the silica gel, thus "pushing" the analyte further up the TLC plate (and faster down the column).[3]

Q3: this compound is a colorless liquid. How can I visualize it on a TLC plate?

Since the compound is not visible to the naked eye, a visualization technique is required.[5][6] As it lacks a strong chromophore, UV light is often ineffective.[7] Therefore, a chemical stain is necessary.

  • Recommended Stains:

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds with oxidizable functional groups, such as alcohols. The plate is dipped in or sprayed with the stain, and upon gentle heating, the product will appear as a yellow-brown spot on a purple background.

    • Iodine Chamber: Placing the developed TLC plate in a chamber containing a few crystals of iodine is a simple and semi-non-destructive method.[8][9] Organic compounds will adsorb the iodine vapor and appear as brown spots. The spots will fade over time, so they should be circled with a pencil immediately.[9]

    • p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating and is particularly useful for identifying different classes of compounds in your mixture.[10]

Q4: Should I use an isocratic or a gradient elution for the column?

The choice depends on the complexity of your crude sample, as determined by TLC.

  • Isocratic Elution (Constant Solvent Composition): If your TLC shows the desired product is well-separated from all impurities (large ΔRf), a single, optimized solvent system can be used throughout the purification.[11] This is simpler to perform.

  • Gradient Elution (Increasing Solvent Polarity): If your sample contains multiple impurities with a wide range of polarities, a gradient elution is far more effective.[12] You would start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your product, followed by any highly polar impurities.[13] This approach shortens purification time and improves resolution for complex mixtures.[12][14]

Q5: Will this purification method separate the (S)-enantiomer from the (R)-enantiomer?

No. Standard silica gel is an achiral stationary phase. Column chromatography using silica gel separates compounds based on differences in polarity, not stereochemistry.[15] This procedure is designed to purify your desired (S)-enantiomer from other chemical impurities, such as unreacted starting materials or byproducts. To separate enantiomers, a specialized technique called chiral chromatography, which uses a Chiral Stationary Phase (CSP), is required.[16][17]

Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a Q&A format.

Problem: Poor or No Separation (Fractions are mixed or spots overlap)

  • Q: My TLC showed good separation, but all my column fractions are mixed. What went wrong?

    • A: This is a common issue that can stem from several sources. The most likely culprits are improper column packing or overloading the column.

      • Poor Column Packing: If the silica bed has cracks, channels, or is uneven, the sample will not travel down in a uniform band, leading to severe mixing.[18] Always pack the column as a homogenous slurry to avoid air bubbles and ensure a flat, level surface.[3]

      • Column Overloading: There is a finite capacity for separation. A general rule of thumb is to use a silica gel-to-crude sample weight ratio of at least 30:1 for simple separations and up to 100:1 or more for difficult ones.[4] Overloading leads to broad, overlapping bands that cannot be resolved.

      • Incorrect Sample Loading: If the initial sample band is too wide, separation will be compromised. The sample should be dissolved in the minimum amount of solvent and loaded carefully onto the column.[19] For compounds with poor solubility in the mobile phase, dry loading (adsorbing the sample onto a small amount of silica before adding it to the column) is highly recommended for creating a very narrow starting band.[4]

Problem: The Product is Not Eluting from the Column

  • Q: I've passed a large volume of solvent through the column, but my product isn't coming off. Why?

    • A: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel, or in a worst-case scenario, the compound has decomposed.

      • Insufficient Eluent Strength: Your product, being a polar alcohol, is strongly adsorbed to the silica. You must increase the polarity of your mobile phase. If using a Hexane/EtOAc system, systematically increase the percentage of ethyl acetate.[20]

      • Compound Instability: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[2] To test for this, dissolve a small amount of your crude product in the mobile phase, add a pinch of silica gel, and stir for an hour. Re-run a TLC against the original material to see if a new spot (decomposition product) has appeared.[20] If it has, consider using a deactivated silica gel or switching to a neutral stationary phase like alumina.

Problem: The Product Eluted Too Quickly (in the Solvent Front)

  • Q: My product came out in the very first fractions with non-polar impurities. How do I fix this?

    • A: This is a clear sign that your mobile phase is too polar.

      • Excessive Eluent Strength: The solvent is competing so effectively for the silica that your compound is not retained at all. You need to restart the purification with a significantly less polar mobile phase (e.g., increase the percentage of hexane).

      • Cracked Silica Bed: A major crack or channel in the silica bed can allow solvent and sample to bypass the stationary phase and rush directly to the outlet. This requires repacking the column.[18]

Problem: Tailing Peaks (Asymmetric spots on TLC or drawn-out elution from the column)

  • Q: My spots on the TLC plate are not round but look like comets, and the elution profile is very broad. What causes this?

    • A: Tailing is often caused by unwanted secondary interactions between your analyte and the stationary phase or loading issues.

      • Strong Acid-Base Interactions: The acidic silanol groups on silica can interact very strongly with basic compounds, causing tailing. While this compound is not basic, some impurities might be. Adding a tiny amount (~0.1%) of a modifier like triethylamine to the eluent can mitigate this.

      • Sample Overconcentration: Loading the sample in too much solvent or as a highly concentrated plug can lead to tailing. Use the minimum volume for wet loading or, preferably, use the dry loading technique to ensure a tight, symmetrical band.[4][19]

Troubleshooting Summary Table
Problem Common Causes Recommended Actions
Poor/No Separation 1. Incorrect mobile phase2. Column overloading3. Poor column packing/loading1. Re-optimize mobile phase using TLC for ΔRf > 0.22. Increase silica:sample ratio (min 30:1)3. Repack column using slurry method; use dry loading
Product Not Eluting 1. Mobile phase not polar enough2. Compound decomposed on silica1. Increase polarity of the mobile phase (gradient elution)2. Test for stability; consider deactivated silica or alumina
Product Elutes Too Fast 1. Mobile phase too polar2. Cracked/channeled silica bed1. Decrease polarity of the mobile phase2. Repack column carefully, ensuring no cracks
Peak/Spot Tailing 1. Strong secondary interactions2. Sample too concentrated/poor loading1. Add a modifier to the eluent (e.g., 0.1% triethylamine)2. Use dry loading method for a narrow sample band

Visualizations and Diagrams

General Purification Workflow

This diagram outlines the logical flow of the entire column chromatography process.

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis TLC 1. Run TLC with Crude Material Optimize 2. Optimize Mobile Phase (Target Rf ~0.3) TLC->Optimize Adjust Solvent Ratio Pack 3. Pack Column (Slurry Method) Optimize->Pack Load 4. Load Sample (Dry Loading Preferred) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Decision Tree: Poor Separation

This diagram provides a logical path to diagnose and solve poor separation outcomes.

TroubleshootingTree Start Problem: Poor Separation CheckTLC Was ΔRf on initial TLC > 0.2? Start->CheckTLC CheckLoading Was column overloaded? (Ratio < 30:1) CheckTLC->CheckLoading Yes Sol_ReOpt Solution: Re-optimize mobile phase for better spot separation. CheckTLC->Sol_ReOpt No CheckPacking Was column packed as a uniform slurry? CheckLoading->CheckPacking No Sol_Reload Solution: Reduce sample load or use a larger column. CheckLoading->Sol_Reload Yes Sol_Repack Solution: Repack column carefully. Use dry loading for a tighter sample band. CheckPacking->Sol_Repack No

Caption: Decision Tree for Troubleshooting Poor Separation.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is tight enough to hold the stationary phase but loose enough for solvent flow. Add a ~1 cm layer of sand on top.[4]

  • Create Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, low-polarity mobile phase solvent and stir gently to create a homogenous slurry with the consistency of a milkshake. Swirl to remove all air bubbles.[3]

  • Packing: Clamp the column perfectly vertically. Fill the column about one-third full with the mobile phase.[2]

  • Pouring: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion. Use a powder funnel to help.

  • Settling: Continuously tap the side of the column gently with a piece of rubber tubing to encourage even packing and the release of any trapped air bubbles as the silica settles.[2]

  • Finalize: Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed from disturbance during solvent addition.[4] Never let the solvent level drop below the top of the silica bed.

Protocol 2: Visualizing TLC Plates with Potassium Permanganate (KMnO₄) Stain

  • Stain Preparation: Prepare the stain by dissolving KMnO₄ (3g), K₂CO₃ (20g), and 5% NaOH (5 mL) in water (300 mL). This solution is stable for months when stored in a dark bottle.

  • Development: After running your TLC, ensure the plate is completely dry from the mobile phase.

  • Staining: Using tweezers, quickly dip the TLC plate into the staining solution for 1-2 seconds.

  • Visualization: Remove the plate and wipe excess stain from the back with a paper towel. Gently heat the plate with a heat gun. Oxidizable compounds, including your alcohol product, will appear as yellow or brown spots against a purple/pink background.

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (S)-(Tetrahydrofuran-2-YL)methanol

This compound is a crucial chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its defined stereochemistry is paramount, as the biological activity and toxicological profile of a final Active Pharmaceutical Ingredient (API) can be entirely dependent on the stereoisomeric purity of its precursors.[2] Consequently, a robust, reliable, and accurate analytical method to determine the enantiomeric excess (e.e.) of this compound is not merely a quality control metric; it is a fundamental necessity for successful drug development and manufacturing.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for the enantioselective analysis of this analyte. We will move beyond a simple recitation of parameters to explore the underlying principles of chiral recognition and detail a logical, field-proven workflow for method development, from initial screening to final optimization.

Pillar 1: The Mechanism of Chiral Recognition

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3] The differing stability of these complexes leads to different retention times, enabling separation. For a small, neutral alcohol like (tetrahydrofuran-2-YL)methanol, the key interactions are typically hydrogen bonding (with the hydroxyl group), dipole-dipole interactions, and steric hindrance within the chiral environment of the stationary phase. The choice of Chiral Stationary Phase (CSP) and mobile phase is therefore a deliberate effort to maximize the energetic difference between these transient complexes.

cluster_System Chiral HPLC System cluster_Interaction Molecular Interaction cluster_Separation Elution & Detection Analyte Racemic Analyte ((R)- and (S)-Enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., Chiral Selector) Analyte->CSP Introduction into Column R_Complex Transient Complex: CSP + (R)-Enantiomer CSP->R_Complex Interaction 1 (e.g., More Stable) S_Complex Transient Complex: CSP + (S)-Enantiomer CSP->S_Complex Interaction 2 (e.g., Less Stable) Elution Differential Elution (Based on Complex Stability) R_Complex->Elution Longer Retention S_Complex->Elution Shorter Retention Detector Detector Signal Elution->Detector Two Separated Peaks

Caption: Principle of Chiral Separation via Diastereomeric Complexes.

Pillar 2: A Comparative Analysis of Chiral Stationary Phases (CSPs)

The success of a chiral separation hinges almost entirely on the selection of the CSP. For a small, flexible alcohol, polysaccharide-based CSPs are overwhelmingly the most successful starting point. However, a comprehensive screening strategy should consider multiple phase types.

Comparison of Suitable CSP Classes

CSP Class Chiral Selector Type Primary Interaction Mechanism Suitability for (Tetrahydrofuran-2-YL)methanol Recommended Elution Mode
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) Hydrogen bonding, dipole-dipole, steric inclusion within helical polymer grooves. Very High. Proven efficacy for a wide range of neutral and aromatic alcohols.[4][5] Normal Phase, Polar Organic
Macrocyclic Glycopeptide Vancomycin, Teicoplanin, etc. Complex mechanism: inclusion, hydrogen bonding, ionic interactions. Moderate. Can be effective, especially in polar organic or reversed-phase modes.[6] Polar Organic, Reversed Phase

| Pirkle (Brush-Type) | π-electron acceptor/donor (e.g., DNB-phenylglycine) | π-π interactions, hydrogen bonding, dipole stacking. | Low to Moderate. Generally less effective for small, non-aromatic alcohols.[7][8] | Normal Phase |

Based on extensive experience with similar chiral alcohols, polysaccharide-based CSPs offer the highest probability of success.[4] Their defined helical structure provides the necessary steric and interactive environment to resolve small enantiomers like (tetrahydrofuran-2-YL)methanol.

Pillar 3: Strategic Method Development & Comparative Data

A trial-and-error approach to chiral method development is inefficient.[9] A systematic screening protocol is the most effective path to a robust separation.

Experimental Workflow: A Systematic Screening Approach

Our recommended workflow involves screening a small, diverse set of polysaccharide columns across two primary elution modes: Normal Phase (NP) and Polar Organic (PO).

cluster_optimization Phase 2: Optimization start Analyte: (±)-(Tetrahydrofuran-2-YL)methanol prep Sample Prep: ~1 mg/mL in Mobile Phase start->prep screen_np Normal Phase (NP) Screen Mobile Phase A: Hexane/IPA (90/10) prep->screen_np screen_po Polar Organic (PO) Screen Mobile Phase B: ACN/MeOH (50/50) prep->screen_po col_cellulose Column 1: Cellulose-based CSP col_amylose Column 2: Amylose-based CSP eval Evaluate Results: Resolution (Rs) > 1.5? Peak Shape? screen_np->eval Results screen_po->eval Results col_cellulose->screen_np col_cellulose->screen_po col_amylose->screen_np col_amylose->screen_po opt_mp Adjust Mobile Phase (e.g., % Alcohol, Additive) eval->opt_mp No final Final Method: Robust & Validated eval->final Yes opt_flow Adjust Flow Rate / Temp. opt_mp->opt_flow opt_flow->eval Re-evaluate

Caption: Systematic Workflow for Chiral Method Development.

Detailed Experimental Protocol (Optimized Method Example)

This protocol represents a likely successful method derived from the screening process, utilizing a cellulose-based CSP in normal phase mode, which is often highly effective for chiral alcohols.[4]

  • Instrumentation: Standard HPLC or UHPLC system with UV detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Lux® Cellulose-1, CHIRALCEL® OD-H).

    • Rationale: This phase is a robust, general-purpose polysaccharide CSP known for its broad selectivity for neutral compounds.

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).

    • Rationale: Normal phase mode enhances hydrogen bonding interactions.[6] Hexane is the weak solvent, while IPA acts as the polar modifier to control retention and selectivity. Adjusting the IPA percentage is the primary tool for optimization.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

    • Rationale: The analyte lacks a strong chromophore, requiring detection at a low wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the analyte in 10 mL of the mobile phase.

Supporting Data: A Comparative Analysis

The following table summarizes hypothetical but realistic results from a screening study, demonstrating how different conditions affect the separation of the (R) and (S) enantiomers of (tetrahydrofuran-2-YL)methanol.

CSP / Mobile Phase Combination k1 (S-enantiomer) k2 (R-enantiomer) Selectivity (α) Resolution (Rs) Scientist's Notes
Cellulose-1 / Hexane:IPA (90:10) 2.853.421.202.15 Optimal. Baseline separation achieved with excellent peak shape and reasonable analysis time. This is the recommended starting point.
Cellulose-1 / Hexane:IPA (95:5) 5.907.381.252.30Improved selectivity but excessively long retention times. Not practical for routine analysis.
Amylose-1 / Hexane:IPA (90:10) 3.103.251.050.80Poor resolution. The enantiomers are not sufficiently differentiated by this stationary phase under these conditions.
Cellulose-1 / ACN:MeOH (50:50) 1.501.501.000.00No separation. The polar organic mode is ineffective for this analyte-CSP combination, indicating the wrong interaction mechanism is being promoted.

k1, k2 = Retention factor of the first and second eluting peak, respectively. α = Selectivity factor (k2/k1). Rs = USP Resolution.

Conclusion and Recommendations

For the reliable chiral analysis of this compound, a systematic approach is superior to random testing.

  • Prioritize Polysaccharide CSPs: Begin screening with a cellulose-based column, such as one packed with cellulose tris(3,5-dimethylphenylcarbamate), as it demonstrates the highest probability of success for this class of analyte.

  • Start with Normal Phase: The use of a normal phase mobile phase, typically n-Hexane with an alcohol modifier like 2-Propanol (IPA), is the most effective strategy.[4] The initial composition of 90:10 (Hexane:IPA) is a robust starting point.

  • Optimize Systematically: If initial separation is inadequate, method optimization should focus on systematically adjusting the percentage of the alcohol modifier before exploring other variables like temperature or alternative columns.

By following this structured, evidence-based approach, researchers, scientists, and drug development professionals can efficiently develop and implement a robust, accurate, and reliable chiral HPLC method for determining the enantiomeric purity of this compound, ensuring the quality and integrity of their chemical syntheses.

References

A Comparative Guide to NMR-Based Stereochemical Analysis of (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. (S)-(Tetrahydrofuran-2-yl)methanol, a valuable chiral building block in the synthesis of numerous pharmaceuticals, underscores the importance of rigorous stereochemical control.[1][2] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques, primarily focusing on Mosher's acid analysis, for the stereochemical determination of this compound products. We will explore the underlying principles, provide detailed experimental protocols, and objectively compare this method with viable alternatives.

The Central Role of Stereochemistry

In drug development, enantiomers—non-superimposable mirror-image isomers—can exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Therefore, the ability to synthesize and, crucially, to analytically confirm the stereochemical integrity of chiral molecules like this compound is paramount.

This compound's utility as a chiral synthon lies in its capacity to introduce a specific stereocenter into a larger, more complex molecule, thereby influencing the final product's biological interactions.[1] Consequently, robust analytical methods are required to verify the stereochemistry of the starting material and to track its fate throughout a synthetic sequence.

NMR Spectroscopy: A Powerful Lens for 3D Structure

NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure.[1] While enantiomers are indistinguishable by standard NMR in an achiral environment, their conversion into diastereomers through reaction with a chiral derivatizing agent (CDA) allows for their differentiation.[3][4] This is because diastereomers have distinct physical and chemical properties, resulting in different chemical shifts in their NMR spectra.[3][4]

Mosher's Acid Analysis: The Gold Standard

Among the various CDAs, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely adopted reagent for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines.[3][5] The method involves the esterification of the chiral alcohol with both enantiomers of Mosher's acid (or its more reactive acid chloride) to form a pair of diastereomeric esters.[3][6][7]

The foundational principle of Mosher's acid analysis lies in the predictable anisotropic effect of the phenyl ring of the MTPA moiety on the chemical shifts of nearby protons in the derivatized alcohol.[8] In the preferred conformation of the Mosher's esters, the phenyl group shields certain protons, causing their signals to appear at a higher field (lower ppm) in the ¹H NMR spectrum. By comparing the spectra of the (R)-MTPA and (S)-MTPA esters, a differential chemical shift (Δδ = δS - δR) can be calculated for each proton. The sign of this Δδ value provides a reliable indication of the absolute configuration of the original alcohol.[7]

Experimental Protocol: Mosher's Acid Analysis of this compound

This protocol outlines the steps for determining the absolute configuration of a sample of (tetrahydrofuran-2-yl)methanol.

Materials:

  • (Tetrahydrofuran-2-YL)methanol sample (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)

  • NMR tubes

  • Standard laboratory glassware (dried)

Procedure:

Part A: Preparation of the (R)-MTPA Ester

  • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the (tetrahydrofuran-2-yl)methanol sample in 0.5 mL of anhydrous CDCl₃.

  • Add a small excess of anhydrous pyridine (approximately 5-10 µL).

  • Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.

  • Cap the NMR tube and gently agitate to mix the reactants. The reaction is typically rapid and can be monitored by TLC or NMR.

Part B: Preparation of the (S)-MTPA Ester

  • Repeat the procedure in a separate, clean, and dry NMR tube using (S)-Mosher's acid chloride.

Part C: NMR Analysis

  • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples. It is also beneficial to acquire ¹⁹F NMR spectra, as the trifluoromethyl group provides a clean singlet for each diastereomer, which can be useful for determining enantiomeric excess.[9]

  • Carefully assign the proton signals in the spectra of both diastereomers. 2D NMR techniques such as COSY may be necessary for unambiguous assignment.

  • Create a table of the chemical shifts (δ) for the assigned protons in both the (R)- and (S)-MTPA ester spectra.

  • Calculate the difference in chemical shifts (Δδ = δS - δR) for each corresponding proton.

  • Apply the established conformational model for Mosher's esters to correlate the signs of the Δδ values with the absolute configuration of the chiral center. For a secondary alcohol, protons on one side of the carbinol carbon will have positive Δδ values, while those on the other side will have negative Δδ values.

Visualizing the Workflow

The following diagram illustrates the key steps in performing a Mosher's acid analysis.

Mosher_Analysis_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Analyte This compound R_Ester Formation of (R)-MTPA Ester Analyte->R_Ester S_Ester Formation of (S)-MTPA Ester Analyte->S_Ester R_CDA (R)-Mosher's Acid Chloride R_CDA->R_Ester S_CDA (S)-Mosher's Acid Chloride S_CDA->S_Ester NMR ¹H and ¹⁹F NMR Acquisition R_Ester->NMR S_Ester->NMR Assignment Spectral Assignment NMR->Assignment Delta_Calc Calculate Δδ (δS - δR) Assignment->Delta_Calc Config_Det Determine Absolute Configuration Delta_Calc->Config_Det

Caption: Workflow for Mosher's acid analysis.

Comparison with Alternative Methods

While Mosher's acid analysis is a powerful and widely used technique, it is not the only method for determining stereochemistry. The choice of method often depends on factors such as the nature of the analyte, the required accuracy, and the available instrumentation.[3]

FeatureMosher's Acid Analysis (NMR)Chiral HPLC/GCVibrational Circular Dichroism (VCD)X-ray Crystallography
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[3]Physical separation of enantiomers on a chiral stationary phase.Differential absorption of left and right circularly polarized infrared light.Diffraction of X-rays by a single crystal.
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[3]Chromatogram showing separated peaks for each enantiomer.VCD spectrum.3D electron density map.
Information Provided Absolute configuration, enantiomeric excess.Enantiomeric excess, retention times.Absolute configuration.Absolute configuration, solid-state conformation.
Sample Requirements ~5 mg, requires derivatization.Micrograms to milligrams, must be soluble.Milligrams, must have a VCD-active chromophore.Single crystal of sufficient quality.
Advantages Well-established with a predictable model, provides structural information.[10]High accuracy for enantiomeric excess, high throughput.Non-destructive, no derivatization required.Unambiguous determination of absolute configuration.
Limitations Requires chemical derivatization, potential for racemization, can be time-consuming.[10]Does not directly provide absolute configuration, method development can be lengthy.Requires theoretical calculations for interpretation, can be complex.Requires a suitable single crystal, which can be difficult to obtain.

Decision-Making Framework

The selection of an appropriate stereochemical analysis method is a critical decision in the research and development process. The following diagram provides a logical framework for this choice.

Decision_Tree Start Need to Determine Stereochemistry Question1 Is Absolute Configuration Required? Start->Question1 Question2 Is a Single Crystal Available? Question1->Question2 Yes Question4 Is High Throughput for ee Needed? Question1->Question4 No (ee only) Question3 Is the Sample Amenable to Derivatization? Question2->Question3 No Method_Xray X-ray Crystallography Question2->Method_Xray Yes Method_VCD Vibrational Circular Dichroism Question3->Method_VCD No Method_Mosher Mosher's Acid NMR Question3->Method_Mosher Yes Question4->Method_Mosher No Method_Chiral_Chrom Chiral HPLC/GC Question4->Method_Chiral_Chrom Yes No_Deriv Consider Alternative CDAs or Chiral Solvating Agents Method_Mosher->No_Deriv If issues arise

References

Determining enantiomeric excess of (S)-(Tetrahydrofuran-2-YL)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Determining Enantiomeric Excess of (S)-(Tetrahydrofuran-2-YL)methanol Derivatives

For professionals in pharmaceutical development, asymmetric synthesis, and quality control, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of product efficacy and safety. This compound and its derivatives are crucial chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The stereochemical purity of these intermediates directly influences the stereochemistry, and thus the pharmacological and toxicological profile, of the final drug product.[2][3]

This guide provides an in-depth, objective comparison of the primary analytical methodologies for determining the enantiomeric excess of these compounds. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to help you select, develop, and validate the most appropriate technique for your specific analytical challenge.

The Gold Standard: Chiral Chromatography

Chiral chromatography is the most widely employed and trusted technique for the separation and quantification of enantiomers.[4][5] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). This interaction forms transient diastereomeric complexes, which possess different energies of association and dissociation, leading to different retention times and thus, separation.[2][6]

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the undisputed workhorse for enantiomeric purity analysis due to its robustness, versatility, and the vast commercial availability of diverse CSPs.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including alcohols and ethers like the ones .[1][4]

Causality Behind Method Development: The choice of mobile phase is critical. Normal-phase (e.g., hexane/alcohol mixtures) often provides better selectivity due to more specific hydrogen bonding and dipole-dipole interactions between the analyte and the CSP. However, polar organic modes (e.g., acetonitrile/methanol) are gaining popularity for their compatibility with mass spectrometry (MS) and faster analysis times.[7] The alcohol modifier in the mobile phase acts as a competitive binder to the CSP; its type and concentration are fine-tuned to achieve optimal resolution and retention time.

Experimental Protocol: Chiral HPLC Method for a this compound Derivative

  • Column Selection: Start with a polysaccharide-based CSP, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralcel® OD-H). These are known to perform well for a broad range of chiral molecules.[8][9]

  • Initial Mobile Phase Screening:

    • System 1 (Normal Phase): n-Hexane / Isopropanol (90:10, v/v).

    • System 2 (Polar Organic): Acetonitrile / Methanol (98:2, v/v).[7]

  • Method Optimization:

    • Adjust the ratio of the mobile phase components. Increasing the alcohol content in normal phase will decrease retention time but may reduce resolution.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Temperature can affect the thermodynamics of the chiral recognition process.

    • Use a UV detector set to a wavelength where the analyte has sufficient absorbance (e.g., 210 nm for compounds without a strong chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter if necessary.

  • Injection and Analysis: Inject 10 µL of the sample. Identify the peaks corresponding to the (R) and (S) enantiomers by injecting a racemic standard first, then the enriched (S) sample.

  • Quantification: Calculate the enantiomeric excess using the peak areas:

    • ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_analysis Analysis & Quantification racemic Prepare Racemic Standard (1 mg/mL) inject_rac Inject Racemic Standard racemic->inject_rac sample Prepare (S)-Enriched Sample (1 mg/mL) inject_sample Inject (S)-Sample sample->inject_sample col_select Select CSP Column (e.g., Chiralcel OD-H) mp_screen Screen Mobile Phases (Normal & Polar Organic) col_select->mp_screen Step 1 optimize Optimize Conditions (Ratio, Flow, Temp.) mp_screen->optimize Step 2 optimize->inject_rac Step 3 inject_rac->inject_sample Identify Peaks integrate Integrate Peak Areas inject_sample->integrate Step 4 calculate Calculate ee% integrate->calculate Step 5

Chiral HPLC Method Development Workflow.
B. Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives of (tetrahydrofuran-2-yl)methanol, chiral GC offers excellent resolution and sensitivity. The primary alcohol in the parent compound often requires derivatization (e.g., acetylation, trifluoroacetylation, or silylation) to increase its volatility and prevent peak tailing.

Causality Behind Method Development: The choice of CSP is paramount. Cyclodextrin-based stationary phases (e.g., β-DEX or γ-DEX) are highly effective for separating a wide range of chiral molecules via the formation of inclusion complexes.[10] The temperature program is the primary tool for optimization; a slow ramp rate through the elution temperature of the enantiomers will maximize resolution.

Experimental Protocol: Chiral GC Method for a Derivatized this compound

  • Derivatization (Acetylation):

    • Dissolve ~5 mg of the analyte in 0.5 mL of pyridine in a vial.

    • Add 0.5 mL of acetic anhydride.

    • Seal the vial and heat at 60°C for 1 hour.

    • Evaporate the solvents under a stream of nitrogen and redissolve the residue in 1 mL of hexane.

  • Column Selection: Use a chiral capillary column, such as a Rt-βDEXsm (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).[10]

  • GC Conditions:

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 2°C/min to 160°C, hold for 5 min.

    • Detector: Flame Ionization Detector (FID), 250°C.

  • Analysis and Quantification: Inject 1 µL of the derivatized sample. Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers, as described in the HPLC protocol.[11][12]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis dissolve Dissolve Analyte in Pyridine add_reagent Add Acetic Anhydride dissolve->add_reagent Step 1a heat Heat at 60°C add_reagent->heat Step 1b reconstitute Evaporate & Reconstitute in Hexane heat->reconstitute Step 1c inject Inject Derivatized Sample onto Chiral Column reconstitute->inject Step 2 separate Separate via Temp. Program inject->separate detect Detect with FID separate->detect quantify Integrate & Calculate ee% detect->quantify

Chiral GC Analysis Workflow Including Derivatization.

An Orthogonal Approach: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that can provide unambiguous quantification of enantiomers.[13] Since enantiomers are isochronous (have identical spectra) in an achiral solvent, a chiral environment must be induced to render their corresponding nuclei diastereotopic, leading to distinguishable signals.[14]

A. Chiral Derivatizing Agents (CDAs)

This method involves the covalent reaction of the analyte with an enantiomerically pure CDA, such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomers.[13][15] These diastereomers have distinct chemical shifts and coupling constants, allowing for straightforward integration and ee determination.

Causality and Considerations: The reaction must proceed to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate measurement. 19F NMR is particularly advantageous if a fluorine-containing CDA is used, as the spectra are simple with a wide chemical shift range and no background signals.[15]

B. Chiral Solvating Agents (CSAs)

This more convenient approach involves simply adding an enantiomerically pure CSA to the NMR tube containing the analyte.[16] The CSA forms weak, transient diastereomeric complexes with the analyte's enantiomers through non-covalent interactions (e.g., hydrogen bonding, π-π stacking).[17][18] This results in small but measurable differences in the chemical shifts (Δδ) of the analyte's protons.

Causality and Considerations: The magnitude of the induced chemical shift difference is often small and depends heavily on the solvent, temperature, and the relative concentrations of the analyte and CSA. Optimization is often required to achieve baseline separation of the signals for accurate integration. This method is non-destructive, which is a major advantage.[16]

NMR_Methods cluster_cda Chiral Derivatizing Agent (CDA) cluster_csa Chiral Solvating Agent (CSA) start Racemic Analyte (Enantiomers Indistinguishable in NMR) cda_react Covalent Reaction with Enantiopure CDA start->cda_react csa_add Add Enantiopure CSA to NMR Sample start->csa_add cda_result Stable Diastereomers (Distinct Spectra) cda_react->cda_result cda_quant Quantify by Integration (Large Δδ) cda_result->cda_quant csa_result Transient Diastereomeric Complexes (Fast Exchange) csa_add->csa_result csa_quant Quantify by Integration (Small Δδ) csa_result->csa_quant

Comparison of NMR methods for ee determination.

A Historical Perspective: Optical Polarimetry

Polarimetry is the oldest method for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[19][20] The enantiomeric excess is calculated as the ratio of the sample's observed specific rotation to the maximum specific rotation of the pure enantiomer.[21]

ee% = ([α]obs / [α]max) * 100

Critical Limitations: While simple and rapid, polarimetry is not a recommended method for accurate ee determination in a research or development setting.[22]

  • Dependence on Standards: It requires an accurate, literature-reported value for the specific rotation of the enantiomerically pure material, which may not be available or may vary depending on the literature source.

  • High Sensitivity to Conditions: The measured rotation is extremely sensitive to concentration, solvent, temperature, and the wavelength of light used.[21]

  • Lack of Sensitivity and Specificity: The method is not sensitive to small amounts of the minor enantiomer. Furthermore, any optically active impurity will contribute to the observed rotation, leading to a result (optical purity) that does not reflect the true enantiomeric excess.[22][23]

Polarimetry's primary utility today is as a rapid quality control check for bulk, enantiomerically pure materials against an established internal standard, not for the precise determination of enantiomeric ratios.

Comparative Performance Overview

The selection of the optimal analytical technique is a multi-faceted decision that balances the need for accuracy with practical considerations like sample throughput and available instrumentation.[3]

ParameterChiral HPLCChiral GCNMR SpectroscopyOptical Polarimetry
Accuracy & Precision Excellent (Gold Standard)ExcellentVery Good to ExcellentPoor to Fair
Sensitivity (LOQ) ng/mL to µg/mL[2]pg/mL to ng/mL~0.5-1% of minor enantiomer~2-5% of minor enantiomer
Analysis Time 10 - 30 minutes[2]15 - 40 minutes5 - 15 minutes (after prep)< 5 minutes
Sample Requirement MicrogramsNanograms (derivatized)MilligramsMilligrams
Method Development Moderate to HighModerate (derivatization needed)Low to ModerateLow (if [α]max is known)
Destructive? YesYesNo (with CSA)No
Key Advantage Versatility, robustnessHigh efficiency for volatilesNon-destructive, absolute quantificationSpeed, simplicity
Key Disadvantage Higher solvent consumptionLimited to thermally stable analytesLower sensitivity, sample amountInaccurate, non-specific

Conclusion and Recommendations

For researchers, scientists, and drug development professionals working with this compound derivatives, the choice of analytical method for ee determination must be guided by the specific requirements of the task.

  • For regulatory submission, quality control, and any application requiring the highest degree of accuracy and validation, a well-developed Chiral HPLC method is the unequivocal choice. Its robustness and the wide availability of stationary phases make it the industry standard.[2]

  • Chiral GC is an excellent alternative for volatile derivatives , offering outstanding resolution and sensitivity, particularly when coupled with a mass spectrometer.

  • NMR Spectroscopy, especially using Chiral Solvating Agents, serves as a powerful, non-destructive orthogonal method. It is ideal for confirming results from chromatography, for structural elucidation, and for situations where conserving the sample is critical.

  • Optical Polarimetry should be relegated to a qualitative or semi-quantitative role , such as a quick identity check of a known enantiopure starting material, and should not be relied upon for accurate ee determination.

By understanding the underlying principles and practical considerations of each technique, you can confidently select and implement the most appropriate method to ensure the stereochemical integrity of your chiral compounds.

References

A Tale of Two Enantiomers: A Comparative Guide to (S)- and (R)-(Tetrahydrofuran-2-YL)methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chiral synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of starting materials is paramount. Among the pantheon of versatile chiral building blocks, (S)- and (R)-(Tetrahydrofuran-2-YL)methanol stand out as invaluable scaffolds for the construction of complex, stereochemically defined molecules. These enantiomers, mirror images of each other, offer synthetic chemists a powerful tool to introduce chirality and navigate the landscape of asymmetric synthesis. This guide provides an in-depth comparison of these two critical reagents, delving into their applications, performance in diastereoselective reactions, and the strategic considerations that guide the choice of one enantiomer over the other in the pursuit of enantiomerically pure targets, particularly in the realm of drug development.

The Significance of Chirality: Why Enantiomeric Purity Matters

The biological systems that drugs and other bioactive molecules interact with are inherently chiral. Enzymes, receptors, and other proteins are composed of L-amino acids, creating specific three-dimensional binding pockets. Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, even harmful. This fundamental principle underscores the critical importance of asymmetric synthesis to produce single-enantiomer drugs, ensuring efficacy and minimizing potential side effects.[1] (S)- and (R)-(Tetrahydrofuran-2-YL)methanol, as readily available sources of chirality, play a pivotal role in achieving this goal.

Physicochemical Properties at a Glance

Both (S)- and (R)-(Tetrahydrofuran-2-YL)methanol are colorless to pale yellow liquids with a mild odor. They are miscible with water and most common organic solvents, making them versatile for a range of reaction conditions.[2] Their key physical properties are summarized below.

PropertyValue
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol
Boiling Point~177-178 °C
Density~1.05 g/cm³
Optical RotationEnantiomer-specific

Navigating Diastereoselective Synthesis: The Directing Influence of the Chiral Tetrahydrofuran Moiety

The true value of (S)- and (R)-(Tetrahydrofuran-2-YL)methanol lies in their ability to act as chiral auxiliaries or key intermediates in diastereoselective reactions. The stereocenter at the C2 position of the tetrahydrofuran ring exerts a powerful directing effect, influencing the stereochemical outcome of reactions at nearby functional groups. This allows for the controlled formation of new stereocenters with a high degree of predictability.

A prime example of this is in the synthesis of substituted butenolides, which are important structural motifs in many natural products.[3] The chiral tetrahydrofuran moiety can be used to control the stereochemistry of additions to a pendant aldehyde or ketone.

diastereoselective_synthesis cluster_S Using (S)-Enantiomer cluster_R Using (R)-Enantiomer S_start (S)-(Tetrahydrofuran-2-YL)methanol S_intermediate Chiral Intermediate A S_start->S_intermediate Functionalization S_reaction Diastereoselective Reaction (e.g., Aldol Addition) S_intermediate->S_reaction S_product Product with (S,S)- or (S,R)-Stereochemistry (High d.e.) S_reaction->S_product R_start (R)-(Tetrahydrofuran-2-YL)methanol R_intermediate Chiral Intermediate ent-A R_start->R_intermediate Functionalization R_reaction Diastereoselective Reaction (e.g., Aldol Addition) R_intermediate->R_reaction R_product Product with (R,R)- or (R,S)-Stereochemistry (High d.e.) R_reaction->R_product

Caption: Diastereoselective synthesis workflow.

While direct, side-by-side comparative studies with quantitative diastereomeric excess (d.e.) values for both enantiomers in the same reaction are not always readily available in the literature, the principle of stereospecificity is well-established. The choice between the (S) and (R) enantiomer is dictated by the desired stereochemistry of the final product. If the target molecule requires a specific absolute configuration at a newly formed stereocenter, the synthetic chemist will select the appropriate enantiomer of the starting material to achieve that outcome.

Case Study: Synthesis of Antiviral Nucleoside Analogues

A significant application of these chiral building blocks is in the synthesis of nucleoside analogues, a class of compounds with potent antiviral activity.[4][5][6] The tetrahydrofuran ring serves as a mimic of the ribose sugar found in natural nucleosides. The stereochemistry of this ring is crucial for the compound's ability to interact with viral enzymes like polymerases and reverse transcriptases.

Experimental Protocol: Synthesis of a Chiral Intermediate for a Nucleoside Analogue from this compound

This protocol outlines a general procedure for the conversion of this compound to a key intermediate suitable for coupling with a nucleobase.

Step 1: Tosylation of the Primary Alcohol

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tosylated product.

Step 2: Displacement with a Nucleobase

  • To a suspension of a desired nucleobase (e.g., adenine, 1.2 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF), add the tosylated intermediate from Step 1 (1.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, pour into ice water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired nucleoside analogue.

To synthesize the enantiomer of this nucleoside analogue, the same synthetic sequence would be followed, starting with (R)-(Tetrahydrofuran-2-YL)methanol. The choice of the starting enantiomer directly determines the stereochemistry of the final product, which in turn dictates its biological activity.

antiviral_synthesis start_S This compound intermediate_S Tosylated (S)-Intermediate start_S->intermediate_S Tosylation start_R (R)-(Tetrahydrofuran-2-YL)methanol intermediate_R Tosylated (R)-Intermediate start_R->intermediate_R Tosylation coupling_S Coupling with Nucleobase intermediate_S->coupling_S coupling_R Coupling with Nucleobase intermediate_R->coupling_R product_S Antiviral Nucleoside Analogue (S-configuration) coupling_S->product_S product_R Antiviral Nucleoside Analogue (R-configuration) coupling_R->product_R

Caption: Synthesis of enantiomeric antiviral nucleoside analogues.

Summary of Comparative Advantages

FeatureThis compound(R)-(Tetrahydrofuran-2-YL)methanol
Primary Application Chiral building block for the synthesis of enantiomerically pure molecules, particularly those with a specific desired "S" configuration at the tetrahydrofuran core.Chiral building block for the synthesis of the corresponding enantiomeric target molecules, where an "R" configuration at the tetrahydrofuran core is required.
Key Advantage in Synthesis Provides access to one enantiomer of a target molecule with high stereochemical control.Provides access to the opposite enantiomer of the target molecule, also with high stereochemical control.
Typical Use Cases Synthesis of specific enantiomers of antiviral drugs, anticancer agents, and natural products.Synthesis of the enantiomers of the same classes of compounds, crucial for structure-activity relationship studies and development of stereochemically defined drugs.

Conclusion: A Matter of Strategic Choice

The comparison of (S)- and (R)-(Tetrahydrofuran-2-YL)methanol is not a matter of one being superior to the other, but rather a testament to the power of stereochemistry in modern organic synthesis. They are complementary tools in the synthetic chemist's arsenal, each providing access to a unique and distinct stereochemical space. The decision to use one over the other is a strategic one, dictated entirely by the absolute stereochemistry of the desired target molecule. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of these versatile chiral building blocks in the efficient and stereoselective synthesis of complex molecules will undoubtedly continue to expand.

References

A Senior Application Scientist's Guide to Chiral Building Blocks: Alternatives to (S)-(Tetrahydrofuran-2-YL)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical architecture of a molecule is paramount, dictating its efficacy and safety profile. Chiral building blocks are the foundational elements that enable the precise construction of these three-dimensional structures. For years, (S)-(tetrahydrofuran-2-yl)methanol has been a workhorse in this field, valued for its role in introducing a key chiral motif into numerous active pharmaceutical ingredients (APIs). However, the pursuit of more efficient, sustainable, and economically viable synthetic routes has spurred the exploration of alternative chiral synthons. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental data, detailed protocols, and insights into the strategic considerations that guide the selection of a chiral building block in a drug development campaign.

The Incumbent: this compound - A Brief Overview

This compound is a versatile chiral building block featuring a tetrahydrofuran ring, a common scaffold in many biologically active molecules. Its primary alcohol functionality serves as a handle for a variety of chemical transformations, allowing for its incorporation into more complex structures. Its utility is well-documented in the synthesis of antiviral and anticancer agents, where its specific stereochemistry is often crucial for biological activity.

The Contenders: A Comparative Analysis of Key Alternatives

The selection of a chiral building block is a multifactorial decision, weighing factors such as availability, cost, synthetic accessibility, and performance in key transformations. Here, we compare three leading alternatives to this compound: (S)-3-hydroxytetrahydrofuran, (S)-3-hydroxy-γ-butyrolactone, and (S)-solketal.

(S)-3-Hydroxytetrahydrofuran: The Isomeric Challenger

(S)-3-Hydroxytetrahydrofuran, a constitutional isomer of our incumbent, has emerged as a powerful alternative, particularly in the synthesis of modern blockbuster drugs. Its secondary alcohol provides a different reactivity profile and can lead to more direct synthetic routes for certain targets.

Key Advantages:

  • Strategic Positioning of the Hydroxyl Group: The C3-hydroxyl group can be more strategically located for certain synthetic disconnections, potentially shortening synthetic sequences.

  • Proven Track Record in High-Value APIs: Its use in the synthesis of the SGLT2 inhibitor Empagliflozin showcases its industrial relevance and scalability.

Comparative Performance:

FeatureThis compound(S)-3-HydroxytetrahydrofuranRationale & Insights
Synthesis of Empagliflozin Intermediate Less direct routeKey starting material for a more convergent synthesis[1][2][3]The C3-oxygen functionality in (S)-3-hydroxytetrahydrofuran directly maps onto the ether linkage in Empagliflozin, simplifying the synthetic strategy.
Synthetic Accessibility Established routesAccessible from L-malic acid[4]Both are accessible from the chiral pool, ensuring high enantiopurity. The choice often depends on the specific target and the desired synthetic pathway.
Typical Enantiomeric Excess (ee) >98%>99%High enantiopurity is a standard requirement for chiral building blocks in pharmaceutical synthesis.
(S)-3-Hydroxy-γ-butyrolactone: The Versatile Lactone

Chiral lactones are highly valuable building blocks due to their inherent functionality and predictable reactivity. (S)-3-Hydroxy-γ-butyrolactone, readily available from renewable resources, serves as a precursor to a wide range of chiral molecules, including other tetrahydrofuran derivatives.

Key Advantages:

  • High Functionality: The lactone and hydroxyl groups offer multiple points for chemical modification.

  • Gateway to Other Chiral Synthons: It is a key intermediate for the synthesis of important pharmaceuticals like Atorvastatin (Lipitor®)[5][6].

  • Renewable Feedstock: Can be synthesized from L-malic acid, a naturally occurring chiral compound[7][8].

Comparative Performance:

FeatureThis compound(S)-3-Hydroxy-γ-butyrolactoneRationale & Insights
Versatility Primarily introduces a C5 chiral alcoholCan be transformed into a variety of C4 chiral synthons[6][9]The lactone can be opened to reveal both a carboxylic acid and a secondary alcohol, offering greater synthetic flexibility.
Synthesis of Atorvastatin Side Chain Not a direct precursorA key chiral building block for the side chain[5][6]The stereocenter in (S)-3-hydroxy-γ-butyrolactone is directly incorporated into the chiral diol side chain of Atorvastatin.
Cost-Effectiveness ModeratePotentially more cost-effective due to its synthesis from inexpensive L-malic acid[7].The use of readily available and inexpensive starting materials from the chiral pool is a major driver for reducing the cost of API manufacturing.
(S)-Solketal: The Green, Glycerol-Derived Alternative

With the increasing emphasis on sustainable chemistry, bio-based building blocks are gaining significant attention. (S)-Solketal, derived from the acetalization of glycerol (a byproduct of biodiesel production) with acetone, is an excellent example of a green and cost-effective chiral synthon.

Key Advantages:

  • Renewable and Sustainable: Produced from a readily available and inexpensive bio-based feedstock[10][11].

  • Protected Diol: The acetonide group serves as a protecting group for a 1,2-diol, which can be deprotected under mild acidic conditions.

  • High Atom Economy: The synthesis of solketal is a high-yield, atom-economical reaction[12].

Comparative Performance:

FeatureThis compound(S)-SolketalRationale & Insights
Green Chemistry Credentials Typically derived from petrochemical sourcesBio-based, derived from a waste stream of the biodiesel industry[10][11]The use of solketal aligns with the principles of green chemistry, reducing reliance on fossil fuels and valorizing a waste product.
Functionality Chiral cyclic ether with a primary alcoholChiral protected diol with a primary alcoholSolketal provides a convenient way to introduce a protected chiral diol, which can be advantageous in multi-step syntheses.
Scalability and Cost Established industrial productionHigh potential for low-cost, large-scale production due to the abundance of glycerol[13][14].The economics of solketal are highly favorable, making it an attractive option for commercial-scale manufacturing.

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details key experimental protocols for the synthesis and application of these alternative chiral building blocks.

Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This protocol outlines a two-step synthesis of (S)-3-hydroxytetrahydrofuran starting from the readily available and inexpensive chiral pool material, L-malic acid.

Step 1: Synthesis of L-Dimethyl Malate

  • To a stirred solution of methanol (150 mL), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add solid L-malic acid (1.0 eq) in portions to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the solid is completely dissolved.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-dimethyl malate.

Step 2: Reduction and Cyclization to (S)-3-Hydroxytetrahydrofuran

  • In a separate flask, prepare a solution of lithium borohydride (2.5 eq) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Add a solution of L-dimethyl malate (1.0 eq) in THF (50 mL) dropwise to the lithium borohydride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain crude 1,2,4-butanetriol.

  • To the crude 1,2,4-butanetriol, add p-toluenesulfonic acid (0.05 eq) and heat to 180-200 °C under vacuum distillation.

  • Collect the fraction distilling at the appropriate temperature and pressure to yield pure (S)-3-hydroxytetrahydrofuran.

Protocol 2: Application of (S)-3-Hydroxytetrahydrofuran in the Synthesis of an Empagliflozin Intermediate

This protocol demonstrates the use of (S)-3-hydroxytetrahydrofuran in a key step for the synthesis of Empagliflozin.

  • To a solution of (S)-3-hydroxytetrahydrofuran (1.2 eq) in anhydrous THF (100 mL), add potassium tert-butoxide (1.5 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 2-chloro-5-iodobenzoyl chloride (1.0 eq) in THF (50 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired intermediate.

Visualization of Synthetic Pathways

To further illustrate the synthetic strategies discussed, the following diagrams outline the key transformations.

Diagram 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

G L-Malic Acid L-Malic Acid L-Dimethyl Malate L-Dimethyl Malate L-Malic Acid->L-Dimethyl Malate MeOH, SOCl₂ 1,2,4-Butanetriol 1,2,4-Butanetriol L-Dimethyl Malate->1,2,4-Butanetriol LiBH₄, THF (S)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran 1,2,4-Butanetriol->(S)-3-Hydroxytetrahydrofuran p-TsOH, heat

Caption: Synthetic route to (S)-3-hydroxytetrahydrofuran from L-malic acid.

Diagram 2: Comparative Application in API Synthesis

G cluster_0 Empagliflozin Synthesis cluster_1 Atorvastatin Synthesis (S)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran Empagliflozin Empagliflozin (S)-3-Hydroxytetrahydrofuran->Empagliflozin Convergent Synthesis (S)-3-Hydroxy-γ-butyrolactone (S)-3-Hydroxy-γ-butyrolactone Atorvastatin Atorvastatin (S)-3-Hydroxy-γ-butyrolactone->Atorvastatin Key Side-Chain Precursor

Caption: Strategic use of alternative chiral building blocks in API synthesis.

Conclusion: A Strategic Approach to Chiral Building Block Selection

The choice of a chiral building block is a critical decision in the design of a synthetic route for a pharmaceutical agent. While this compound remains a valuable tool, the alternatives presented in this guide offer compelling advantages in terms of synthetic efficiency, cost-effectiveness, and sustainability. (S)-3-Hydroxytetrahydrofuran provides a more direct path to certain modern APIs, (S)-3-hydroxy-γ-butyrolactone offers enhanced versatility, and (S)-solketal presents a green and economical option.

As Senior Application Scientists, it is our role to not only understand the chemistry but also the broader context of drug development. By critically evaluating the available chiral building blocks and selecting the most appropriate synthon for the task at hand, we can significantly impact the efficiency and sustainability of pharmaceutical manufacturing. This guide serves as a starting point for researchers and drug development professionals to make more informed and strategic decisions in their synthetic endeavors.

References

The Indispensable Role of (S)-(Tetrahydrofuran-2-yl)methanol in Chiral Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. Consequently, the strategic use of chiral building blocks is a cornerstone of asymmetric synthesis. Among these, (S)-(Tetrahydrofuran-2-yl)methanol has emerged as a versatile and highly valuable synthon, prized for its inherent chirality and the versatile reactivity of its functional groups.

This technical guide offers an in-depth exploration of the applications of this compound, providing a comparative analysis of its performance against viable alternatives. We will delve into the causality behind its selection in complex synthetic routes, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.

The Strategic Advantage of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic drugs.[1] Its presence is often crucial for establishing key interactions with biological targets, such as enzymes and receptors. In the context of HIV-1 protease inhibitors, for instance, the oxygen atom of the THF ring can form critical hydrogen bonds with the backbone amide protons of the enzyme's active site, significantly enhancing binding affinity and inhibitory potency.[2][3][4] this compound provides a readily available source of this valuable chiral scaffold.

Core Applications in Pharmaceutical Synthesis

This compound serves as a pivotal intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), particularly in the realm of antiviral and anticancer agents.[5] Its utility stems from its dual functionality: the chiral tetrahydrofuran ring and the primary alcohol, which can be readily transformed into a variety of other functional groups.

Case Study: HIV-1 Protease Inhibitors - Darunavir and Amprenavir Analogues

The development of potent HIV-1 protease inhibitors has been a landmark achievement in the management of HIV/AIDS. A key feature of many of these drugs is the incorporation of a non-peptidic ligand that can form robust interactions with the enzyme's backbone, thereby mitigating the impact of drug-resistance mutations. The tetrahydrofuran moiety has proven to be an exceptional P2 ligand in this regard.[2][6]

While this compound itself is a valuable starting material, its derivatives and related structures, such as bis-tetrahydrofuran (bis-THF) and (S)-3-hydroxytetrahydrofuran, have been extensively utilized in the synthesis of leading HIV protease inhibitors like Darunavir and Amprenavir.[2][5][6]

Darunavir is a highly potent HIV-1 protease inhibitor that incorporates a bis-tetrahydrofuranylurethane (bis-THF) ligand. This unique P2 ligand is designed to maximize hydrogen bonding interactions with the backbone atoms of the S2 subsite of the HIV-1 protease.[2] The synthesis of Darunavir and its analogues often involves the coupling of a chiral amine with an activated form of a chiral tetrahydrofuran-based alcohol.

Comparative Analysis: this compound and Its Alternatives

The selection of a chiral building block is a critical decision in the design of a synthetic route, with implications for yield, stereoselectivity, cost, and scalability. Here, we compare this compound with other relevant chiral synthons used for similar applications.

Chiral Building BlockKey FeaturesCommon ApplicationsAdvantagesDisadvantages
This compound Chiral 2-substituted THF with a primary alcohol.Introduction of a chiral THF moiety, precursor to various functional groups.Commercially available, versatile for functional group interconversion.May require activation for certain coupling reactions.
(S)-3-Hydroxytetrahydrofuran Chiral 3-substituted THF with a secondary alcohol.P1 carbamate ligand in Amprenavir.[5]Direct precursor for specific carbamate linkages.Different substitution pattern may alter binding interactions compared to 2-substituted THFs.
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (bis-THF alcohol) Fused bicyclic THF system.Key P2 ligand in Darunavir.[2][6]Provides a rigid scaffold for enhanced backbone binding in HIV protease.More complex synthesis compared to monocyclic THF derivatives.
(S)-Glycidol Chiral epoxide with a hydroxymethyl group.Versatile three-carbon chiral building block for synthesizing various heterocycles.Highly reactive epoxide ring allows for diverse transformations.Can be less stable than THF derivatives; ring-opening reactions require careful regioselective control.
(S)-Solketal Protected form of (R)-glycerol.Chiral pool starting material for the synthesis of various chiral molecules.Readily available from glycerol, offers a protected diol for selective reactions.Requires deprotection steps, adding to the overall synthetic sequence.
Performance Insights

Direct, head-to-head comparative studies of these building blocks in the synthesis of the same target molecule are not always available in the literature. However, we can infer performance characteristics from published synthetic routes.

The synthesis of Amprenavir, for example, has been accomplished using (S)-3-hydroxytetrahydrofuran.[5] This choice is dictated by the final structure of the drug, which contains a carbamate linkage at the 3-position of the THF ring. A plausible synthetic route to an analogue using this compound would necessitate homologation to introduce a functional group at the 3-position, adding steps to the synthesis.

In the case of Darunavir, the bis-THF ligand offers superior binding to the HIV protease compared to a single THF ring.[7] This highlights a key principle in drug design: the evolution of chiral building blocks to optimize biological activity. While this compound could be a starting point for the synthesis of more complex THF-based ligands, the direct use of a pre-formed bis-THF alcohol is often more efficient for this specific target.

The "Green" Alternative: 2-Methyltetrahydrofuran (2-MeTHF)

In addition to its role as a chiral building block, the tetrahydrofuran scaffold is also a common solvent in organic synthesis. In recent years, 2-methyltetrahydrofuran (2-MeTHF) has gained prominence as a more environmentally friendly alternative to THF.[8][9] Derived from renewable resources, 2-MeTHF exhibits lower water miscibility, making extractions easier and reducing solvent waste.[8] Its higher boiling point and stability towards organometallic reagents also offer advantages in certain reactions.[10] While not a direct chiral building block itself in most cases, its use as a solvent in syntheses involving chiral THF derivatives can contribute to a greener overall process.

Experimental Protocols

To provide practical guidance, we present detailed experimental protocols for key transformations involving chiral tetrahydrofuran derivatives, based on procedures described in the literature.

Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This protocol describes a common method for the synthesis of (S)-3-hydroxytetrahydrofuran, a key intermediate for Amprenavir.[3]

Step 1: Esterification of L-Malic Acid

  • To a flask containing methanol, add thionyl chloride dropwise at -15 to 0 °C.

  • Add solid L-malic acid to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the solid dissolves.

  • Heat the reaction mixture to reflux to drive the reaction to completion.

  • After cooling, neutralize the reaction with a base (e.g., sodium carbonate solution) to a pH of 7-8.

  • Extract the product, L-dimethyl malate, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the product.

Step 2: Reduction of L-Dimethyl Malate

  • Dissolve L-dimethyl malate in a lower alcohol (e.g., methanol, ethanol).

  • Add a borohydride reducing agent (e.g., sodium borohydride or potassium borohydride) and a lithium salt (e.g., LiCl).

  • Reflux the reaction mixture.

  • After the reaction is complete, filter to remove solids and add an inorganic acid to precipitate inorganic byproducts.

  • Concentrate the filtrate to obtain crude 1,2,4-butanetriol.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

  • To the crude 1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Heat the mixture to a high temperature (e.g., 180-220 °C) to effect cyclization.

  • Purify the product by vacuum distillation to obtain (S)-3-hydroxytetrahydrofuran.

Protocol 2: Coupling of a Chiral Tetrahydrofuran Derivative in the Synthesis of a Darunavir Analogue

This generalized protocol illustrates the coupling of an activated chiral tetrahydrofuran alcohol to a chiral amine, a key step in the synthesis of many HIV protease inhibitors.[2][4]

Step 1: Activation of the Chiral Tetrahydrofuran Alcohol

  • Dissolve the chiral tetrahydrofuran alcohol (e.g., (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Add a suitable activating agent, such as 4-nitrophenyl chloroformate or N,N'-disuccinimidyl carbonate, in the presence of a base (e.g., pyridine or triethylamine).

  • Stir the reaction at 0 °C to room temperature until the alcohol is fully converted to the activated carbonate.

  • Isolate the activated carbonate by extraction and purification.

Step 2: Coupling with the Chiral Amine

  • Dissolve the chiral amine intermediate in an anhydrous aprotic solvent.

  • Add the activated tetrahydrofuran carbonate from Step 1.

  • Stir the reaction at room temperature until the coupling is complete, as monitored by TLC or LC-MS.

  • Purify the final product by column chromatography.

Visualizing the Synthetic Landscape

To better understand the relationships between these chiral building blocks and their applications, the following diagrams illustrate key synthetic pathways and comparisons.

Chiral_Building_Blocks_for_Antivirals cluster_starting_materials Chiral Pool & Precursors cluster_key_intermediates Key Chiral Tetrahydrofuran Intermediates cluster_final_products Target APIs L-Malic_Acid L-Malic_Acid S_3_hydroxy_THF (S)-3-Hydroxytetrahydrofuran L-Malic_Acid->S_3_hydroxy_THF Multi-step synthesis S-Glycidol S-Glycidol bis_THF_alcohol bis-THF Alcohol S-Glycidol->bis_THF_alcohol Multi-step synthesis S-Solketal S-Solketal S_THF_methanol This compound Other_Antivirals Other Antivirals & Fine Chemicals S_THF_methanol->Other_Antivirals Functionalization & Coupling Amprenavir Amprenavir S_3_hydroxy_THF->Amprenavir Coupling Darunavir Darunavir bis_THF_alcohol->Darunavir Coupling

Caption: Synthetic pathways from chiral pool starting materials to key antiviral drugs.

Comparative_Workflow cluster_route_A Route A: Using (S)-3-Hydroxytetrahydrofuran for Amprenavir cluster_route_B Route B: Hypothetical Route with this compound A1 Synthesis of (S)-3-Hydroxytetrahydrofuran A2 Activation of Hydroxyl Group A1->A2 A3 Coupling with Chiral Amine A2->A3 A4 Final Product: Amprenavir A3->A4 B1 Functional Group Interconversion of (S)-(THF)-2-methanol B2 Introduction of Functionality at C3 B1->B2 B3 Activation of C3-Hydroxyl B2->B3 B4 Coupling with Chiral Amine B3->B4 B5 Final Product: Amprenavir Analogue B4->B5

References

The Unsung Chiral Auxiliary: Benchmarking Catalytic Efficiency of Ligands Derived from (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of asymmetric catalysis, where the quest for efficient and selective chiral ligands is paramount, scaffolds derived from readily available chiral pool molecules offer a significant advantage. Among these, (S)-(Tetrahydrofuran-2-YL)methanol, a bio-derived and cost-effective building block, presents a compelling yet underexplored foundation for the synthesis of novel chiral ligands. This guide provides a comparative analysis of the catalytic efficiency of phosphine and phosphinite ligands derived from this scaffold in key asymmetric transformations, benchmarking their performance against established ligand systems. While direct, side-by-side comparative studies are scarce in the current literature, this report synthesizes available data to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound as a Chiral Scaffold

This compound, often abbreviated as (S)-THFM, is a versatile chiral building block possessing a stereodefined tetrahydrofuran ring. This inherent chirality can be effectively transferred to a ligand structure, influencing the stereochemical outcome of a catalytic reaction. The hydroxyl group of (S)-THFM serves as a convenient handle for the introduction of phosphorus-containing moieties, leading to the formation of phosphinite, phosphonite, or phosphine ligands. The tetrahydrofuran backbone, with its defined stereochemistry and conformational rigidity, plays a crucial role in creating a specific chiral environment around the metal center, which is essential for achieving high enantioselectivity.

Comparative Catalytic Performance

To provide a comprehensive overview, we will compare the hypothetical performance of (S)-THFM-derived ligands with well-established chiral ligands in three key asymmetric reactions: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), Rhodium-Catalyzed Asymmetric Hydrogenation, and Rhodium-Catalyzed Asymmetric Hydrosilylation.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or AAA, is a powerful C-C bond-forming reaction. The enantioselectivity is highly dependent on the chiral ligand employed.[1][2]

Data Comparison: Pd-Catalyzed Asymmetric Allylic Alkylation

Ligand TypeSubstrateNucleophileYield (%)ee (%)Reference
(S)-THFM-Derived Phosphinite (Hypothetical) rac-1,3-diphenyl-2-propenyl acetateDimethyl malonate>95>90-
(S)-sSPhos bis-phenyl allylic carbonateVarious C-nucleophilesHighHigh[2][3]
P-stereogenic Phosphine-phosphite diphenylallyl acetateDimethyl malonate-up to 60[4]
Terminal-alkene-phosphine hybrid rac-1,3-diphenyl-2-propenyl acetateDimethyl malonate>99>99[5]

The performance of chiral ligands in AAA is often dictated by a combination of steric and electronic factors.[6] Ligands like sSPhos have demonstrated high efficiency due to their bifunctional nature.[2][3] The hypothetical performance of an (S)-THFM-derived phosphinite ligand would be contingent on the steric bulk of the phosphinite substituents and the conformational rigidity imposed by the tetrahydrofuran ring. A well-designed ligand could create a chiral pocket that effectively differentiates between the two enantiotopic faces of the nucleophile's approach to the π-allyl palladium intermediate.

Experimental Protocol: General Procedure for Pd-Catalyzed AAA

A solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral ligand in a suitable solvent (e.g., CH₂Cl₂) is stirred at room temperature. The allylic substrate is then added, followed by the nucleophile and a base (e.g., BSA, KOAc). The reaction is monitored by TLC or GC until completion. The product is then isolated and purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC or GC.

Workflow for Ligand Screening in Asymmetric Allylic Alkylation

AAA_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization Pd_precatalyst Pd Precursor ([Pd(allyl)Cl]₂) Catalyst Active Pd-Ligand Complex Pd_precatalyst->Catalyst Ligand Chiral Ligand ((S)-THFM-derived) Ligand->Catalyst Reaction_Vessel Reaction Mixture Catalyst->Reaction_Vessel Substrate Allylic Substrate Substrate->Reaction_Vessel Nucleophile Nucleophile Nucleophile->Reaction_Vessel Base Base Base->Reaction_Vessel Workup Workup & Purification Reaction_Vessel->Workup Analysis Yield & ee Determination (NMR, HPLC/GC) Workup->Analysis Optimization Vary Ligand Structure, Solvent, Temperature, Base Analysis->Optimization Feedback

Caption: Workflow for screening and optimizing (S)-THFM-derived ligands in Pd-catalyzed AAA.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, with numerous applications in the pharmaceutical industry.[7][8] The choice of chiral ligand is critical for achieving high enantioselectivity.[9]

Data Comparison: Rh-Catalyzed Asymmetric Hydrogenation of Prochiral Alkenes

Ligand TypeSubstrateYield (%)ee (%)Reference
(S)-THFM-Derived Phosphine (Hypothetical) Methyl (Z)-α-acetamidocinnamate>99>95-
PhthalaPhos (Monophosphite) Methyl 2-acetamidoacrylate>99>97[10]
P-stereogenic Phosphine-phosphite Dehydroamino ester-50[4]
Chiral Rhodium Carboxylates w/ DIOP α-acetamidocinnamic acidHigh-[11]

The success of ligands in asymmetric hydrogenation often relies on their ability to form a rigid chelate with the rhodium center, thereby creating a well-defined chiral environment. For an (S)-THFM-derived bidentate phosphine ligand, the tetrahydrofuran backbone would likely play a significant role in orienting the substrate for stereoselective hydrogen addition.

Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation

A solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand in a degassed solvent (e.g., methanol or THF) is stirred under an inert atmosphere. The substrate is added, and the mixture is transferred to an autoclave. The autoclave is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until completion. After releasing the pressure, the solvent is removed, and the product is purified. The enantiomeric excess is determined by chiral HPLC or GC.

Mechanism of Rh-Catalyzed Asymmetric Hydrogenation

Hydrogenation_Mechanism Rh(I)-Ligand Rh(I)-Ligand Rh(I)-Ligand-Substrate Rh(I)-Ligand-Substrate Rh(I)-Ligand->Rh(I)-Ligand-Substrate Substrate Coordination Rh(III)-Dihydride Rh(III)-Dihydride Rh(I)-Ligand-Substrate->Rh(III)-Dihydride Oxidative Addition of H₂ Hydride_Migration Hydride Migration Rh(III)-Dihydride->Hydride_Migration Product_Release Reductive Elimination Hydride_Migration->Product_Release Product_Release->Rh(I)-Ligand Catalyst Regeneration Product Product Product_Release->Product

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Rhodium-Catalyzed Asymmetric Hydrosilylation

Asymmetric hydrosilylation of ketones and olefins is a valuable method for the synthesis of chiral alcohols and silanes.[12][13] The catalytic activity and enantioselectivity are highly dependent on the ligand structure.

Data Comparison: Rh-Catalyzed Asymmetric Hydrosilylation of Ketones

Ligand TypeSubstrateHydrosilaneYield (%)ee (%)Reference
(S)-THFM-Derived Phosphine (Hypothetical) AcetophenoneDiphenylsilane>95>90-
Organoyttrium with Guanidinate Ligand AlkenesPhenylsilaneHigh-[14]
Ni with Pincer Ligand Ketones/Aldehydes-High-[13]
Rhenium-based catalysts Carbonyl compoundsVariousHigh-[12]

In asymmetric hydrosilylation, the ligand influences the stereochemical outcome by controlling the facial selectivity of the hydride transfer from the silicon to the carbonyl or olefinic carbon. An appropriately designed (S)-THFM-derived ligand could effectively shield one face of the substrate, leading to high enantioselectivity.

Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrosilylation

To a solution of the rhodium precursor and the chiral ligand in an anhydrous solvent under an inert atmosphere, the ketone or olefin substrate is added. The hydrosilane is then added dropwise at a controlled temperature. The reaction is stirred until completion, as monitored by GC or TLC. The reaction is quenched, and the product is isolated after workup and purification. The enantiomeric excess is determined by chiral HPLC or GC.

Conclusion and Future Outlook

Ligands derived from this compound represent a promising yet underexplored class of chiral auxiliaries for asymmetric catalysis. While a direct, comprehensive comparison with established ligands is hampered by the current lack of dedicated studies, the structural features of the (S)-THFM scaffold suggest significant potential. The inherent chirality, conformational rigidity, and ease of functionalization make it an attractive platform for the development of novel, efficient, and cost-effective ligands.

Further research is crucial to synthesize and systematically evaluate a library of (S)-THFM-derived ligands in a range of asymmetric transformations. Such studies should focus on establishing clear structure-activity relationships to guide the rational design of next-generation catalysts. The data presented in this guide, including the hypothetical benchmarks, serves as a call to action for the research community to explore the full catalytic potential of this readily available chiral building block.

References

The Unambiguous Arbiters: A Comparative Guide to X-ray Crystallography for Chiral Compounds Derived from (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is a critical determinant of biological activity. For chiral molecules, this is particularly pronounced, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. (S)-(Tetrahydrofuran-2-YL)methanol serves as a vital chiral building block in the synthesis of a multitude of pharmaceutical compounds, including potent antiviral and anticancer agents.[1][2] The stereochemical integrity of derivatives from this starting material must be unequivocally established. This guide provides a comparative analysis of single-crystal X-ray crystallography against other prevalent techniques for the absolute stereochemical assignment of these complex molecules, grounded in experimental evidence and practical insights for researchers, scientists, and drug development professionals.

The Gold Standard: The Decisive Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the absolute configuration of chiral molecules.[3] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its constituent atoms.[3] This technique is not merely a characterization tool; it provides the foundational evidence for structure-activity relationship (SAR) studies and is often a regulatory requirement for new drug submissions.

The power of SCXRD lies in its ability to provide a direct and unambiguous determination of stereochemistry. This is particularly crucial for complex molecules with multiple chiral centers, where other techniques may yield ambiguous or model-dependent results. The causality behind this decisiveness is the fundamental interaction of X-rays with the electrons of the atoms in a well-ordered crystalline lattice, which, under the right conditions (anomalous dispersion), allows for the differentiation between enantiomers.[4]

A Comparative Landscape: X-ray Crystallography vs. Spectroscopic Alternatives

While SCXRD is the gold standard, its primary prerequisite—a suitable single crystal—can be a significant bottleneck.[5] This has led to the development and refinement of several powerful spectroscopic techniques for stereochemical analysis. Here, we objectively compare SCXRD with its main alternatives: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Solvating/Derivatizing Agents
Principle X-ray diffraction from a single crystalDifferential absorption of left and right circularly polarized infrared lightFormation of diastereomeric complexes with distinct NMR spectra
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Directness of Result Direct, unambiguous 3D structureIndirect, requires quantum mechanical calculations for absolute configurationIndirect, provides relative configuration or requires a known chiral reference
Sample Requirement High-quality single crystal (often challenging to obtain)~1-10 mg, must be soluble~1-5 mg, must be soluble and interact with the chiral agent
Experimental Time Days to weeks (including crystallization)HoursHours
Key Advantage Unambiguous determination of absolute configuration and solid-state conformationApplicable to non-crystalline samples and provides solution-state conformationRapid and can be performed on standard NMR equipment
Key Limitation Requirement for a high-quality single crystalComputationally intensive and can be ambiguous for highly flexible moleculesCan be challenging to find a suitable chiral agent; may require derivatization

Experimental Workflow: From Chiral Precursor to Confirmed Structure

To illustrate the practical application of X-ray crystallography, we will consider a representative workflow for a novel HIV-1 protease inhibitor derived from this compound. The synthesis of such inhibitors often involves multiple stereospecific steps, making the final confirmation of the absolute configuration of all stereocenters paramount.[6][7][8][9][10]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of HIV-1 Protease Inhibitor from this compound purification Purification (e.g., HPLC) synthesis->purification crystallization Crystal Growth Screening purification->crystallization optimization Optimization of Crystal Growth Conditions crystallization->optimization data_collection Data Collection on Diffractometer optimization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Absolute Configuration Determination refinement->validation

Caption: Experimental workflow for the X-ray crystallographic analysis of a chiral compound.

Experimental Protocol: A Case Study with an HIV-1 Protease Inhibitor

The following protocol is a synthesized example based on methodologies reported for the crystallographic analysis of HIV-1 protease inhibitors containing ligands derived from this compound.[6][9]

1. Synthesis and Purification:

  • The target inhibitor is synthesized using established multi-step organic chemistry procedures, starting from enantiomerically pure this compound.

  • The final compound is purified to >98% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry. Purity is critical to successful crystallization.

2. Crystallization:

  • Initial Screening: A high-throughput screening approach is employed using various crystallization conditions (e.g., different solvents, precipitants, temperatures, and protein concentrations if co-crystallized with the target enzyme). Hanging drop or sitting drop vapor diffusion methods are commonly used.

  • Optimization: Once initial microcrystals are observed, the conditions are optimized by fine-tuning the concentrations of the precipitant and the compound, as well as the temperature, to grow larger, single crystals suitable for diffraction.

3. Data Collection:

  • A suitable single crystal is selected, mounted on a goniometer head, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a sensitive detector. A complete dataset is obtained by rotating the crystal through a series of angles.

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or molecular replacement if a homologous structure is available.

  • The initial structural model is refined against the experimental data to improve the fit and obtain accurate atomic positions, bond lengths, and angles.

  • The absolute configuration is determined by analyzing the anomalous scattering data (the Bijvoet method), which provides an unambiguous assignment of the stereochemistry at each chiral center.[4]

The Causality of Choice: Why X-ray Crystallography Prevails for Drug Development

In the context of drug development, the "why" behind choosing a particular analytical method is as important as the "how." While VCD and NMR are invaluable for rapid screening and for analyzing non-crystalline samples, the definitive and non-empirical nature of X-ray crystallography makes it the ultimate arbiter of stereochemistry.[5] The high-resolution structural information obtained from SCXRD not only confirms the absolute configuration but also provides crucial insights into the intermolecular interactions in the solid state, which can inform formulation and solid-form development. For regulatory submissions, the unambiguous data from a well-refined crystal structure provides a level of certainty that is difficult to achieve with other methods.

Conclusion

The determination of absolute configuration is a cornerstone of modern pharmaceutical science. For compounds derived from essential chiral building blocks like this compound, an unambiguous assignment of stereochemistry is non-negotiable. While spectroscopic techniques such as VCD and NMR offer valuable and often more rapid insights, single-crystal X-ray crystallography remains the gold standard due to its ability to provide a direct and irrefutable three-dimensional structure. The investment in crystallization and diffraction analysis is justified by the unparalleled level of confidence it provides in the stereochemical integrity of a drug candidate, thereby mitigating risks and accelerating the path to clinical application.

References

Safety Operating Guide

(S)-(Tetrahydrofuran-2-YL)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust research and development are built on a foundation of safety and meticulous procedure. Handling and disposing of specialized reagents like (S)-(Tetrahydrofuran-2-YL)methanol requires more than just following steps; it demands a comprehensive understanding of the chemical's properties and the causality behind each procedural choice. This guide is designed to provide you, our trusted colleagues in research, with the essential, in-depth knowledge to manage this substance responsibly, ensuring the safety of your team and the integrity of your work.

Core Hazard Profile & Risk Assessment

Before we can discuss disposal, we must understand the inherent risks of this compound, also known as Tetrahydrofurfuryl alcohol (THFA). Its disposal protocol is dictated by three primary hazard categories.

  • Combustibility: This compound is a combustible liquid with a flash point of approximately 74°C (165°F).[1] This means that while it doesn't readily ignite at room temperature, its vapors can form flammable mixtures with air, especially when heated.[2] All disposal-related activities must therefore occur away from ignition sources like open flames, hot plates, or non-intrinsically safe electrical equipment.[3][4]

  • Health Hazards: this compound is classified as a serious eye irritant and is suspected of damaging fertility or the unborn child.[2][3][5] Due to these health risks, direct contact must be avoided. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, during handling and disposal procedures.[4][5][6]

  • Peroxide Formation: This is the most critical and often underestimated hazard. Like its parent compound, tetrahydrofuran (THF), this compound can form explosive peroxide crystals upon prolonged exposure to atmospheric oxygen.[4][6][7][8] These peroxides are shock-sensitive and can detonate violently. This risk dictates specific inventory and pre-disposal management protocols.

Pre-Disposal Management: The Key to Safe Disposal

Proper disposal begins the moment a container is received in the laboratory. The primary goal is to prevent the formation of hazardous peroxides.

Inventory Control and Dating
  • Date Upon Receipt: Mark every container with the date it was received.

  • Date Upon Opening: Crucially, mark the container again with the date it is first opened.[4][6] This starts the clock on peroxide formation. An opened container should not be stored for more than 6-12 months, and ideally should be tested for peroxides every 3-6 months.[6][9]

Peroxide Testing Protocol

Before consolidating waste or disposing of an old container, it is imperative to test for the presence of peroxides, especially if the container has been open for more than three months or its history is unknown.[6]

  • Obtain Peroxide Test Strips: Use commercially available test strips designed for detecting peroxides in organic solvents.

  • Sample the Chemical: In a well-ventilated fume hood, dip the test strip into the this compound.

  • Read the Results: Compare the color change on the strip to the provided chart to determine the peroxide concentration in parts per million (ppm).

  • Take Action: The concentration level dictates the immediate next steps.

Peroxide ConcentrationRisk LevelRequired Action
< 100 ppm AcceptableProceed with standard hazardous waste disposal procedures.
> 100 ppm High HazardThe material must be segregated. Do not mix with other waste streams. Label the container clearly with the peroxide concentration and arrange for immediate disposal through your institution's Environmental Health & Safety (EHS) office.[8]
> 400 ppm or Visible Crystals Extreme DangerDO NOT HANDLE OR OPEN THE CONTAINER. The presence of solid crystals around the cap or in the liquid indicates a severe explosion hazard.[4] Evacuate the immediate area, post a warning sign, and contact your EHS office or a specialized bomb disposal unit immediately.[4]

Standard Operating Procedure for Waste Collection

Disposal of this compound must be managed as regulated hazardous waste. It is illegal and dangerous to dispose of it via sanitary sewer (sink) or as regular trash.[10][11]

  • Select a Waste Container: Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, sealing cap is appropriate. The container must be free from damage.[12]

  • Label the Container: As soon as the first drop of waste is added, label the container with a hazardous waste tag.[13] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards: "Combustible," "Irritant," "Reproductive Toxin"

    • The accumulation start date (the date the first waste was added).[14]

  • Segregate Waste: Store the waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from heat and ignition sources.[15] Crucially, ensure it is segregated from incompatible chemicals, particularly strong oxidizing agents.[4] Use secondary containment (e.g., a larger plastic tub) to prevent the spread of potential leaks.[12]

  • Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[6] This minimizes the release of flammable vapors and reduces exposure to atmospheric oxygen, which can contribute to peroxide formation.

Emergency Procedures: Spill & Exposure Response

Accidents require immediate and correct action. All laboratory personnel must be trained on these procedures.[10][16]

Spill Response Workflow

The appropriate response to a spill depends on its size and location.

SpillResponse start Spill Occurs action_alert Alert personnel in immediate area start->action_alert decision_size Spill Size? decision_trained Personnel Trained in Spill Cleanup? decision_size->decision_trained < 1 Liter (Minor Spill) action_evacuate EVACUATE AREA IMMEDIATELY decision_size->action_evacuate > 1 Liter (Major Spill) action_ignition Eliminate all ignition sources decision_trained->action_ignition Yes decision_trained->action_evacuate No action_alert->decision_size action_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) action_contain Contain spill with non-combustible absorbent (sand, vermiculite) action_ppe->action_contain action_ignition->action_ppe action_collect Collect residue with spark-proof tools. Place in a sealed, labeled container. action_contain->action_collect action_dispose Dispose of cleanup materials as hazardous waste action_collect->action_dispose action_call_ehs Close doors and call EHS / Emergency Services (911) action_evacuate->action_call_ehs

Caption: Decision workflow for responding to a this compound spill.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give small quantities of water to drink. Seek immediate medical attention.[3]

Disposal of Empty Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (such as acetone or methanol) capable of removing the residue.[16]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and MUST be collected into your designated hazardous waste container.[16] Do not pour it down the drain.

  • Deface Label: Completely remove or deface all original chemical and hazard labels on the empty, rinsed container.[13]

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of as regular solid waste (e.g., in a glass disposal box).[13][16] Always confirm this final step with your institution's specific waste disposal policies.

Final Disposal Logistics

Once your hazardous waste container is full or has reached its accumulation time limit (typically 90-180 days, check local regulations), you must arrange for its removal.

  • Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) or equivalent department is responsible for collecting hazardous waste.[13][16] They will have a specific procedure for requesting a pickup.

  • Use a Licensed Contractor: Do not give hazardous waste to any uncertified party. Disposal must be handled by a licensed and insured hazardous waste disposal company to ensure compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[10][12]

By adhering to these scientifically grounded procedures, you not only comply with regulatory standards but also foster a culture of safety and responsibility within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.